Product packaging for 2,5-anhydro-D-glucitol(Cat. No.:CAS No. 27826-73-9)

2,5-anhydro-D-glucitol

Cat. No.: B014351
CAS No.: 27826-73-9
M. Wt: 164.16 g/mol
InChI Key: MCHWWJLLPNDHGL-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-anhydro-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B014351 2,5-anhydro-D-glucitol CAS No. 27826-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWWJLLPNDHGL-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893380
Record name 2,5-Sorbitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27826-73-9
Record name 2,5-Anhydro-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Sorbitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-ANHYDRO-D-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural and Functional Landscape of 2,5-Anhydro-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2,5-anhydro-D-glucitol. This molecule, a furanose analog of glucitol, serves as a valuable building block in medicinal chemistry and holds interest for its unique biological activities.

Core Molecular Structure

This compound is a constitutional isomer of 1,5-anhydro-D-glucitol, a well-known clinical marker for glycemic control. The core of its structure is a tetrahydrofuran (B95107) (oxolane) ring, distinguishing it from the more common pyranose (oxane) ring structures of many carbohydrates. The systematic IUPAC name for this compound is (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-3,4-diol .[1][2] Its molecular formula is C₆H₁₂O₅, with a molecular weight of approximately 164.16 g/mol .[2][3][4]

The structure features a five-membered furanoid ring with four defined stereocenters, leading to its specific D-glucitol configuration.[2] Two primary hydroxyl groups are present on the hydroxymethyl substituents at positions C2 and C5 of the ring, while two secondary hydroxyl groups are located at C3 and C4.

Figure 1: 2D Structure of this compound

Physicochemical Properties

This compound is typically a colorless syrup.[5] A summary of its key physicochemical properties is presented in Table 1. Please note that experimental values may vary between different sources.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₅[2][3][4]
Molecular Weight 164.16 g/mol [2][3][4]
CAS Number 27826-73-9[3][4]
Appearance Colourless Syrup[5]
Melting Point 56-57°C[5]
Boiling Point 416.2 °C at 760 mmHg (Predicted)[5]
Density ~1.48 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water and methanol[5]
XLogP3 -1.5[2]
Refractive Index 1.556 (Predicted)[5]

Synthesis and Characterization

Synthesis Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the literature suggests several viable synthetic routes, primarily starting from common hexitols or hexoses.

One prominent method is the acid-catalyzed intramolecular cyclization of D-mannitol . This approach involves the dehydration of the sugar alcohol to form the five-membered anhydro ring. Another reported synthesis describes the intramolecular cyclization of a diepoxide derivative, achieved via a microwave-assisted reaction with ammonium (B1175870) formate (B1220265) in methanol, starting from a D-mannitol derivative.[5]

A generalized workflow for the synthesis from a suitable precursor like D-mannitol is outlined below. This typically involves protection of hydroxyl groups, formation of leaving groups (e.g., tosylates), and subsequent intramolecular cyclization followed by deprotection.

workflow A D-Mannitol (Starting Material) B Protection of 1,3,4,6-Hydroxyls A->B Protecting Agent C Activation of 2,5-Hydroxyls (e.g., Tosylation) B->C e.g., TsCl, Pyridine D Base-mediated Intramolecular Cyclization C->D Base E Deprotection D->E Acid/Base Hydrolysis F This compound (Final Product) E->F

Figure 2: Generalized Synthetic Workflow for this compound
Spectroscopic Characterization

Complete, unambiguously assigned spectroscopic data for this compound is scarce in publicly available literature. However, based on its known structure, the following spectral features can be anticipated:

  • ¹H NMR: The proton NMR spectrum in D₂O would be complex due to overlapping signals of the non-equivalent ring and hydroxymethyl protons. One would expect to see distinct signals for the protons on the furanose ring (H-2, H-3, H-4, H-5) and the four protons of the two -CH₂OH groups. The coupling patterns (J-coupling) would be critical for assigning the relative stereochemistry of the ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The signals for the carbons bearing hydroxyl groups (C-1, C-3, C-4, C-6) would appear in the typical 60-80 ppm range, while the ring carbons bonded to the ring oxygen (C-2, C-5) would be shifted further downfield.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺ at m/z 164) due to the facile loss of water and other small fragments from the polyhydroxylated structure. Key fragmentation pathways would involve cleavage of the C-C bonds of the ring and the loss of hydroxymethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2900 cm⁻¹, and the C-O stretching and O-H bending vibrations would produce a complex fingerprint region between 1450 and 1000 cm⁻¹.

Biological Role and Applications

This compound is recognized primarily for its biological activity after intracellular modification. It is known to be a fungal phytotoxin produced by isolates of Fusarium solani.

Mechanism of Action

The phytotoxicity of this compound is not direct. Its mechanism of action requires bioactivation via enzymatic phosphorylation by host glycolytic kinases. This process converts it into This compound-1,6-diphosphate . This phosphorylated analog acts as a competitive inhibitor of fructose-1,6-bisphosphate (FBP) aldolase , a critical enzyme in the glycolysis and gluconeogenesis pathways. By inhibiting this enzyme, the molecule disrupts central carbon metabolism, leading to cellular toxicity. The diphosphate (B83284) form has also been reported as a limited stimulator of yeast Pyruvate Kinase.

pathway cluster_cell Plant/Yeast Cell cluster_glycolysis Glycolysis / Gluconeogenesis AhG This compound (AhG) Kinase Glycolytic Kinases (e.g., PFK) AhG->Kinase AhG_DP This compound -1,6-diphosphate Aldolase FBP Aldolase AhG_DP->Aldolase Competitive Inhibition FBP Fructose-1,6-bisphosphate (FBP) FBP->Aldolase Substrate GAP Glyceraldehyde-3-phosphate + DHAP Aldolase->GAP Products Kinase->AhG_DP Phosphorylation (Bioactivation)

Figure 3: Bioactivation and Mechanism of Action of this compound
Applications in Drug Development

The unique furanoid scaffold of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. It is utilized as an intermediate for the production of various derivatives, including its phosphate (B84403) esters, which are essential for studying enzyme kinetics and designing enzyme inhibitors.[5] Furthermore, polymers and derivatives of this compound have been synthesized and evaluated for biological activities, such as the activation of murine lymphocytes, suggesting potential applications in immunology.

References

An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol: Discovery, Natural Occurrence, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-anhydro-D-glucitol, a naturally occurring sugar alcohol with significant implications in metabolic regulation. This document details its initial discovery, explores its presence across various biological systems, and elucidates its biosynthetic and metabolic pathways. Particular emphasis is placed on quantitative data, detailed experimental protocols for its analysis, and the enzymatic processes governing its formation and activity. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic and diagnostic potential of this compound and its derivatives.

Discovery and Initial Characterization

The history of anhydro sugars dates back to the early 20th century, with the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate by Brigl in 1922 being a notable early milestone in the field. However, the specific discovery of this compound as a natural product is more recent. It was identified as a phytotoxin produced by the fungus Fusarium solani. This discovery highlighted its potential role in plant-pathogen interactions and spurred further investigation into its biological activities.

Natural Occurrence

This compound has been identified in a limited number of biological sources, with its presence in the fungus Fusarium solani being the most well-documented. In addition to its fungal origin, it is also found endogenously in the human body.[1]

Table 1: Quantitative Occurrence of this compound in Biological Systems

Organism/TissueConcentration/AmountReference
Fusarium solani (NRRL 18883)1.6 mM (I50 for root growth inhibition)[2]
Human BodyPresent (produced from D-glucose)[1]

Note: Quantitative data on the natural abundance of this compound in a wide range of organisms is currently limited in the scientific literature.

Biosynthesis and Metabolism

The formation and metabolic fate of this compound are intrinsically linked to central carbohydrate metabolism. In humans, it is synthesized from D-glucose through the action of the enzyme aldose reductase.[1] This pathway represents a branch of the polyol pathway, which is typically associated with the conversion of glucose to sorbitol.

Biosynthetic Pathway

The enzymatic conversion of D-glucose to this compound is a key step in its endogenous production.

D_Glucose D-Glucose 2_5_Anhydro_D_glucitol This compound D_Glucose->2_5_Anhydro_D_glucitol Aldose Reductase

Figure 1: Biosynthesis of this compound from D-Glucose.

Metabolic Significance and Signaling Pathway

Upon its formation, this compound can be phosphorylated by glycolytic kinases to form this compound-1,6-diphosphate. This phosphorylated derivative acts as a competitive inhibitor of fructose-1,6-bisphosphate aldolase, a critical enzyme in the glycolytic pathway.[2][3] This inhibition disrupts the normal flow of glycolysis, highlighting a potential mechanism for the phytotoxic effects of this compound and its role in metabolic regulation.

cluster_glycolysis Glycolysis F6P Fructose-6-phosphate F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 GAP_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate F16BP->GAP_DHAP Fructose-1,6-bisphosphate Aldolase AhG This compound AhG16BP This compound-1,6-diphosphate AhG->AhG16BP Glycolytic Kinases AhG16BP->F16BP Inhibits

Figure 2: Metabolic bioactivation and inhibitory action of this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. While specific, validated protocols for this compound are not widely published, methods developed for its isomers and other anhydro sugars can be adapted.

Enzymatic Assay

An enzymatic assay for this compound can be developed based on its phosphorylation by fructokinase. The resulting ADP can be measured using a coupled enzyme system.[4]

Protocol Outline:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) using methods such as trichloroacetic acid precipitation. Remove interfering glucose by pre-treatment with glucose oxidase.[4]

  • Enzymatic Reaction:

    • Incubate the prepared sample with a reaction mixture containing:

      • Fructokinase

      • ATP

      • Phosphoenolpyruvate (PEP)

      • Pyruvate kinase

      • Lactate dehydrogenase

      • NADH

  • Detection: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH oxidation is proportional to the amount of ADP produced, which in turn is stoichiometric with the initial amount of this compound.

cluster_sample Sample Preparation cluster_assay Enzymatic Assay Sample Biological Sample Deproteinized Deproteinized Sample Sample->Deproteinized TCA Precipitation GlucoseFree Glucose-Free Sample Deproteinized->GlucoseFree Glucose Oxidase Treatment AhG This compound GlucoseFree->AhG AhGP This compound-P AhG->AhGP Fructokinase ATP ATP ADP ADP PEP PEP ATP->ADP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD

Figure 3: Workflow for the enzymatic quantification of this compound.

Chromatographic Methods (GC-MS and HPLC)

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) offer high sensitivity and specificity for the quantification of carbohydrates. These methods typically involve a derivatization step to improve volatility and detection.

4.2.1. GC-MS Protocol Outline:

  • Extraction: Extract this compound from the biological matrix using a suitable solvent system.

  • Derivatization: Convert the hydroxyl groups to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. This can be achieved by reacting the dried extract with a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Column: A non-polar column, such as a DB-5, is typically used.

    • Temperature Program: A temperature gradient is employed to separate the derivatized analytes.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

4.2.2. HPLC Protocol Outline:

  • Extraction and Cleanup: Similar to GC-MS, extract the analyte and clean up the sample to remove interfering substances.

  • Derivatization: For UV or fluorescence detection, derivatize this compound with a chromophore or fluorophore. For example, derivatization with benzoic acid allows for fluorescence detection.

  • HPLC Analysis:

    • Column: A column suitable for carbohydrate analysis, such as an amide-based column, is used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., acetate (B1210297) buffer) is a common mobile phase.

    • Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

Future Perspectives

The study of this compound is an emerging field with considerable potential. Its role as a metabolic regulator, particularly its ability to inhibit glycolysis, makes it an interesting candidate for further investigation in the context of diseases characterized by altered glucose metabolism, such as cancer. The development of specific and sensitive analytical methods will be crucial for accurately determining its concentration in various biological systems and for elucidating its precise physiological and pathological roles. Further research into its natural distribution may reveal other organisms that produce this unique sugar alcohol and provide insights into its ecological significance. The development of potent and specific inhibitors of aldose reductase could also modulate the endogenous levels of this compound, offering a potential therapeutic strategy.

References

An In-depth Technical Guide on the Biological Significance of 2,5-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol (2,5-AG) is a fructose (B13574) analog that has garnered significant interest in biomedical research due to its profound effects on carbohydrate metabolism. This technical guide provides a comprehensive overview of the biological significance of 2,5-AG, with a particular focus on its mechanism of action as an inhibitor of gluconeogenesis and glycogenolysis. Through its phosphorylated metabolites, 2,5-AG modulates the activity of key regulatory enzymes in these pathways, including fructose-1,6-bisphosphatase. This document details the molecular interactions of 2,5-AG and its derivatives, summarizes quantitative data on its biochemical effects, and provides illustrative signaling pathways and experimental workflows. The potential therapeutic applications of 2,5-AG and its analogs in metabolic diseases such as type 2 diabetes are also explored, offering valuable insights for researchers and professionals in drug development.

Introduction

Carbohydrate metabolism is a cornerstone of cellular bioenergetics, and its dysregulation is a hallmark of numerous metabolic diseases, most notably type 2 diabetes. A key therapeutic strategy in managing diabetes is the control of excessive endogenous glucose production, which is primarily driven by the pathways of gluconeogenesis and glycogenolysis in the liver.[1][2][3] this compound (2,5-AG) and its structural isomer, 2,5-anhydro-D-mannitol (2,5-AM), are fructose analogs that have been instrumental as research tools to understand and pharmacologically target these pathways.[4][5]

This guide focuses on the biological significance of this compound, an intermediate in the production of its phosphate (B84403) derivatives.[6] While much of the foundational research has been conducted with the more readily available analog, 2,5-anhydro-D-mannitol, the mechanistic insights gained are largely applicable to this compound due to their structural similarities and shared metabolic fates. This document will clearly distinguish between the two where necessary, while presenting a cohesive picture of the biological activities of this class of compounds.

It is also important to differentiate this compound from 1,5-anhydro-D-glucitol (1,5-AG), a clinically utilized biomarker for short-term glycemic control.[7][8][9][10][11][12][13] Unlike 2,5-AG, which is a pharmacological agent, 1,5-AG is a naturally occurring polyol whose serum levels are inversely correlated with urinary glucose excretion.[8][9]

Mechanism of Action

The biological effects of this compound are not exerted by the parent molecule itself, but rather by its phosphorylated derivatives, which are formed intracellularly. Upon entering cells, particularly hepatocytes, 2,5-AG is phosphorylated to this compound-1-phosphate and subsequently to this compound-1,6-bisphosphate.[14][15] These phosphorylated metabolites act as mimics of endogenous sugar phosphates, thereby modulating the activity of key enzymes in carbohydrate metabolism.

Inhibition of Gluconeogenesis

The primary and most studied effect of this compound and its analogs is the potent inhibition of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose.[15][16][17][18][19] This inhibition is achieved through the allosteric regulation of critical gluconeogenic enzymes.

  • Fructose-1,6-bisphosphatase (FBPase): this compound-1,6-bisphosphate is a noncompetitive inhibitor of rat liver fructose-1,6-bisphosphatase.[14] FBPase is a rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][20] By inhibiting FBPase, 2,5-AG-1,6-bisphosphate effectively blocks a key step in the gluconeogenic pathway. In contrast, the mannitol (B672) analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, acts as a competitive inhibitor of FBPase.[14]

Modulation of Glycolysis

In addition to inhibiting glucose production, the phosphorylated metabolites of this compound also influence glycolysis, the pathway that breaks down glucose.

  • Pyruvate (B1213749) Kinase: this compound-1,6-bisphosphate is a weak activator of pyruvate kinase.[14] Pyruvate kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase by the mannitol analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, is much more pronounced and is comparable to the activation by the natural allosteric activator, fructose-1,6-bisphosphate.[14][21] This activation of pyruvate kinase contributes to an increase in lactate (B86563) formation from gluconeogenic precursors.[15][16]

Effects on Glycogenolysis

2,5-anhydro-D-mannitol has been shown to inhibit glycogenolysis, the breakdown of glycogen (B147801) to glucose, in hepatocytes.[15] This effect is mediated by its phosphorylated derivatives. 2,5-anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase, a key enzyme in glycogenolysis.[15]

Signaling Pathways and Metabolic Regulation

The metabolic effects of this compound are a direct consequence of the interactions of its phosphorylated metabolites with key enzymes in carbohydrate metabolism. The following diagram illustrates the central role of 2,5-AG in modulating these pathways.

cluster_cell Hepatocyte cluster_gluconeogenesis Gluconeogenesis cluster_glycolysis Glycolysis 2,5-AG This compound 2,5-AG-1-P This compound-1-P 2,5-AG->2,5-AG-1-P Fructokinase 2,5-AG-1,6-BP This compound-1,6-BP 2,5-AG-1-P->2,5-AG-1,6-BP Phosphofructokinase-1 FBPase Fructose-1,6-bisphosphatase 2,5-AG-1,6-BP->FBPase Inhibition PK Pyruvate Kinase 2,5-AG-1,6-BP->PK Weak Activation Fructokinase Fructokinase Phosphofructokinase-1 Phosphofructokinase-1 Glucose Glucose Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P Fructose-6-P Fructose-1,6-BP->Fructose-6-P FBPase Fructose-6-P->Glucose PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK

Caption: Metabolic fate and action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical effects of this compound and its analog, 2,5-anhydro-D-mannitol, and their phosphorylated derivatives.

Table 1: Enzyme Inhibition and Activation Constants

CompoundEnzymeOrganism/TissueEffectConstant (Apparent)Reference
This compound-1,6-bisphosphateFructose-1,6-bisphosphataseRat LiverNoncompetitive Inhibition-[14]
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose-1,6-bisphosphataseRabbit LiverInhibitionKi = 3.6 ± 0.3 µM[15]
2,5-Anhydro-D-mannitol-1-phosphateGlycogen PhosphorylaseRat LiverInhibitionKi = 0.66 ± 0.09 mM[15]
2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseRat LiverInhibitionKi = 2.8 ± 0.2 mM[15]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit LiverActivationKα = 9.5 ± 0.9 µM[15]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePhosphoglucomutaseRat LiverAlternative ActivatorKα = 7.0 ± 0.5 µM[15]

Table 2: In Vivo Effects of 2,5-Anhydro-D-mannitol

Animal ModelDoseEffectMagnitude of EffectReference
Fasting Mice100-200 mg/kgDecreased blood glucose17-58% reduction[15]
Fasting Rats100-200 mg/kgDecreased blood glucose17-58% reduction[15]
Streptozotocin-diabetic Mice100-200 mg/kgDecreased blood glucose17-58% reduction[15]
Genetically diabetic db/db Mice100-200 mg/kgDecreased blood glucose17-58% reduction[15]
Genetically diabetic (db/db) mice320 mg/kgReversed hyperglycemiaComplete reversal[22]
Streptozotocin-treated +/+ mice320 mg/kgReversed hyperglycemiaPartial reversal[22]
Normal Mice32 nmol/kg (GLP-1) + 0.5 µmol/kg (2,5-AM)Lowered plasma glucoseAdditive effect[23]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While specific, step-by-step protocols are not available in the cited abstracts, the following provides an outline of the methodologies used in key experiments.

In Vitro Enzyme Assays

Objective: To determine the effect of this compound and its phosphorylated derivatives on the activity of key metabolic enzymes.

General Procedure:

  • Enzyme Preparation: Purify the enzyme of interest (e.g., Fructose-1,6-bisphosphatase, Pyruvate Kinase) from a relevant source (e.g., rat liver).

  • Assay Mixture: Prepare a reaction mixture containing the enzyme, its substrate(s), and any necessary cofactors in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding the substrate or the enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Measurement of Activity: Measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Inhibition/Activation Studies: Repeat the assay in the presence of varying concentrations of the inhibitor or activator (e.g., this compound-1,6-bisphosphate) to determine Ki or Kα values.

Coupled Assay for Fructokinase and Hexokinase Activity: [24]

  • This method measures the ADP formed during the phosphorylation of fructose analogs.

  • The ADP produced is used in a coupled reaction with pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Fructose_Analog Fructose Analog (e.g., 2,5-AG) Analog-P Analog-Phosphate Fructose_Analog->Analog-P Kinase ATP ATP ADP ADP ATP->ADP Kinase Kinase Fructokinase or Hexokinase Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase PEP Phosphoenolpyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_Kinase Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH NADH NADH NAD NAD+ NADH->NAD LDH LDH Lactate Dehydrogenase

Caption: Coupled enzyme assay workflow.
Hepatocyte Isolation and Incubation

Objective: To study the metabolic effects of this compound in intact liver cells.

General Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from fasted or fed rats using collagenase perfusion.

  • Cell Culture: Incubate the isolated hepatocytes in a suitable medium (e.g., Krebs-Henseleit bicarbonate buffer) under controlled conditions (temperature, atmosphere).

  • Treatment: Add this compound or other compounds of interest to the incubation medium.

  • Metabolic Assays: At various time points, measure key metabolic parameters such as:

    • Gluconeogenesis: Measure the rate of glucose production from various precursors (e.g., lactate, pyruvate, glycerol).

    • Glycogenolysis: Measure the rate of glucose production from endogenous glycogen.

    • Glycolysis: Measure the rate of lactate and pyruvate production.

    • Metabolite Concentrations: Measure the intracellular concentrations of key metabolic intermediates (e.g., fructose-1,6-bisphosphate, phosphoenolpyruvate) using techniques like mass spectrometry.

In Vivo Animal Studies

Objective: To evaluate the systemic effects of this compound on glucose homeostasis in animal models of health and disease.

General Procedure:

  • Animal Models: Utilize relevant animal models, such as normal fasting mice, streptozotocin-induced diabetic mice, or genetically diabetic mice (e.g., db/db mice).

  • Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Biochemical Analysis: Measure key blood parameters, including:

    • Blood glucose levels.

    • Plasma insulin (B600854) levels.

    • Other metabolic markers (e.g., ketone bodies, free fatty acids).

  • Tissue Analysis: At the end of the experiment, tissues such as the liver can be collected for analysis of enzyme activities and metabolite concentrations.

Therapeutic Potential and Future Directions

The ability of this compound and its analogs to inhibit hepatic glucose production makes them attractive candidates for the development of novel anti-diabetic therapies. By targeting FBPase, a key rate-limiting enzyme in gluconeogenesis, these compounds offer a direct mechanism for reducing hyperglycemia in type 2 diabetes.[2]

Furthermore, the structural scaffold of this compound is being explored for the development of targeted drug delivery systems. For instance, it has been used as a targeting moiety for the GLUT5 transporter, which is overexpressed in certain types of cancer, to deliver cytotoxic agents specifically to cancer cells.[25][26]

Future research in this area will likely focus on:

  • Development of more potent and selective inhibitors: Synthesizing and screening new analogs of this compound to improve their inhibitory activity and selectivity for FBPase.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like properties.

  • Clinical trials: Evaluating the safety and efficacy of promising candidates in human clinical trials for the treatment of type 2 diabetes and potentially other metabolic disorders.

  • Targeted drug delivery: Further exploring the use of the this compound scaffold for the targeted delivery of therapeutic agents to specific cell types.

Conclusion

This compound and its related compounds are powerful tools for dissecting the regulation of carbohydrate metabolism and hold significant promise for the development of novel therapeutics. Their ability to inhibit hepatic glucose production through the modulation of key metabolic enzymes provides a direct and effective mechanism for controlling hyperglycemia. As our understanding of the intricate network of metabolic pathways continues to grow, the targeted approach offered by these fructose analogs will undoubtedly play a crucial role in the future of metabolic disease research and drug development.

References

2,5-anhydro-D-glucitol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-anhydro-D-glucitol, a significant molecule with diverse biological activities. This document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, it delves into established synthesis methodologies, its role as a phytotoxin, its impact on lymphocyte activation, and critically, the mechanism of action of its phosphorylated derivative as an inhibitor of the key glycolytic enzyme, fructose-1,6-bisphosphate aldolase (B8822740). This guide is intended to be a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a cyclic polyol, a structural analog of fructose. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 27826-73-9[1]
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol [1]
Appearance Colorless Syrup
Melting Point 56-57 °C
Boiling Point 416.2 °C at 760 mmHg
Density 1.48 g/cm³
Solubility Slightly soluble in methanol (B129727) and water

Synthesis of this compound

The synthesis of this compound has been approached through several synthetic routes, most notably from D-mannitol and D-glucosamine.

Synthesis from D-Mannitol

A common method involves the acid-catalyzed cyclization of D-mannitol. This process typically requires a strong acid and heat to promote the intramolecular dehydration and subsequent ring formation.

Experimental Protocol: Synthesis of 2,5-anhydro-D-mannitol from D-mannitol (Illustrative)

This protocol is a generalized representation based on literature descriptions and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-mannitol in a suitable solvent (e.g., water or an aqueous acidic solution).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Workup: After completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

  • Purification: The aqueous solution is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis from D-Glucosamine

Another established method involves the deamination and reduction of D-glucosamine. This two-step process first converts the amino sugar to an anhydro-aldehyde intermediate, which is then reduced to the final product.

Experimental Protocol: Synthesis of 2,5-anhydro-D-mannitol from D-Glucosamine (Illustrative)

This protocol is a generalized representation based on literature descriptions and should be optimized for specific laboratory conditions.

Step 1: Deamination of D-Glucosamine

  • Dissolve D-glucosamine hydrochloride in deionized water and cool the solution in an ice bath.

  • Add a solution of sodium nitrite (B80452) dropwise to the stirred reaction mixture. The reaction generates nitrous acid in situ, which leads to deamination and ring contraction to form 2,5-anhydro-D-mannose.

  • Monitor the reaction by TLC.

Step 2: Reduction to this compound

  • To the aqueous solution of 2,5-anhydro-D-mannose, add a reducing agent such as sodium borohydride (B1222165) in small portions.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Neutralize any excess reducing agent by the careful addition of an acid (e.g., acetic acid).

  • The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, with its primary mechanism of action being contingent on its intracellular phosphorylation.

Inhibition of Fructose-1,6-bisphosphate Aldolase

The most well-characterized biological role of this compound is as a precursor to a potent inhibitor of glycolysis. In vivo, it is phosphorylated by glycolytic kinases to form this compound-1,6-bisphosphate (AhG-1,6-bisP). This phosphorylated derivative acts as a competitive inhibitor of fructose-1,6-bisphosphate aldolase, a crucial enzyme in the glycolytic pathway.

The inhibition of aldolase disrupts the conversion of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, thereby halting glycolysis.

Quantitative Data for Aldolase Inhibition

CompoundParameterValueOrganism/Enzyme Source
AhG-1,6-bisPIC₅₀570 µMPlant
AhG-1,6-bisPKᵢ103 µMPlant

Experimental Protocol: Fructose-1,6-bisphosphate Aldolase Inhibition Assay (Illustrative)

This protocol is a generalized representation and should be adapted based on the specific enzyme source and available reagents.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate fructose-1,6-bisphosphate, and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) with NADH.

  • Enzyme and Inhibitor: Add a known amount of purified fructose-1,6-bisphosphate aldolase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound-1,6-bisphosphate.

  • Initiation and Measurement: Initiate the reaction by adding the substrate (or enzyme). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can be determined using a Lineweaver-Burk or Dixon plot.

Signaling Pathway of Aldolase Inhibition

Glycolysis_Inhibition cluster_cell Cellular Environment This compound This compound Glycolytic Kinases Glycolytic Kinases This compound->Glycolytic Kinases Phosphorylation AhG-1,6-bisP AhG-1,6-bisP Glycolytic Kinases->AhG-1,6-bisP AhG-1,6-bisP->Inhibition Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Aldolase Aldolase Fructose-1,6-bisphosphate->Aldolase GAP_DHAP Glyceraldehyde-3-P + Dihydroxyacetone-P Aldolase->GAP_DHAP Glycolysis_Continues Further Glycolysis GAP_DHAP->Glycolysis_Continues

Caption: Intracellular phosphorylation of this compound and subsequent inhibition of aldolase.

Phytotoxicity

This compound has been identified as a natural phytotoxin produced by the fungus Fusarium solani. Its herbicidal activity is a direct consequence of the aldolase inhibition described above. By disrupting glycolysis in plants, it leads to growth inhibition, particularly of the roots.

Experimental Protocol: Phytotoxicity Assay with Lettuce (Lactuca sativa) Seedlings (Illustrative)

This protocol is a generalized representation and should be adapted for specific experimental needs.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile distilled water. A control group with only sterile distilled water should be included.

  • Seed Germination Setup: Place a filter paper in sterile petri dishes and moisten them with the respective test solutions. Place a defined number of lettuce seeds (e.g., 20) in each petri dish.

  • Incubation: Incubate the petri dishes in a controlled environment with appropriate light and temperature conditions for a set period (e.g., 5-7 days).

  • Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Data Analysis: Compare the measurements of the treated groups with the control group to determine the phytotoxic effects of this compound. Calculate the concentration that causes 50% inhibition (IC₅₀) for each parameter.

Workflow for Phytotoxicity Assessment

Phytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound solutions of varying concentrations D Moisten filter paper with test solutions in petri dishes A->D B Prepare control (distilled water) B->D C Sterilize petri dishes and filter paper C->D E Place lettuce seeds in each dish D->E F Incubate under controlled light and temperature E->F G Measure germination rate, root length, and shoot length F->G H Compare treated groups to the control G->H I Calculate IC50 values H->I

References

Synthesis of 2,5-Anhydro-D-glucitol from D-mannitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-anhydro-D-glucitol from D-mannitol. The primary method involves the acid-catalyzed intramolecular dehydration of D-mannitol, a readily available starting material. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug design, where this compound serves as a valuable chiral building block.

Core Synthesis Pathway: Acid-Catalyzed Dehydration

The conversion of D-mannitol to this compound is achieved through an acid-catalyzed intramolecular cyclization. This reaction proceeds by protonation of one of the primary hydroxyl groups of D-mannitol, followed by nucleophilic attack by the hydroxyl group at the C5 position, leading to the formation of a stable five-membered tetrahydrofuran (B95107) ring and the elimination of a water molecule.

While various acid catalysts can be employed, this guide focuses on the use of sulfuric acid, as extensively studied and characterized. The reaction is typically performed in an aqueous solution at elevated temperatures. It is important to note that the acid-catalyzed dehydration of D-mannitol can lead to a mixture of anhydroalditols, including 1,4-anhydro-D-mannitol and the desired this compound. Reaction conditions can be optimized to favor the formation of the latter.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-mannitol based on analytical studies. Preparative yields may vary based on the specific isolation and purification techniques employed.

ParameterValueReference
Starting Material D-Mannitol
Reagent 3 M Sulfuric Acid[1]
Temperature 104 °C[1]
Monitoring Technique 13C NMR Spectroscopy[1]
Major Products 1,4-anhydro-D-mannitol, this compound[1]

Experimental Protocols

The following experimental protocol is based on the established analytical methodology for the acid-catalyzed dehydration of D-mannitol. Researchers should adapt and optimize these procedures for preparative scale synthesis and based on their specific laboratory conditions and safety protocols.

Materials
  • D-Mannitol

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Barium Carbonate or other suitable neutralizing agent

  • Solvents for extraction and chromatography (e.g., ethanol (B145695), ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure: Acid-Catalyzed Dehydration of D-Mannitol
  • Reaction Setup: Prepare a 3 M aqueous solution of sulfuric acid. Dissolve D-mannitol in the acidic solution in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Heat the reaction mixture to 104 °C and maintain this temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or 13C NMR spectroscopy to observe the formation of the anhydro products.[1]

  • Neutralization: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a suitable base, such as barium carbonate, until the pH is neutral. The precipitation of barium sulfate (B86663) will be observed.

  • Filtration: Remove the precipitated salts by filtration through a bed of celite or a similar filter aid. Wash the filter cake with deionized water to ensure complete recovery of the product mixture.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of unreacted D-mannitol and the anhydro-D-mannitol isomers.

  • Purification: The separation of this compound from the product mixture can be achieved by column chromatography on silica gel. The choice of eluent system will depend on the specific composition of the mixture but typically involves a polar solvent system such as a gradient of ethanol in ethyl acetate.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound from D-mannitol.

G cluster_reaction Synthesis of this compound Mannitol D-Mannitol ProtonatedMannitol Protonated D-Mannitol Mannitol->ProtonatedMannitol H⁺ (from H₂SO₄) Anhydroglucitol This compound ProtonatedMannitol->Anhydroglucitol Intramolecular Cyclization (-H₂O)

Caption: Acid-catalyzed dehydration of D-Mannitol.

G cluster_workflow Experimental Workflow Start D-Mannitol in 3 M H₂SO₄ Heating Heat at 104°C Start->Heating Neutralization Neutralize with BaCO₃ Heating->Neutralization Filtration Filter to remove BaSO₄ Neutralization->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Purification and Isolation Workflow.

References

A Technical Guide to the Research Applications of 2,5-Anhydro-D-glucitol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-D-glucitol, a stable analog of the furanose form of fructose (B13574), and its related derivatives represent a versatile class of molecules with significant potential in biomedical research and drug development. Their structural mimicry of natural sugars allows for interaction with key metabolic enzymes and transporters, leading to a range of biological activities. This technical guide provides a comprehensive overview of the research applications of this compound and its analogs, with a focus on their role as inhibitors of gluconeogenesis and glycogenolysis, their therapeutic potential in metabolic diseases such as type 2 diabetes, their use as probes for studying sugar transport, and their application as scaffolds for the development of pharmacological chaperones. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers in the field.

Introduction

Carbohydrate analogs are invaluable tools in chemical biology and medicinal chemistry for elucidating and modulating the activity of enzymes and transporters involved in carbohydrate metabolism. This compound and its stereoisomer, 2,5-anhydro-D-mannitol, are fructose analogs that have garnered considerable interest due to their ability to be phosphorylated in vivo, leading to metabolites that allosterically regulate key metabolic pathways. This guide explores the synthesis, mechanisms of action, and diverse research applications of these compounds and their derivatives, including iminosugar variants.

Core Applications and Mechanisms of Action

The primary research applications of this compound and its analogs stem from their metabolic conversion to phosphorylated derivatives that interfere with normal carbohydrate metabolism.

Inhibition of Gluconeogenesis and Glycogenolysis

The most well-documented application of these compounds, particularly 2,5-anhydro-D-mannitol, is the inhibition of hepatic glucose production.[1][2][3]

  • Mechanism: In hepatocytes, 2,5-anhydro-D-mannitol is phosphorylated by fructokinase and phosphofructokinase to yield 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P) and 2,5-anhydro-D-mannitol-1,6-bisphosphate (2,5-AM-1,6-BP).[1][4]

    • Fructose-1,6-bisphosphatase (FBPase) Inhibition: 2,5-AM-1,6-BP is a potent inhibitor of FBPase, a rate-limiting enzyme in gluconeogenesis.[1][5] This inhibition reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby blocking glucose synthesis.[2][3]

    • Glycogen (B147801) Phosphorylase Inhibition: 2,5-AM-1-P inhibits glycogen phosphorylase, the key enzyme in glycogenolysis, thereby reducing the breakdown of glycogen to glucose.[1][6]

    • Pyruvate (B1213749) Kinase Activation: 2,5-AM-1,6-BP can act as an allosteric activator of pyruvate kinase, which shifts the metabolic flux from gluconeogenesis towards glycolysis.[1][2]

This multi-target mechanism makes these compounds effective hypoglycemic agents in various animal models of diabetes.[1][5]

Gluconeogenesis_Inhibition Pyruvate Pyruvate PEP Phosphoenolpyruvate (PEP) Pyruvate->PEP Gluconeogenesis PEP->Pyruvate Glycolysis F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase PK Pyruvate Kinase F16BP->PK Glucose Glucose F6P->Glucose Glycogen Glycogen Glycogen->F6P Glycogenolysis AM 2,5-Anhydro-D-mannitol AM1P 2,5-AM-1-P AM->AM1P Fructokinase AM16BP 2,5-AM-1,6-BP AM1P->AM16BP PFK GP Glycogen Phosphorylase AM1P->GP Inhibition FBPase FBPase AM16BP->FBPase Inhibition AM16BP->PK Activation

Caption: Mechanism of gluconeogenesis & glycogenolysis inhibition.
Probing Fructose Transporter (GLUT5) Activity

2,5-Anhydro-D-mannitol and its derivatives, particularly at the C-1 and C-3 positions, serve as valuable molecular probes for studying the structure and function of the fructose-specific transporter GLUT5, which is overexpressed in certain cancers.[7][8]

  • Mechanism: These analogs act as competitive inhibitors of fructose uptake. By modifying the anhydro-mannitol scaffold with fluorescent tags (e.g., NBD) or for radiolabeling, researchers can quantify transporter activity and screen for novel inhibitors.[7][9]

GLUT5_Inhibition_Workflow start Start: GLUT5-expressing cells (e.g., EMT6, MCF7) prep_cells Seed cells in 96-well plate and culture for 24-48h start->prep_cells wash1 Wash cells with pre-warmed PBS prep_cells->wash1 add_inhibitor Add serial dilutions of 2,5-AM derivative (inhibitor) wash1->add_inhibitor add_probe Initiate uptake by adding labeled fructose analog (e.g., 6-NBDF, 6-[18F]FDF) add_inhibitor->add_probe incubate Incubate for a defined period add_probe->incubate stop_reaction Stop uptake by washing with ice-cold buffer incubate->stop_reaction measure Measure signal (Fluorescence or Radioactivity) stop_reaction->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for a competitive GLUT5 inhibition assay.
Pharmacological Chaperones for Gaucher Disease

Iminosugar derivatives, such as 2,5-anhydro-2,5-imino-d-glucitol, have been investigated as pharmacological chaperones for Gaucher disease.[10][11]

  • Mechanism: Gaucher disease is caused by mutations in the glucocerebrosidase (GC) enzyme, leading to its misfolding and degradation. Pharmacological chaperones are small molecules that bind to the misfolded enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing residual enzyme activity.[11]

Quantitative Data Summary

The biological activity of this compound analogs has been quantified in various assays. The following tables summarize key findings.

Table 1: Inhibition of Enzymes Involved in Carbohydrate Metabolism by 2,5-Anhydro-D-mannitol Metabolites

MetaboliteTarget EnzymeSpeciesInhibition Constant (Ki)Activation Constant (Kα)Reference(s)
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose-1,6-bisphosphataseRabbit Liver3.6 ± 0.3 µM-[1]
2,5-Anhydro-D-mannitol-1-phosphateGlycogen Phosphorylase αRat Liver0.66 ± 0.09 mM-[1]
2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseRat Liver2.8 ± 0.2 mM-[1]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit Liver-9.5 ± 0.9 µM[1]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate Kinase (Yeast)Yeast-Excellent activator[12]
This compound-1,6-diphosphatePyruvate Kinase (Yeast)Yeast-Limited stimulator[12]

Table 2: In Vitro and In Vivo Effects of 2,5-Anhydro-D-mannitol

ApplicationModel SystemDosage/ConcentrationObserved EffectReference(s)
Gluconeogenesis InhibitionIsolated Rat Hepatocytes1 mMInhibition of gluconeogenesis from alanine, lactate, and pyruvate.[1]
Gluconeogenesis InhibitionChicken Embryo HepatocytesIC50 = 6 mM (from lactate)50% inhibition of gluconeogenesis.[13]
Hypoglycemic EffectFasting mice, rats, diabetic mice100-200 mg/kg17-58% decrease in blood glucose.[1]
Hypoglycemic EffectNormal Mice0.5 µmol/kg (i.v.)Plasma glucose reduced from 7.3 to 5.6 mmol/l.[14]
Food IntakeRats (diurnal fast)50-800 mg/kg (p.o.)Dose-related increase in food intake.[15][16]

Table 3: Inhibition of GLUT5 by 2,5-Anhydro-D-mannitol Derivatives

CompoundAssayCell LineInhibition Constant (IC50 / Ki)Reference(s)
2,5-Anhydro-D-mannitolGLUT5 Transport-Ki = 12.6 mM[9]
1-Deoxy-1-fluoro-2,5-anhydro-mannitol6-[18F]FDF Uptake InhibitionEMT6~20 mM[7]
D-Fructose (for comparison)6-[18F]FDF Uptake InhibitionEMT6~300 mM[7]
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)Competitive InhibitionMCF7Ki = 2.3–2.7 mM[7]

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This protocol describes a microwave-assisted synthesis from a D-mannitol derivative.[13]

Workflow Diagram:

Synthesis_Workflow start Start: D-Mannitol Derivative (Diepoxide) dissolve Dissolve diepoxide in Methanol (MeOH) start->dissolve add_reagent Add Ammonium Formate (NH4HCO2) dissolve->add_reagent microwave Microwave Irradiation (e.g., 100W, 120°C, 10 min) add_reagent->microwave cool Cool reaction mixture to room temperature microwave->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography (e.g., Silica gel, Ethyl acetate/Hexane) concentrate->purify characterize Characterize product (NMR, Mass Spectrometry) purify->characterize end End: this compound characterize->end

References

2,5-Anhydro-D-glucitol as a Fructose Analogue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2,5-Anhydro-D-glucitol is a structural analogue of the furanose form of fructose (B13574). This guide provides a comprehensive overview of its role as a research tool to investigate fructose metabolism and its downstream effects. By mimicking fructose, this compound enters metabolic pathways where it is phosphorylated. Its metabolites, particularly the bisphosphate form, act as potent inhibitors of key glycolytic and gluconeogenic enzymes, thereby disrupting carbohydrate metabolism. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides standardized experimental protocols, and visualizes the relevant biochemical pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals exploring fructose metabolism, metabolic disorders, and novel therapeutic targets.

Introduction

Fructose consumption has increased significantly, with mounting evidence linking excessive intake to metabolic disorders. Understanding the intricate pathways of fructose metabolism is crucial for developing effective therapeutic strategies. Fructose analogues, such as this compound (AhG), serve as invaluable tools in this endeavor. AhG is a stable cyclic polyol, structurally similar to β-D-fructofuranose, which allows it to be recognized and processed by enzymes that metabolize fructose.

Unlike fructose, however, the phosphorylated metabolites of this compound cannot be cleaved by aldolase (B8822740), leading to the inhibition of glycolysis and gluconeogenesis. This property allows researchers to probe the roles of specific enzymes and metabolic fluxes in a controlled manner.

Chemical Properties of this compound:

  • Chemical Formula: C₆H₁₂O₅[1][2]

  • Molar Mass: 164.16 g/mol [1][2]

  • Appearance: Colourless Syrup[3]

  • CAS Number: 27826-73-9[1][2]

Mechanism of Action

The primary mechanism of this compound involves its bioactivation through phosphorylation by host cell enzymes, leading to the inhibition of a key enzyme in carbohydrate metabolism.

Metabolic Activation

Similar to fructose, this compound is a substrate for glycolytic kinases such as fructokinase and hexokinase.[4][5] These enzymes phosphorylate it, first to this compound-1-phosphate (AhG-1-P) and subsequently to this compound-1,6-bisphosphate (AhG-1,6-bisP).[4] Because the parent molecule is symmetrical, the initial phosphorylation product can be considered an analogue of both fructose-1-phosphate (B91348) and fructose-6-phosphate.[6]

Enzyme Inhibition

The key inhibitory action occurs after the second phosphorylation. The resulting molecule, AhG-1,6-bisP, acts as a potent inhibitor of Fructose-1,6-bisphosphate (FBP) aldolase.[4] While AhG-1,6-bisP can bind to the catalytic site of aldolase in a manner similar to the natural substrate (Fructose-1,6-bisphosphate), it lacks the critical hydroxyl group at the C2 position. This structural difference prevents the cleavage of the molecule into triose phosphates, effectively halting the glycolytic and gluconeogenic pathways at this step.[4]

The related analogue, 2,5-anhydro-D-mannitol-1,6-P2, has been shown to be a competitive inhibitor of rat liver fructose 1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis.[7]

metabolic_pathway Metabolic Pathway and Inhibition by this compound cluster_kinase cluster_pfk Fructose Fructose FK Fructokinase Fructose->FK F1P Fructose-1-P F6P Fructose-6-P PFK Phospho- fructokinase-1 F6P->PFK FBP Fructose-1,6-bisP Aldolase FBP Aldolase FBP->Aldolase TrioseP Triose Phosphates AhG 2,5-Anhydro- D-glucitol AhG->invis1 FK_AhG Fructokinase/ Hexokinase AhG->FK_AhG AhG1P AhG-1-P AhG1P->invis2 PFK_AhG Phospho- fructokinase-1 AhG1P->PFK_AhG AhGBP AhG-1,6-bisP AhGBP->Aldolase Inhibition FK->F1P PFK->FBP Aldolase->TrioseP invis1->AhG1P invis2->AhGBP FK_AhG->AhG1P PFK_AhG->AhGBP

Caption: Bioactivation of this compound and inhibition of FBP Aldolase.

Quantitative Data

The effects of this compound and its related analogue, 2,5-anhydro-D-mannitol, have been quantified in various experimental systems.

Table 1: Enzyme Inhibition Data

This table summarizes the inhibitory effects of phosphorylated fructose analogues on key metabolic enzymes.

AnalogueTarget EnzymeInhibition TypeKᵢ ValueI₅₀ ValueSource
AhG-1,6-bisPFructose-1,6-bisphosphate AldolaseCompetitive103 µM570 µM[4]
2,5-Anhydro-D-mannitol-1,6-P₂Fructose 1,6-bisphosphataseCompetitive--[7]
This compound-1,6-P₂Fructose 1,6-bisphosphataseNoncompetitive--[7]
Table 2: Effects on Gluconeogenesis in Isolated Rat Hepatocytes

This table details the concentration of 2,5-anhydro-D-mannitol required for 50% inhibition of glucose production from various substrates.

Gluconeogenic SubstrateIC₅₀ of 2,5-Anhydro-D-mannitolSource
Lactate (B86563) + Pyruvate< 0.1 mM[6][8]
Dihydroxyacetone~0.15 mM[6][8]
Glycerol~0.5 mM[6][8]
Sorbitol~1.0 mM[6][8]
Fructose> 2.0 mM[6][8]
Table 3: In Vivo Metabolic Effects of Fructose Analogues in Rodents

This table presents the physiological effects observed following the administration of fructose analogues to rodents.

AnalogueSpeciesDose & RouteEffectMagnitude of ChangeSource
2,5-Anhydro-D-mannitolMouse0.5 µmol/kg (iv)Plasma Glucose↓ to 5.6 ± 0.3 mmol/l (vs 7.3 ± 0.4 in controls)[9]
2,5-Anhydro-D-mannitolMouse0.5 µmol/kg (iv)GLP-1 Stimulated Insulin (B600854)Abolished the increase[9]
2,5-Anhydro-D-mannitolRat200 mg/kg (po)Plasma Glucose↓ Decreased[10]
2,5-Anhydro-D-mannitolRat50-800 mg/kg (po)Food Intake (2h)Dose-related increase[10][11]

Experimental Protocols

Detailed methodologies are critical for the reproducible study of fructose analogues.

Isolation and Incubation of Rat Hepatocytes

This protocol is adapted from studies investigating the effects of fructose analogues on hepatic gluconeogenesis.[6][8][12]

  • Animal Preparation: Male Sprague-Dawley rats (200-250g), fasted for 24 hours, are used.

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., intraperitoneal pentobarbital).

  • Liver Perfusion: Perform a laparotomy and cannulate the portal vein. Perfuse the liver in situ, first with a calcium-free Hanks' buffer to wash out blood, followed by the same buffer containing collagenase (e.g., 0.05%) to digest the liver tissue.

  • Cell Isolation: Once the liver is digested, transfer it to a sterile dish, gently disperse the cells into Krebs-Henseleit bicarbonate buffer, and filter the suspension through nylon mesh to remove undigested tissue.

  • Cell Washing: Centrifuge the cell suspension at low speed (e.g., 50 x g) for 1-2 minutes. Resuspend the pellet in fresh buffer and repeat 2-3 times to purify the hepatocytes.

  • Viability Check: Assess cell viability using Trypan Blue exclusion. A viability of >90% is typically required for experiments.

  • Incubation: Incubate the hepatocytes (e.g., 5-10 mg dry weight/mL) in Krebs-Henseleit buffer in a shaking water bath at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Experiment: Add gluconeogenic substrates (e.g., 10 mM lactate plus 1 mM pyruvate) and various concentrations of this compound. Take aliquots at specified time points.

  • Analysis: Terminate the reaction (e.g., with perchloric acid) and neutralize the samples. Analyze for glucose production and other metabolites using standard enzymatic assays.

experimental_workflow Experimental Workflow for Hepatocyte Studies Fasting 1. Rat Fasting (24h) Perfusion 2. Liver Perfusion (Collagenase) Fasting->Perfusion Isolation 3. Hepatocyte Isolation & Purification Perfusion->Isolation Viability 4. Viability Assessment (Trypan Blue) Isolation->Viability Incubation 5. Cell Incubation (37°C) + Substrates + this compound Viability->Incubation >90% Viable Sampling 6. Aliquot Sampling & Reaction Quenching Incubation->Sampling Analysis 7. Metabolite Analysis (e.g., Glucose Assay) Sampling->Analysis Data 8. Data Interpretation Analysis->Data

Caption: Typical workflow for studying metabolic effects in isolated hepatocytes.

Fructose-Bisphosphate Aldolase Inhibition Assay

This protocol is based on the methodology used to demonstrate the inhibitory effect of AhG-1,6-bisP.[4]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and NADH.

  • Enzyme and Inhibitor: Add a known amount of FBP aldolase to the cuvette. For inhibition studies, pre-incubate the aldolase with various concentrations of synthesized AhG-1,6-bisP.

  • Initiate Reaction: Start the reaction by adding the substrate, Fructose-1,6-bisphosphate.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of this decrease is proportional to the FBP aldolase activity.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the I₅₀ value (concentration of inhibitor causing 50% reduction in enzyme activity) and the Kᵢ value through appropriate kinetic plots (e.g., Dixon or Lineweaver-Burk).

In Vivo Murine Studies

This protocol is a general representation of studies on the hypoglycemic effects of fructose analogues.[9][13]

  • Animal Model: Use adult mice (e.g., NMRI strain), housed under standard conditions with ad libitum access to food and water.

  • Analogue Preparation: Dissolve 2,5-anhydro-D-mannitol (or glucitol) in sterile saline for injection.

  • Administration: Inject the analogue intravenously (iv) via a tail vein at the desired dose (e.g., 0.5 µmol/kg). Control animals receive a saline injection. For combination studies, co-inject with other agents like GLP-1.

  • Blood Sampling: Collect blood samples at baseline and at various time points post-injection (e.g., 5, 15, 25 minutes) from the retro-orbital plexus or tail vein.

  • Plasma Analysis: Centrifuge the blood to separate plasma. Analyze plasma for glucose concentration using a glucose oxidase method and for insulin levels using a radioimmunoassay (RIA) or ELISA.

  • Statistical Analysis: Compare the mean values between control and treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.

Conclusion and Future Directions

This compound and its related analogues are powerful tools for dissecting the complexities of fructose metabolism. By undergoing metabolic activation to form potent enzyme inhibitors, they provide a means to study the regulation of glycolysis and gluconeogenesis. The quantitative data clearly demonstrate their ability to modulate key enzymes and pathways, resulting in significant physiological effects both in vitro and in vivo.

Future research could focus on using these analogues to:

  • Explore the tissue-specific roles of fructose metabolism (e.g., in the intestine vs. the liver) using targeted delivery systems.[14]

  • Investigate the long-term metabolic consequences of inhibiting specific steps in fructose processing.

  • Serve as lead compounds or structural templates for the development of novel therapeutics for metabolic diseases characterized by aberrant fructose metabolism.

The detailed protocols and data presented in this guide offer a solid foundation for researchers to design and execute rigorous experiments aimed at further elucidating the role of fructose in health and disease.

References

mechanism of action of 2,5-anhydro-D-glucitol in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2,5-Anhydro-D-glucitol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fructose (B13574) analog that exerts significant effects on carbohydrate metabolism. Its mechanism of action is not direct but relies on its intracellular phosphorylation to active metabolites. This guide details the bioactivation pathway of this compound, its molecular targets, and its overall impact on key metabolic pathways such as glycolysis, gluconeogenesis, and glycogenolysis. The quantitative data on its enzymatic interactions, detailed experimental protocols for studying its effects, and visual representations of the involved pathways are provided to offer a comprehensive resource for researchers in metabolism and drug development.

Core Mechanism of Action: Bioactivation and Enzymatic Inhibition

The biological activity of this compound is contingent upon its intracellular conversion to phosphorylated derivatives. This bioactivation is a critical step in its mechanism of action.

Intracellular Phosphorylation

Once inside the cell, this compound is metabolized by enzymes of the glycolytic pathway. It is first phosphorylated to this compound-1-phosphate, and subsequently to this compound-1,6-bisphosphate (AhG-1,6-bisP).

Primary Molecular Target: Fructose-1,6-bisphosphate Aldolase (B8822740)

The primary target of the bioactivated form, AhG-1,6-bisP, is fructose-1,6-bisphosphate aldolase , a key enzyme in both glycolysis and gluconeogenesis. AhG-1,6-bisP acts as a competitive inhibitor of this enzyme.[1] The structural similarity of AhG-1,6-bisP to the natural substrate, fructose-1,6-bisphosphate, allows it to bind to the active site of aldolase. However, the absence of a critical hydroxyl group in the inhibitor prevents the catalytic reaction from proceeding, thus blocking the enzyme's function.[1]

Effects on Other Key Metabolic Enzymes

The phosphorylated metabolites of this compound and its analog, 2,5-anhydro-D-mannitol, also modulate the activity of other crucial enzymes in carbohydrate metabolism:

  • Pyruvate (B1213749) Kinase: The bisphosphate form acts as an allosteric activator of pyruvate kinase, promoting the final step of glycolysis.[2][3]

  • Fructose-1,6-bisphosphatase: This enzyme, essential for gluconeogenesis, is inhibited by the bisphosphate metabolite.[3]

  • Glycogen (B147801) Phosphorylase: The monophosphate form inhibits glycogen phosphorylase, a key enzyme in glycogenolysis.[2][4]

  • Phosphoglucomutase: This enzyme is also inhibited by the monophosphate form.[2]

Quantitative Data: Enzyme Kinetics and Cellular Effects

The following tables summarize the quantitative data on the interaction of phosphorylated this compound and 2,5-anhydro-D-mannitol with key metabolic enzymes.

Table 1: Inhibition and Activation Constants for Phosphorylated Metabolites

MetaboliteEnzymeOrganism/TissueEffectConstant TypeValue
This compound-1,6-bisphosphateFructose-1,6-bisphosphate AldolasePlantInhibitionI50570 µM
This compound-1,6-bisphosphateFructose-1,6-bisphosphate AldolasePlantInhibitionKi103 µM
2,5-Anhydro-D-mannitol-1-phosphateGlycogen PhosphorylaseRat LiverInhibitionKi (apparent)0.66 +/- 0.09 mM
2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseRat LiverInhibitionKi (apparent)2.8 +/- 0.2 mM
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit LiverActivationKa (apparent)9.5 +/- 0.9 µM
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose 1,6-bisphosphataseRabbit LiverInhibitionKi (apparent)3.6 +/- 0.3 µM
2,5-Anhydro-D-mannitol-1,6-bisphosphatePhosphoglucomutaseRat LiverActivationKa (apparent)7.0 +/- 0.5 µM

Table 2: Cellular and In Vivo Effects of 2,5-Anhydro-D-mannitol

CompoundModel SystemConcentration/DoseEffect
2,5-Anhydro-D-mannitolFasting mice, rats, diabetic mice100-200 mg/kgDecreased blood glucose by 17-58%
2,5-Anhydro-D-mannitolRatsNot specifiedElevated serum lactate (B86563) by 56%
2,5-Anhydro-D-mannitolHepatocytes from fasted rats1 mMInhibited gluconeogenesis from alanine, lactate, and pyruvate
2,5-Anhydro-D-mannitolHepatocytes from fed rats1 mMMarkedly inhibited glycogenolysis

Signaling Pathways and Experimental Workflows

Bioactivation and Target Inhibition Pathway

bioactivation_pathway cluster_cell Hepatocyte AhG This compound AhG1P This compound-1-P AhG->AhG1P Hexokinase/ Fructokinase AhG16bisP This compound-1,6-bisP AhG1P->AhG16bisP Phosphofructokinase Glycogen_Phosphorylase Glycogen Phosphorylase AhG1P->Glycogen_Phosphorylase Inhibits FBP_aldolase Fructose-1,6-bisphosphate Aldolase AhG16bisP->FBP_aldolase Inhibits PK Pyruvate Kinase AhG16bisP->PK Activates FBPase Fructose-1,6-bisphosphatase AhG16bisP->FBPase Inhibits

Caption: Bioactivation of this compound and its effects on key metabolic enzymes.

Impact on Glycolysis and Gluconeogenesis

metabolic_impact cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P Fructose-6-P F16BP Fructose-1,6-bisP F6P->F16BP TrioseP Triose Phosphates F16BP->TrioseP Aldolase PEP Phosphoenolpyruvate TrioseP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_gng Pyruvate PEP_gng Phosphoenolpyruvate Pyruvate_gng->PEP_gng TrioseP_gng Triose Phosphates PEP_gng->TrioseP_gng F16BP_gng Fructose-1,6-bisP TrioseP_gng->F16BP_gng Aldolase F6P_gng Fructose-6-P F16BP_gng->F6P_gng FBPase Glucose Glucose F6P_gng->Glucose AhG16bisP This compound-1,6-bisP AhG16bisP->F16BP Inhibits AhG16bisP->PEP Activates AhG16bisP->F16BP_gng Inhibits

Caption: Overall impact of this compound-1,6-bisP on glycolysis and gluconeogenesis.

General Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) start->prepare_reagents setup_reaction Set up Reaction Mixtures (Control, Inhibitor Concentrations) prepare_reagents->setup_reaction pre_incubate Pre-incubate at Assay Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction (Add Enzyme or Substrate) pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction analyze_data Analyze Data (Calculate Rates, Determine Ki/I50) monitor_reaction->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Fructose-1,6-bisphosphate Aldolase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the principle of a coupled enzymatic reaction where the product of the aldolase reaction is converted in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

  • Triethanolamine (B1662121) buffer (pH 7.6)

  • NADH

  • Fructose-1,6-bisphosphate (substrate)

  • Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)

  • This compound-1,6-bisphosphate (inhibitor)

  • Purified fructose-1,6-bisphosphate aldolase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing triethanolamine buffer, NADH, and the coupling enzymes.

  • Background Reading: Add the aldolase enzyme to the mixture and monitor the absorbance at 340 nm to establish a baseline rate of NADH oxidation in the absence of substrate.

  • Initiate Reaction: Add fructose-1,6-bisphosphate to start the reaction. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is proportional to the aldolase activity.

  • Inhibition Assay: To determine the inhibitory effect of this compound-1,6-bisphosphate, repeat the assay with varying concentrations of the inhibitor added to the reaction mixture before the addition of the substrate.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the Ki or I50 value by plotting the reaction velocities against the inhibitor concentrations.

Isolation and Incubation of Primary Rat Hepatocytes

This protocol describes the isolation of hepatocytes from rat liver using a two-step collagenase perfusion method.[5][6]

Materials:

  • Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)

  • Collagenase buffer (Perfusion buffer with collagenase and Ca2+)

  • Wash medium (e.g., Williams' Medium E)

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments

  • Peristaltic pump

  • Incubator (37°C, 5% CO2)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a laparotomy to expose the portal vein.

  • Cannulation and Perfusion: Cannulate the portal vein and begin perfusion with the pre-warmed perfusion buffer to wash out the blood.

  • Collagenase Digestion: Switch to the collagenase buffer and perfuse until the liver becomes soft and digested.

  • Hepatocyte Isolation: Excise the liver, transfer it to a sterile dish containing wash medium, and gently disperse the cells.

  • Cell Filtration and Purification: Filter the cell suspension to remove undigested tissue and purify the hepatocytes by low-speed centrifugation.

  • Cell Viability and Plating: Determine cell viability using trypan blue exclusion and plate the viable hepatocytes on collagen-coated dishes.

  • Incubation with this compound: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time period to study its effects on metabolic pathways.

Measurement of Gluconeogenesis and Glycogenolysis in Hepatocytes

This protocol outlines a method to measure the rates of gluconeogenesis and glycogenolysis in isolated hepatocytes.

Materials:

  • Isolated rat hepatocytes

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Gluconeogenic precursors (e.g., lactate and pyruvate)

  • Hormones (e.g., glucagon (B607659) to stimulate, insulin (B600854) to inhibit)

  • This compound

  • Glucose assay kit

  • Glycogen assay kit

Procedure:

  • Hepatocyte Preparation: Isolate hepatocytes as described in Protocol 5.2 and resuspend them in incubation buffer.

  • Experimental Setup: Prepare flasks containing hepatocytes with:

    • Control (no additions)

    • Gluconeogenic precursors

    • Gluconeogenic precursors + this compound

    • (For glycogenolysis) Hepatocytes from fed rats with or without glucagon and/or this compound.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At various time points, take aliquots of the cell suspension.

  • Measurement of Glucose Production: Centrifuge the aliquots to pellet the cells and measure the glucose concentration in the supernatant using a glucose assay kit. This represents the total glucose produced from both gluconeogenesis and glycogenolysis.

  • Measurement of Glycogen Content: To measure glycogenolysis, determine the glycogen content of the cell pellets at the beginning and end of the incubation period using a glycogen assay kit. The decrease in glycogen content represents glycogenolysis.

  • Calculation of Gluconeogenesis: The rate of gluconeogenesis can be calculated by subtracting the rate of glycogenolysis from the total rate of glucose production.

Conclusion

This compound is a potent modulator of carbohydrate metabolism that acts through its phosphorylated derivatives. Its primary mechanism involves the competitive inhibition of fructose-1,6-bisphosphate aldolase, leading to a cascade of effects that inhibit gluconeogenesis and glycogenolysis while promoting glycolysis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this and related compounds in metabolic diseases.

References

Methodological & Application

Synthesis of 2,5-Anhydro-D-glucitol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,5-anhydro-D-glucitol, a key intermediate in the development of various therapeutic agents. The protocol is based on a multi-step synthesis starting from the readily available D-mannitol.

Introduction

This compound is a rigid furanoid scaffold that serves as a valuable building block in medicinal chemistry. Its structural similarity to natural sugars allows for its interaction with biological targets such as glucose transporters and enzymes involved in carbohydrate metabolism. This protocol outlines a reliable method for its preparation, involving an acid-catalyzed cyclization of D-mannitol, followed by a protection-deprotection strategy to isolate the desired stereoisomer.

Overall Synthetic Pathway

The synthesis of this compound from D-mannitol can be achieved through a three-stage process:

  • Acid-Catalyzed Dehydration of D-Mannitol: D-mannitol is treated with a strong acid to induce intramolecular cyclization, resulting in a mixture of anhydrohexitols.

  • Selective Protection and Isolation: The crude mixture of anhydrohexitols is subjected to protection with isopropylidene and trityl groups. This allows for the selective crystallization and isolation of the key intermediate, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol.

  • Deprotection: The protecting groups are removed from the isolated intermediate to yield the final product, this compound.

SynthesisWorkflow D_Mannitol D-Mannitol Anhydro_Mixture Mixture of Anhydrohexitols D_Mannitol->Anhydro_Mixture  Acid-catalyzed  Dehydration Protected_Intermediate 2,5-Anhydro-1,3-O-isopropylidene- 6-O-trityl-D-glucitol Anhydro_Mixture->Protected_Intermediate  Isopropylidenation  & Tritylation Final_Product This compound Protected_Intermediate->Final_Product  Acidic  Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Acid-Catalyzed Dehydration of D-Mannitol

This procedure describes the initial conversion of D-mannitol to a mixture of anhydrohexitols.

Materials:

  • D-Mannitol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (deionized)

  • Sodium Carbonate (Na₂CO₃) or Barium Carbonate (BaCO₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve D-mannitol in water to create a concentrated solution.

  • Slowly add concentrated sulfuric acid to the solution with stirring. The reaction is exothermic, so the addition should be done carefully, possibly in an ice bath.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹³C NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid by the slow addition of sodium carbonate or barium carbonate until the pH is approximately 7. Barium carbonate is preferred as it precipitates the sulfate (B86663) ions as barium sulfate.

  • Filter the mixture to remove the precipitated salts.

  • The resulting filtrate, containing a mixture of anhydrohexitols, can be concentrated under reduced pressure to a syrup and used in the next stage without further purification.

Stage 2: Selective Protection and Isolation of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

This stage involves the protection of the hydroxyl groups in the anhydrohexitol mixture to allow for the selective isolation of the desired intermediate.

Materials:

  • Crude anhydrohexitol mixture from Stage 1

  • Anhydrous Acetone (B3395972)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Pyridine

  • Trityl Chloride (TrCl)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

Part A: Isopropylidenation

  • Dissolve the crude anhydrohexitol syrup in anhydrous acetone in a large Erlenmeyer flask.

  • Add anhydrous zinc chloride as a catalyst and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of aqueous sodium bicarbonate solution.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude mixture of isopropylidenated anhydrohexitols.

Part B: Tritylation and Isolation

  • Dissolve the crude isopropylidenated mixture in anhydrous pyridine.

  • Add trityl chloride portion-wise to the solution at room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a thick syrup.

  • Dissolve the syrup in a minimal amount of hot methanol. The desired product, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol, is reported to crystallize upon cooling.

  • Collect the crystals by filtration and wash with cold methanol.

Stage 3: Deprotection to Yield this compound

This final stage removes the protecting groups to yield the target molecule.

Materials:

  • 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

  • Aqueous Acetic Acid (e.g., 80%) or Trifluoroacetic Acid (TFA) in a suitable solvent

  • Methanol or Ethanol

  • Dichloromethane or Diethyl Ether

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend the protected intermediate in aqueous acetic acid or a solution of TFA in a solvent like dichloromethane.

  • Stir the mixture at room temperature. The deprotection can be monitored by TLC. The trityl group is typically removed first, followed by the isopropylidene group.

  • Once the reaction is complete, neutralize the acid with a base such as sodium bicarbonate.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Quantitative Data

The following table summarizes the expected yields for key steps in the synthesis. It is important to note that the overall yield can vary depending on the efficiency of each step and the purity of the intermediates.

StepReactionStarting MaterialProductReported Yield
1Acid-Catalyzed DehydrationD-MannitolMixture of AnhydrohexitolsVariable (Mixture)
2aIsopropylidenationD-Mannitol (for comparison)1,2:5,6-di-O-isopropylidene-D-mannitol~87%
2bTritylation & IsolationCrude Isopropylidenated Mixture2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitolNot explicitly found
3DeprotectionProtected IntermediateThis compoundTypically high (>90%)
OverallMulti-step SynthesisD-Mannitol DerivativeThis compound~32% (in a 7-step synthesis)[1]

Safety Precautions

  • Handle concentrated acids and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trityl chloride is moisture-sensitive and should be handled under anhydrous conditions.

  • Exercise caution during exothermic reactions and neutralization steps.

References

Application Notes: Utilizing 2,5-Anhydro-D-glucitol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol is a sugar alcohol and an analog of D-glucose, making it a valuable tool for studying carbohydrate metabolism and developing enzyme inhibitors.[1][2][3] Its structural similarity to natural sugars allows it to interact with the active sites of various enzymes, particularly those involved in carbohydrate processing, such as glycosidases. These application notes provide detailed protocols and data presentation guidelines for using this compound in enzyme inhibition assays, with a focus on α-glucosidase, a key enzyme in carbohydrate digestion and a target for anti-diabetic drug development.

Mechanism of Action

As a sugar analog, this compound is investigated for its potential to act as a competitive inhibitor of glycosidases. The hypothesis is that it binds to the enzyme's active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. This inhibitory action can be crucial in controlling the rate of carbohydrate breakdown, which has therapeutic implications, particularly in managing postprandial hyperglycemia. While much of the detailed mechanistic work has been performed on the related compound 2,5-anhydro-D-mannitol, which affects enzymes in glycolysis and gluconeogenesis, the principles of using sugar analogs as competitive inhibitors are broadly applicable.[4][5][6]

Key Applications

  • Screening for Novel Glycosidase Inhibitors: this compound and its derivatives can be used as lead compounds or scaffolds in the discovery of new therapeutic agents for metabolic disorders.

  • Enzyme Active Site Probing: The binding of this molecule can provide insights into the structure and function of enzyme active sites.

  • Validation of High-Throughput Screening Assays: It can serve as a reference compound in the development and validation of assays for screening large compound libraries.

Data Presentation

Quantitative data from enzyme inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing key inhibitory parameters.

InhibitorTarget EnzymeSubstrateIC₅₀ (µM)Inhibition TypeKᵢ (µM)
This compoundα-Glucosidasep-Nitrophenyl-α-D-glucopyranoside150Competitive85
Acarbose (Positive Control)α-Glucosidasep-Nitrophenyl-α-D-glucopyranoside5.4Competitive2.1
This compoundα-AmylaseStarch>1000Not DeterminedN/A
Acarbose (Positive Control)α-AmylaseStarch2.3Mixed1.03

Note: The IC₅₀ and Kᵢ values for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Data for Acarbose is derived from published literature.[7][8]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to screen for α-glucosidase inhibitors.[9][10][11]

1. Materials and Reagents:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.

  • Substrate Solution: Prepare a 1 mM solution of pNPG in phosphate buffer.

  • Inhibitor Solutions: Prepare a stock solution of this compound in phosphate buffer (e.g., 10 mM). Create a series of dilutions from this stock solution to determine the IC₅₀ value.

  • Positive Control: Prepare a stock solution of Acarbose and a series of dilutions in a similar concentration range to the test compound.

  • Stop Solution: Prepare a 1 M solution of sodium carbonate.

3. Assay Procedure:

  • Add 20 µL of different concentrations of this compound (or Acarbose, or buffer for control) to the wells of a 96-well plate.

  • Add 20 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control = Absorbance of the control (enzyme + substrate + buffer)

    • Abs_sample = Absorbance of the sample (enzyme + substrate + inhibitor)

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Substrate Disaccharide (e.g., Maltose) Enzyme_A α-Glucosidase (Active Site) Substrate->Enzyme_A Binds to Active Site Product_A Glucose Enzyme_A->Product_A Hydrolyzes Inhibitor This compound Enzyme_B α-Glucosidase (Active Site) Inhibitor->Enzyme_B Competitively Binds to Active Site No_Product No Glucose Formation Enzyme_B->No_Product Inhibits Hydrolysis experimental_workflow start Start prep Prepare Reagents: - Enzyme (α-Glucosidase) - Substrate (pNPG) - Inhibitor (this compound) - Buffer start->prep plate Pipette Inhibitor/Control and Enzyme into 96-well Plate prep->plate incubate1 Pre-incubate at 37°C (5 minutes) plate->incubate1 add_substrate Add Substrate (pNPG) to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C (20 minutes) add_substrate->incubate2 stop_reaction Add Stop Solution (Na₂CO₃) incubate2->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate analyze Calculate % Inhibition and IC₅₀ Value read_plate->analyze end End analyze->end data_analysis_pipeline raw_data Raw Absorbance Data Control Wells Sample Wells calculation Calculate % Inhibition % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 raw_data->calculation plotting Plot Data X-axis: log[Inhibitor] Y-axis: % Inhibition calculation->plotting ic50 Determine IC₅₀ Concentration at 50% Inhibition plotting->ic50

References

Application of 2,5-Anhydro-D-glucitol in Carbohydrate Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol and its analogs, particularly 2,5-anhydro-D-mannitol, are invaluable tools in carbohydrate research. These molecules serve as structural mimics of fructose (B13574) and other sugars, enabling detailed investigations into metabolic pathways, enzyme mechanisms, and the development of targeted therapeutics. Their unique properties, including resistance to metabolism beyond initial phosphorylation steps, allow for the specific probing of biological systems. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of carbohydrate research.

I. Metabolic Pathway Elucidation: Inhibition of Gluconeogenesis and Glycogenolysis

2,5-Anhydro-D-mannitol (2,5-AM), a structural analog of β-D-fructofuranose, is a potent inhibitor of hepatic gluconeogenesis and glycogenolysis.[1] Upon entering hepatocytes, it is phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[2] These phosphorylated derivatives do not proceed further down the glycolytic pathway and accumulate within the cell, leading to the allosteric regulation of key metabolic enzymes.[3] This makes 2,5-AM an excellent tool to study the regulation of glucose homeostasis.

Application Notes:
  • Studying Gluconeogenesis: 2,5-AM can be used to induce a state of inhibited gluconeogenesis in isolated hepatocytes or in vivo, allowing researchers to study the regulatory mechanisms of this pathway and to screen for potential therapeutic agents that can modulate it.[2]

  • Investigating Glycogenolysis: The inhibitory effect of 2,5-AM on glycogenolysis provides a model to study the breakdown of glycogen (B147801) and the enzymes involved, such as glycogen phosphorylase.[4]

  • Modeling Metabolic Diseases: The metabolic state induced by 2,5-AM can mimic aspects of certain genetic metabolic disorders, providing a valuable in vitro or in vivo model system.

Quantitative Data: Inhibition of Gluconeogenesis
CompoundSubstrate(s)Cell TypeIC50Reference
2,5-Anhydro-D-mannitolLactate + Pyruvate (B1213749)Isolated Rat Hepatocytes< Dihydroxyacetone[5]
2,5-Anhydro-D-mannitolDihydroxyacetoneIsolated Rat Hepatocytes< Glycerol[5]
2,5-Anhydro-D-mannitolGlycerolIsolated Rat Hepatocytes< Sorbitol[5]
2,5-Anhydro-D-mannitolSorbitolIsolated Rat Hepatocytes< Fructose[5]
2,5-Anhydro-D-mannitolLactateIsolated Rat Hepatocytes6 mM[6]
2,5-Anhydro-D-sorbitolFructoseIsolated Rat Hepatocytes12 mM[6]
Experimental Protocol: Inhibition of Gluconeogenesis in Primary Mouse Hepatocytes

This protocol describes a method to measure the inhibition of gluconeogenesis in primary mouse hepatocytes using 2,5-anhydro-D-mannitol.

1. Isolation of Primary Mouse Hepatocytes:

  • Primary hepatocytes are isolated from mice using a two-step collagenase perfusion method.[7][8] This well-established technique yields a high number of viable hepatocytes suitable for metabolic studies. Several detailed protocols are available in the literature.[7][8]

2. Cell Culture and Treatment:

  • Plate the isolated hepatocytes on collagen-coated 6-well plates at a density of 1 x 10^6 cells per well in Medium 199 supplemented with 5% FBS, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).[7]

  • After 6-48 hours of incubation to allow for cell attachment, serum-starve the cells overnight in Medium 199 without FBS.[7]

  • Wash the cells twice with 2 mL/well of warm (37 °C) PBS.[7]

  • Replace the PBS with 1 mL of glucose production buffer (glucose-free DMEM, pH 7.4, supplemented with 20 mM sodium lactate, 2 mM sodium pyruvate, 2 mM L-glutamine, and 15 mM HEPES).[7]

  • Add 2,5-anhydro-D-mannitol to the desired final concentrations to the treatment wells. Include a vehicle control (water or buffer used to dissolve the 2,5-AM).

  • Incubate the cells at 37 °C for 6 hours.[7]

3. Glucose Measurement:

  • After the incubation period, collect 0.2 mL of the medium from each well.[7]

  • Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit, following the manufacturer's instructions.[7]

4. Data Analysis:

  • Normalize the glucose production to the total protein content in each well, which can be determined using a BCA protein assay kit.

  • Calculate the percentage of inhibition of gluconeogenesis for each concentration of 2,5-anhydro-D-mannitol compared to the vehicle control.

Signaling Pathway: Inhibition of Gluconeogenesis by 2,5-Anhydro-D-mannitol

Gluconeogenesis_Inhibition cluster_cell Hepatocyte cluster_outside AM 2,5-Anhydro-D-mannitol AM_P 2,5-Anhydro-D-mannitol-1-P AM->AM_P Hexokinase/ Fructokinase AM_BP 2,5-Anhydro-D-mannitol-1,6-BP AM_P->AM_BP Phosphofructokinase FBPase Fructose-1,6-bisphosphatase AM_BP->FBPase Inhibits PK Pyruvate Kinase AM_BP->PK Activates Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Glycolysis Glycolysis PK->Glycolysis Extracellular Extracellular Extracellular->AM Uptake

Caption: Metabolic fate of 2,5-anhydro-D-mannitol in hepatocytes and its effect on gluconeogenesis and glycolysis.

II. Enzyme Kinetics and Regulation

The phosphorylated metabolites of this compound and its analogs are potent modulators of key enzymes in carbohydrate metabolism. This makes them valuable tools for studying enzyme kinetics and allosteric regulation.

Application Notes:
  • Pyruvate Kinase Activation: 2,5-Anhydro-D-mannitol-1,6-bisphosphate is an excellent allosteric activator of pyruvate kinase, often more potent than the natural activator, fructose-1,6-bisphosphate.[4] In contrast, this compound-1,6-diphosphate is a limited stimulator of yeast pyruvate kinase.[4] This differential activity can be used to probe the allosteric binding site of the enzyme.

  • Fructose-1,6-bisphosphatase Inhibition: 2,5-Anhydro-D-mannitol-1,6-bisphosphate acts as a competitive inhibitor of fructose-1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis.

Quantitative Data: Enzyme Modulation by this compound Derivatives
CompoundEnzymeOrganismEffectKinetic ParameterReference
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit LiverActivationKα = 9.5 ± 0.9 µM
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose-1,6-bisphosphataseRabbit LiverInhibitionKi = 3.6 ± 0.3 µM
2,5-Anhydro-D-mannitol-1-phosphateGlycogen PhosphorylaseRat LiverInhibitionKi = 0.66 ± 0.09 mM
2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseRat LiverInhibitionKi = 2.8 ± 0.2 mM
2,5-Anhydro-D-mannitol-1,6-bisphosphatePhosphoglucomutaseRat LiverActivationKα = 7.0 ± 0.5 µM
This compound-1,6-diphosphatePyruvate KinaseYeastLimited Stimulation-[4]
Experimental Protocol: Enzymatic Assay of this compound

This protocol describes a coupled enzymatic assay to determine the concentration of this compound. The principle is based on the phosphorylation of this compound by hexokinase or fructokinase, and the subsequent measurement of the ADP produced.[9]

1. Reagents:

  • Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6

  • ATP solution: 10 mM in deionized water

  • Phosphoenolpyruvate (PEP) solution: 15 mM in deionized water

  • NADH solution: 2.5 mM in deionized water

  • Magnesium Chloride (MgCl₂) solution: 100 mM

  • Potassium Chloride (KCl) solution: 2 M

  • Pyruvate Kinase (PK) suspension: ~200 units/mL

  • Lactate Dehydrogenase (LDH) suspension: ~550 units/mL

  • Hexokinase or Fructokinase solution

  • Sample containing this compound

2. Assay Procedure:

  • In a cuvette, combine the following reagents:

    • 1.0 mL Assay Buffer

    • 0.1 mL ATP solution

    • 0.1 mL PEP solution

    • 0.1 mL NADH solution

    • 0.1 mL MgCl₂ solution

    • 0.1 mL KCl solution

    • 0.01 mL PK suspension

    • 0.01 mL LDH suspension

    • Sample containing this compound (e.g., 0.1 mL)

    • Deionized water to a final volume of 2.9 mL

  • Mix well and incubate at 25°C for 5 minutes to allow for the reaction of any endogenous pyruvate.

  • Record the initial absorbance at 340 nm (A1).

  • Start the reaction by adding 0.1 mL of hexokinase or fructokinase solution.

  • Mix and monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

3. Calculation:

  • Calculate the change in absorbance (ΔA = A1 - A2).

  • The concentration of this compound can be calculated using the molar extinction coefficient of NADH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹).

Experimental Workflow: Enzymatic Assay

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Assay Mix (Buffer, ATP, PEP, NADH, MgCl2, KCl, PK, LDH) start->reagent_prep sample_add Add Sample containing This compound reagent_prep->sample_add pre_incubation Pre-incubate (5 min) to remove endogenous pyruvate sample_add->pre_incubation read_A1 Read Initial Absorbance (A1) at 340 nm pre_incubation->read_A1 start_reaction Add Hexokinase/ Fructokinase read_A1->start_reaction monitor_reaction Monitor Absorbance Decrease at 340 nm until stable start_reaction->monitor_reaction read_A2 Read Final Absorbance (A2) monitor_reaction->read_A2 calculate Calculate Concentration of this compound read_A2->calculate end End calculate->end

Caption: Workflow for the coupled enzymatic assay of this compound.

III. Drug Development: Targeting Glucose Transporters and Lysosomal Enzymes

Derivatives of this compound are being actively investigated as therapeutic agents, particularly in the fields of oncology and lysosomal storage disorders.

Application Notes:
  • GLUT5 Inhibition for Cancer Therapy: The glucose transporter GLUT5 is overexpressed in several types of cancer and is the primary transporter for fructose. 2,5-Anhydro-D-mannitol and its derivatives are competitive inhibitors of GLUT5, making them promising candidates for the development of anticancer drugs that target fructose metabolism.

  • Pharmacological Chaperones for Gaucher Disease: N-alkylated derivatives of 2,5-anhydro-2,5-imino-D-glucitol have been shown to act as pharmacological chaperones for the enzyme glucocerebrosidase, which is deficient in Gaucher disease. These compounds can help to correctly fold the mutant enzyme and restore its function.

Quantitative Data: Inhibition of GLUT5 by 2,5-Anhydro-D-mannitol Derivatives
CompoundCell LineAssayIC50 / KiReference
1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM)EMT66-[¹⁸F]FDF Uptake Inhibition~20 mM (IC50)
D-fructoseEMT66-[¹⁸F]FDF Uptake Inhibition~300 mM (IC50)
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)MCF7Competitive Inhibition2.3–2.7 mM (Ki)
3-azido-3-deoxy-2,5-anhydro-D-mannitolEMT66-[¹⁸F]FDF Uptake Inhibition19 mM (IC50)
3-amino-3-deoxy-2,5-anhydro-D-mannitolEMT66-[¹⁸F]FDF Uptake Inhibition15 mM (IC50)
N-(2,5-anhydro-D-mannitol-3-yl)-4-fluorophenylureaEMT66-[¹⁸F]FDF Uptake Inhibition5 mM (IC50)
Experimental Protocol: In Vitro GLUT5 Inhibition Assay (6-[¹⁸F]FDF Cell Uptake)

This protocol describes a competition binding assay to determine the half-maximum inhibitory concentration (IC50) of 2,5-anhydro-D-mannitol derivatives against GLUT5-mediated uptake of the radiolabeled fructose analog 6-[¹⁸F]FDF.

1. Cell Culture:

  • Culture EMT6 murine mammary carcinoma cells (or another suitable cell line overexpressing GLUT5) in appropriate growth medium.

  • Seed the cells in 24-well plates and allow them to grow to confluence.

2. Inhibition Assay:

  • On the day of the assay, wash the cells twice with Krebs-Ringer buffer.

  • Prepare serial dilutions of the 2,5-anhydro-D-mannitol derivatives and D-fructose (as a control) in glucose-free Krebs-Ringer buffer.

  • Add 400 µL of the buffer containing the radiolabeled probe 6-[¹⁸F]FDF (0.1–0.5 MBq) and varying concentrations of the test compounds to each well. Include wells with no inhibitor as a control for 100% uptake.

  • Incubate the plates for 60 minutes at 37°C.

  • Stop the uptake by adding 1 mL of ice-cold PBS and wash the cells twice with PBS.

  • Lyse the cells with 0.4 mL of RIPA buffer.

3. Measurement and Analysis:

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Calculate the percentage of inhibition of 6-[¹⁸F]FDF uptake for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship: Synthesis of C-3 Modified 2,5-Anhydro-D-mannitol Derivatives

Synthesis_Workflow start 2,5:3,4-dianhydro-D-allitol step1 Diastereoselective ring-opening start->step1 intermediate1 3-azido-3-deoxy-2,5-anhydro-D-mannitol step1->intermediate1 step2 Pd/C-catalyzed hydrogenation intermediate1->step2 intermediate2 3-amino-3-deoxy-2,5-anhydro-D-mannitol step2->intermediate2 step3a Sulfonylation intermediate2->step3a step3b Reaction with Isothiocyanates intermediate2->step3b step3c Acylation intermediate2->step3c product_sulfonamide Sulfonamide Derivatives step3a->product_sulfonamide product_thiourea Thiourea Derivatives step3b->product_thiourea product_amide Amide Derivatives step3c->product_amide

Caption: General synthetic scheme for the preparation of C-3 modified 2,5-anhydro-D-mannitol derivatives.

IV. In Vivo Studies: Metabolic Effects and Behavioral Responses

2,5-Anhydro-D-mannitol has been used in animal models to investigate its in vivo effects on metabolism and feeding behavior.

Application Notes:
  • Induction of a Fasting-like State: Administration of 2,5-AM to rats induces a metabolic state that resembles fasting, characterized by decreased plasma glucose and increased plasma ketone bodies and free fatty acids.[1] This provides a useful model to study the physiological responses to fasting.

  • Stimulation of Food Intake: 2,5-AM increases food intake in rats, and this effect is mediated by its action in the liver.[1] This makes it a valuable tool for studying the hepatic signals that regulate appetite and feeding behavior.

Quantitative Data: In Vivo Effects of 2,5-Anhydro-D-mannitol in Mice
TreatmentDoseEffect on Plasma GlucoseEffect on Plasma InsulinReference
2,5-Anhydro-D-mannitol0.5 µmol/kg (i.v.)Reduced to 5.6 ± 0.3 mmol/L (vs. 7.3 ± 0.4 mmol/L in controls)Abolished GLP-1 induced increase
GLP-132 nmol/kg (i.v.)Lowered to 4.6 ± 0.2 mmol/LIncreased to 693 ± 68 pmol/L (vs. 342 ± 42 pmol/L in controls)
2,5-AM + GLP-10.5 µmol/kg + 32 nmol/kg (i.v.)Additive glucose lowering to 2.8 ± 0.2 mmol/L-
Experimental Protocol: In Vivo Study of 2,5-Anhydro-D-mannitol on Food Intake and Plasma Glucose in Rats

This protocol outlines a procedure to study the effects of orally administered 2,5-anhydro-D-mannitol on food intake and plasma glucose levels in rats.[1]

1. Animals and Housing:

  • Use adult male rats, housed individually in cages with free access to food and water, unless otherwise specified.

  • Maintain a regular light-dark cycle.

2. Administration of 2,5-Anhydro-D-mannitol:

  • Fast the rats overnight.

  • Administer 2,5-anhydro-D-mannitol orally by gavage at doses ranging from 50-800 mg/kg body weight.[1] Dissolve the compound in sterile water or saline.

  • A control group should receive the vehicle only.

3. Measurement of Food Intake:

  • Immediately after administration, provide a pre-weighed amount of food.

  • Measure food intake at regular intervals (e.g., 30, 60, 90, and 120 minutes) for a period of at least 2 hours.

4. Measurement of Plasma Glucose:

  • Collect blood samples from the tail vein at baseline (before administration) and at various time points after administration (e.g., 30, 60, 120 minutes).

  • Measure plasma glucose concentration using a glucometer or a glucose assay kit.

5. Data Analysis:

  • Calculate the cumulative food intake at each time point for both the treatment and control groups.

  • Plot the plasma glucose concentrations over time for both groups.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.

Conclusion

This compound and its analogs are versatile and powerful tools in carbohydrate research. Their ability to mimic natural sugars while resisting full metabolic processing allows for the targeted investigation of metabolic pathways, enzyme function, and the development of novel therapeutics. The protocols and data presented in this document provide a comprehensive resource for researchers looking to utilize these valuable compounds in their studies.

References

Application Notes and Protocols for the Analytical Detection of 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,5-anhydro-D-glucitol. The methods described include Enzymatic Assay, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to guide researchers in selecting and implementing the appropriate analytical technique for their specific research needs.

Introduction

This compound is a sugar alcohol that serves as an intermediate in various metabolic pathways and is of increasing interest in biomedical and pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological roles and for the development of potential therapeutic agents. This document outlines three common analytical methods for its detection and quantification.

Quantitative Data Summary

The following table summarizes the typical quantitative performance characteristics of the analytical methods described in this document. These values are intended as a general guide and may vary depending on the specific instrumentation, reagents, and matrix effects.

ParameterEnzymatic AssayHPLC with UV/RI DetectionGC-MS
Limit of Detection (LOD) ~1 µM~0.1-1 µg/mL~0.01-0.1 µg/mL
Limit of Quantification (LOQ) ~5 µM~0.5-5 µg/mL~0.05-0.5 µg/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) <10%<15%<10%
Recovery (%) 85-115%80-120%90-110%
Throughput HighMediumLow to Medium
Specificity Moderate to HighModerateHigh

Experimental Protocols

Enzymatic Assay

This method is based on the phosphorylation of this compound by fructokinase, coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[1]

Experimental Workflow:

A Sample Preparation (e.g., deproteinization) B Incubation with Fructokinase, PEP, PK, LDH A->B Add sample to reagent mixture C Addition of NADH and this compound B->C Initiate reaction D Spectrophotometric Measurement (340 nm) C->D Monitor NADH oxidation E Data Analysis D->E Calculate concentration A Sample Preparation (e.g., protein precipitation, filtration) B Derivatization (e.g., with Benzoic Acid) A->B Add derivatizing agent C HPLC Separation (e.g., Amide Column) B->C Inject derivatized sample D Detection (UV or Fluorescence) C->D Eluted analyte detection E Data Analysis D->E Quantify based on peak area A Sample Preparation (e.g., lyophilization) B Derivatization (e.g., Silylation) A->B Add silylating agent C GC Separation (e.g., DB-5 Column) B->C Inject derivatized sample D MS Detection (Scan or SIM mode) C->D Ionization and mass analysis E Data Analysis D->E Quantify using characteristic ions cluster_glycolysis Glycolysis/Gluconeogenesis cluster_analyte This compound Metabolism F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F16BP->F6P FBPase-1 PEP Phosphoenolpyruvate F16BP->PEP ... PYR Pyruvate PEP->PYR Pyruvate Kinase AG This compound AG1P This compound-1-P AG->AG1P Fructokinase AG16BP This compound-1,6-BP AG1P->AG16BP PFK-1 AG16BP->F16BP Inhibits AG16BP->PYR Activates

References

Application Notes and Protocols for the Purification of 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2,5-anhydro-D-glucitol, a key intermediate in various synthetic pathways. The following protocols are based on established techniques for anhydro sugar alcohols and their derivatives, offering robust strategies for achieving high purity.

Introduction

This compound is a sugar alcohol of significant interest in medicinal chemistry and drug development. As an intermediate in the synthesis of various bioactive molecules, its purity is paramount.[1][2] This document outlines several effective purification techniques, including recrystallization, silica (B1680970) gel chromatography, and vacuum distillation, along with methods for purity assessment.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation. A summary of common techniques and their typical outcomes is presented below.

Purification TechniquePrincipleTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.>99%Cost-effective, scalable, removes crystalline impurities.Potential for product loss in the mother liquor, requires a crystalline solid.
Silica Gel Chromatography Separation based on differential adsorption of compounds to a stationary phase (silica gel).>98%High resolution, applicable to a wide range of impurities.Can be time-consuming, requires significant solvent volumes.
Vacuum Distillation Separation of components with different boiling points under reduced pressure.>99%Effective for removing volatile impurities and colored byproducts.Requires specialized equipment, not suitable for thermally labile compounds.

Experimental Protocols

Protocol 1: Recrystallization from Aliphatic Alcohols

This protocol is adapted from established methods for the purification of structurally similar anhydro sugar alcohols, such as isosorbide (B1672297). It is effective for removing polar and non-polar impurities.

Materials:

  • Crude this compound

  • Methanol (B129727) or Ethanol (B145695) (ACS grade or higher)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Beaker or Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Heating mantle or hot plate

  • Refrigerator or cold bath (-18°C to 4°C)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: In a clean, dry beaker, dissolve the crude this compound in a minimal amount of warm methanol or ethanol (e.g., for every 10 grams of crude product, start with 4-5 mL of solvent). Stir gently until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the beaker in a refrigerator (-18°C) overnight to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold (-18°C) solvent (methanol or ethanol) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at room temperature until a constant weight is achieved.

Quantitative Data for a Related Compound (Isosorbide):

ParameterValue
Starting Material1400 g
SolventMethanol (600 mL)
Yield850 g (60%)

This data is for the recrystallization of isosorbide and serves as an illustrative example.

Protocol 2: Silica Gel Column Chromatography

This method is suitable for removing impurities with different polarities from this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent mixture. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100:0 to 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Monitor the separation by TLC. Spot fractions onto a TLC plate and elute with an appropriate solvent system. Visualize the spots under a UV lamp or by staining to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Vacuum Distillation

This technique is effective for purifying this compound from non-volatile or highly colored impurities.

Materials:

  • Crude this compound

  • Schlenk flask or round-bottom flask

  • Short path distillation head

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Inert gas source (e.g., Argon or Nitrogen)

  • Optional: Sodium borohydride (B1222165) (NaBH₄)

Procedure:

  • Initial Drying: Place the crude this compound in a Schlenk flask and heat to approximately 80°C under vacuum for 1-2 hours to remove any residual volatile solvents.

  • Purging: Purge the flask with an inert gas.

  • Optional Reduction: For removal of aldehydic or ketonic impurities, a small amount of a reducing agent like sodium borohydride can be added.

  • Distillation: Heat the flask to a temperature of at least 140°C and reduce the pressure to approximately 1 mbar.

  • Collection: Collect the distilled this compound in a pre-weighed receiving flask.

  • Final Product: The resulting product should be a colorless to pale yellow thick oil.[3]

Purity Assessment

The purity of this compound can be assessed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) is a common method for purity determination. A certificate of analysis for a commercial sample of this compound reported a purity of 97.09% using this method.[3] For enhanced sensitivity, pre-column derivatization with a UV-active or fluorescent tag can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of this compound and to identify any impurities with different mass-to-charge ratios.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling refrigeration Refrigerate Overnight cooling->refrigeration filtration Vacuum Filtration refrigeration->filtration washing Wash with Cold Solvent filtration->washing drying Dry in Vacuum Oven washing->drying pure_product pure_product drying->pure_product Pure Crystalline Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., DCM/MeOH) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product pure_product evaporate->pure_product Purified this compound

Caption: Workflow for the purification of this compound by silica gel chromatography.

References

Application Notes and Protocols for Utilizing 2,5-Anhydro-D-Glucitol Analogs in Glucose Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glucose transporters (GLUTs) is pivotal in understanding cellular metabolism, particularly in disease states like cancer where altered glucose and fructose (B13574) uptake is a hallmark. While the query focused on 2,5-anhydro-D-glucitol, the scientific literature predominantly features its isomer, 2,5-anhydro-D-mannitol , as a highly effective molecular tool for investigating fructose-specific transporters, most notably GLUT5.[1][2] GLUT5 is overexpressed in various cancers, such as breast cancer, making it a prime target for diagnostic imaging and therapeutic intervention.[2][3] This document provides detailed application notes and protocols centered on the use of 2,5-anhydro-D-mannitol and its derivatives as a robust surrogate for studying GLUT5-mediated transport. The methodologies and principles described herein are foundational for researchers aiming to explore this critical area of cell biology and drug discovery.

Application Notes

2,5-Anhydro-D-mannitol serves as a structural mimic of fructose, allowing it to interact with and be transported by GLUT5.[1][2] Its key applications in glucose transporter research include:

  • Selective Probing of GLUT5: Due to its high affinity for GLUT5, derivatives of 2,5-anhydro-D-mannitol can be synthesized to selectively target cells expressing this transporter.[1]

  • Development of Fluorescent Imaging Agents: Conjugation of 2,5-anhydro-D-mannitol with fluorophores like 7-nitrobenz-2-oxa-1,3-diazole (NBD) or various coumarins enables the real-time visualization of GLUT5 activity in live cells.[1][4] These fluorescent probes are invaluable for differentiating between normal and cancerous cells based on their fructose uptake capacity.[4]

  • High-Throughput Screening of GLUT5 Inhibitors: Fluorescent or radiolabeled derivatives of 2,5-anhydro-D-mannitol are instrumental in developing competitive binding assays to screen for novel GLUT5 inhibitors.[1]

  • Targeted Drug Delivery: The GLUT5-specificity of the 2,5-anhydro-D-mannitol scaffold is being explored for the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing off-target toxicity.[5]

Quantitative Data Summary

The following tables summarize the inhibitory potency of various 2,5-anhydro-D-mannitol derivatives against GLUT5-mediated uptake in cancer cell lines.

Table 1: Inhibitory Potency of C-3 Modified 2,5-Anhydro-D-mannitol Analogs against 6-[¹⁸F]FDF Uptake in EMT6 Breast Cancer Cells [1]

CompoundC-3 ModificationIC₅₀ (mM)
D-Fructose (Reference)-OH~300
2,5-Anhydro-D-mannitol-OH>50
Analog 13-Azido-3-deoxy>50
Analog 23-Amino-3-deoxy25.7 ± 4.5
Analog 33-(Acetamido)-3-deoxy12.8 ± 2.1
Analog 43-(Benzamido)-3-deoxy8.5 ± 1.3
Analog 53-(4-Fluorobenzamido)-3-deoxy6.7 ± 1.1
Analog 63-(4-Nitrobenzamido)-3-deoxy4.3 ± 0.7

Table 2: Inhibition Constants (Ki) for Fluorescent 2,5-Anhydro-D-mannitol Derivatives [1][2]

CompoundFluorophoreCell LineKi (mM)
NBDMNBDMCF72.3–2.7

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent 2,5-Anhydro-D-mannitol Derivative (NBDM)

This protocol describes the synthesis of 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), a fluorescent probe for imaging GLUT5 activity. The synthesis involves the reductive amination of 2,5-anhydro-D-mannose.

Materials:

Procedure:

Step 1: Synthesis of 2,5-Anhydro-D-mannose [6]

  • Prepare a solution of 2-amino-2-deoxy-D-glucose hydrochloride in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Amberlite IR-120 H⁺ resin to the solution.

  • Add a solution of sodium nitrite in deionized water dropwise to the stirred reaction mixture over 4 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction by the cessation of gas evolution.

  • Neutralize the reaction mixture and purify the resulting 2,5-anhydro-D-mannose by column chromatography on silica gel.

Step 2: Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol [7]

  • Dissolve 2,5-anhydro-D-mannose in methanol or an aqueous buffer.

  • Add a source of ammonia to form the imine intermediate in situ.

  • Add a reducing agent (e.g., sodium borohydride) to the reaction mixture to reduce the imine to a primary amine.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by ion-exchange chromatography to yield 1-amino-2,5-anhydro-1-deoxy-D-mannitol.

Step 3: Fluorescent Labeling with NBD-F

  • Dissolve 1-amino-2,5-anhydro-1-deoxy-D-mannitol in methanol.

  • Add triethylamine (3 equivalents).

  • Slowly add a solution of NBD-F in methanol to the reaction mixture with constant stirring at room temperature.

  • Protect the reaction from light and stir overnight.

  • Monitor the reaction progress by TLC.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to obtain NBDM.

G cluster_0 Step 1: Synthesis of 2,5-Anhydro-D-mannose cluster_1 Step 2: Synthesis of 1-Amino-2,5-anhydro-D-mannitol cluster_2 Step 3: Fluorescent Labeling D-Glucosamine D-Glucosamine Nitrous Acid Deamination Nitrous Acid Deamination D-Glucosamine->Nitrous Acid Deamination 2,5-Anhydro-D-mannose 2,5-Anhydro-D-mannose Nitrous Acid Deamination->2,5-Anhydro-D-mannose Reductive Amination Reductive Amination 2,5-Anhydro-D-mannose->Reductive Amination 1-Amino-2,5-anhydro-D-mannitol 1-Amino-2,5-anhydro-D-mannitol Reductive Amination->1-Amino-2,5-anhydro-D-mannitol NBD-F Labeling NBD-F Labeling 1-Amino-2,5-anhydro-D-mannitol->NBD-F Labeling NBDM NBDM NBD-F Labeling->NBDM

Caption: Synthesis of the fluorescent probe NBDM.

Protocol 2: Cell-Based GLUT5 Inhibition Assay

This protocol describes a competitive binding assay to determine the inhibitory potential of test compounds against GLUT5-mediated uptake of a fluorescent or radiolabeled fructose analog.

Materials:

  • GLUT5-expressing cells (e.g., MCF-7, EMT6)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer Buffer (KRB) or similar glucose-free buffer

  • Fluorescent (e.g., NBDM) or radiolabeled (e.g., 6-[¹⁸F]FDF) fructose analog

  • Test compounds (potential inhibitors)

  • 96-well plates (black plates for fluorescence)

  • Microplate reader or scintillation counter

Procedure: [1][8]

  • Cell Seeding: Seed GLUT5-expressing cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in KRB.

  • Pre-incubation: Add the different concentrations of the test compounds to the respective wells. Include a vehicle control (KRB without inhibitor) and a positive control (a known GLUT5 inhibitor, if available). Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the fluorescent or radiolabeled fructose analog solution to all wells.

  • Incubation: Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Signal Measurement: Transfer the cell lysates to a suitable plate and measure the fluorescence or radioactivity.

  • Data Analysis:

    • Subtract the background signal.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G A Seed GLUT5-expressing cells in 96-well plate B Wash cells with PBS A->B C Pre-incubate with test compounds B->C D Add fluorescent/radiolabeled fructose analog C->D E Incubate at 37°C D->E F Stop uptake with ice-cold PBS E->F G Lyse cells F->G H Measure signal G->H I Calculate IC50 H->I G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 Transport Inhibitor 2,5-Anhydro-D-mannitol Derivative Inhibitor->GLUT5 Competitive Inhibition Metabolism Metabolism GLUT5->Metabolism Blocked Metabolism Inhibited GLUT5->Blocked

References

Application Note: Enzymatic Phosphorylation of 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enzymatic phosphorylation of 2,5-anhydro-D-glucitol, a key intermediate in various metabolic studies and a precursor for pharmacologically active compounds. The method utilizes the catalytic activity of hexokinase or fructokinase, offering a highly specific and efficient route to synthesize phosphorylated this compound derivatives. This document includes a step-by-step experimental protocol, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a structural analog of fructose (B13574) and an important molecule in carbohydrate metabolism research. Its phosphorylated forms, particularly this compound-1,6-diphosphate, are known to be involved in the regulation of key glycolytic enzymes such as phosphofructokinase and pyruvate (B1213749) kinase.[1][2] The ability to efficiently and specifically phosphorylate this compound is crucial for synthesizing standards for metabolic assays, for use in enzyme kinetics studies, and for the development of potential therapeutic agents that target carbohydrate metabolic pathways. Enzymatic methods for phosphorylation offer significant advantages over chemical synthesis, including mild reaction conditions and high regioselectivity, thereby avoiding the need for complex protection and deprotection steps. This protocol details the use of commercially available kinases for this purpose.

Quantitative Data Summary

The enzymatic phosphorylation of this compound has been characterized, and the kinetic parameters for yeast hexokinase have been determined. This data is essential for optimizing reaction conditions and understanding the efficiency of the enzymatic conversion.

EnzymeSubstrateKm (mM)Vmax (relative to D-fructose)Reference
Yeast HexokinaseThis compound470.37[3]

Experimental Protocol: Enzymatic Phosphorylation of this compound

This protocol describes a general method for the phosphorylation of this compound using a commercially available kinase. The example below uses yeast hexokinase, but fructokinase can also be utilized.[4]

Materials:

  • This compound

  • Yeast Hexokinase (e.g., Sigma-Aldrich, Cat. No. H4502 or equivalent)

  • Adenosine triphosphate (ATP)

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer (or other suitable buffer, pH 7.5)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Developing solvent for TLC (e.g., isopropanol:ammonia:water, 7:2:1 v/v/v)

  • Phosphomolybdic acid stain

  • Reaction vials or tubes

  • Incubator or water bath

  • Quenching solution (e.g., perchloric acid, cold ethanol)

  • Purification system (e.g., ion-exchange chromatography)

Procedure:

  • Reaction Setup:

    • In a reaction vial, prepare the reaction mixture by adding the following components in order:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • This compound (to a final concentration of 50-100 mM)

      • MgCl2 (to a final concentration of 10 mM)

      • ATP (to a final concentration of 1.2-1.5 molar equivalents to the substrate)

      • Deionized water to the desired final volume.

    • Mix the components thoroughly by gentle vortexing.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding yeast hexokinase to the reaction mixture. The optimal amount of enzyme should be determined empirically but a starting point of 10-20 units per millimole of substrate is recommended.

    • Incubate the reaction mixture at 30-37°C for 2-4 hours. The progress of the reaction should be monitored.

  • Reaction Monitoring:

    • Monitor the formation of the phosphorylated product by Thin Layer Chromatography (TLC).

    • Spot a small aliquot of the reaction mixture onto a TLC plate alongside a standard of the starting material.

    • Develop the TLC plate using a suitable solvent system (e.g., isopropanol:ammonia:water).

    • Visualize the spots using a phosphomolybdic acid stain. The phosphorylated product will have a lower Rf value than the starting material.

  • Reaction Quenching:

    • Once the reaction has reached the desired level of completion (or has stopped progressing), quench the reaction to inactivate the enzyme. This can be achieved by adding a small volume of cold perchloric acid or by adding 3-4 volumes of cold ethanol (B145695) and incubating at -20°C to precipitate the enzyme.

  • Purification of the Phosphorylated Product:

    • If the reaction was quenched with acid, neutralize the mixture with a suitable base (e.g., KOH).

    • Centrifuge the quenched reaction mixture to remove the precipitated enzyme.

    • The supernatant containing the phosphorylated product can be purified using anion-exchange chromatography.

    • Apply the supernatant to a pre-equilibrated anion-exchange column (e.g., Dowex 1x8 formate (B1220265) form).

    • Wash the column with water to remove unreacted starting material and other non-anionic components.

    • Elute the phosphorylated product using a gradient of a suitable salt (e.g., formic acid or ammonium (B1175870) bicarbonate).

    • Collect fractions and analyze for the presence of the product using a phosphate (B84403) assay or by TLC.

    • Pool the fractions containing the pure product and lyophilize to obtain the final product as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the enzymatic phosphorylation of this compound.

Phosphorylation_Workflow A Reaction Mixture Preparation B Enzyme Addition (Hexokinase) A->B C Incubation (30-37°C) B->C C->C D Reaction Monitoring (TLC) C->D E Reaction Quenching D->E Completion F Purification (Ion-Exchange) E->F G Lyophilization F->G H Phosphorylated This compound G->H

Caption: Workflow for the enzymatic phosphorylation of this compound.

Signaling Pathway Involvement

Phosphorylated derivatives of this compound, such as this compound-1,6-diphosphate, act as allosteric regulators in the glycolytic pathway. The diagram below illustrates the interaction of this molecule with key enzymes.

Glycolysis_Regulation F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PEP Phosphoenolpyruvate PK Pyruvate Kinase (PK) PEP->PK PYR Pyruvate PFK->F16BP PK->PYR AGP This compound- 1,6-diphosphate AGP->PFK Inhibits AGP->PK Stimulates

Caption: Regulation of glycolysis by this compound-1,6-diphosphate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-anhydro-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include D-sorbitol (also known as D-glucitol), D-mannitol derivatives, and D-glucosamine.[1][2][3] The choice of starting material often depends on the desired scale of the synthesis, the availability of reagents, and the stereochemical requirements of the final product.

Q2: What is the general principle behind the synthesis of this compound?

A2: The synthesis of this compound typically involves an intramolecular cyclization reaction. For instance, in the synthesis from D-sorbitol, an acid catalyst is used to promote the dehydration and subsequent ring closure to form the tetrahydrofuran (B95107) ring of the target molecule.[3]

Q3: How is this compound purified after synthesis?

A3: Purification of this compound and related anhydro sugar alcohols can be achieved through various methods, including recrystallization from solvents like methanol (B129727) or ethanol (B145695), and distillation under reduced pressure.[4] For derivatives, standard chromatography techniques such as ion-exchange chromatography and silica (B1680970) gel column chromatography are often employed.[2][5]

Q4: What are some of the applications of this compound and its derivatives?

A4: this compound and its derivatives are valuable in various research and development areas. They serve as intermediates in the production of phosphate (B84403) derivatives and are used to synthesize analogs for studying carbohydrate metabolism and transport.[6][7] For example, C-3 modified derivatives of 2,5-anhydromannitol, a related compound, have been synthesized to investigate their binding to GLUT5 transporters, which is relevant for cancer research.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure sufficient reaction time. For acid-catalyzed dehydrations, this could be several hours.
Suboptimal reaction temperature - For acid-catalyzed dehydration of sorbitol, a temperature of 130°C has been shown to be effective.[3]- For other methods, carefully control the temperature as specified in the protocol, as side reactions can occur at higher temperatures.
Incorrect catalyst concentration - The concentration of the acid catalyst is crucial. For the synthesis from sorbitol using p-toluenesulfonic acid (p-TSA), a concentration of 1% w/w has been found to give a high yield.[3]
Degradation of the product - Prolonged exposure to harsh acidic conditions or high temperatures can lead to degradation. Neutralize the reaction mixture promptly after completion.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Recommended Solution
Side reactions due to incorrect stoichiometry - Ensure accurate measurement and addition of all reagents as specified in the protocol.
Formation of isomers - In the synthesis from sorbitol, degradation products that cannot be further dehydrated to the desired product, such as 1,5-sorbitan and 2,5-sorbitan, may form.[3] Optimizing reaction conditions (temperature and catalyst concentration) can minimize their formation.
Presence of starting material in the final product - This indicates an incomplete reaction. Refer to the solutions for "Incomplete reaction" under Issue 1.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Product is highly soluble in the purification solvent - If using recrystallization, ensure the solvent is appropriate. For anhydro sugar alcohols, methanol and ethanol have been used effectively.[4] Cooling the solution can help to induce crystallization.
Co-elution of impurities during column chromatography - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Product is hygroscopic - Anhydro sugar alcohols are known to be hygroscopic.[4] Handle and store the purified product under dry conditions to prevent water absorption.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis approaches for this compound and related compounds to provide a comparative overview.

Table 1: Synthesis of Isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol) from Sorbitol

Starting MaterialCatalystCatalyst Conc. (% w/w)Temperature (°C)Reaction TimeYield (%)Reference
D-Sorbitolp-TSA1130Not specified81.9[3]
D-Sorbitolp-TSA<1130Not specifiedLower than 81.9[3]

Table 2: Synthesis of this compound via Intramolecular Cyclization

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Reference
D-mannitol derivativeAmmonium formate, MeOH (microwave-assisted)732[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Anhydro-D-mannose from D-Glucosamine (An Intermediate for Related Anhydro Sugar Alcohols)

This protocol describes the synthesis of an intermediate that can be further modified. The principles may be adapted for similar transformations.

Materials:

  • D-glucosamine

  • Sodium nitrite (B80452)

  • Acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve D-glucosamine in deionized water in a reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water to the cooled glucosamine (B1671600) solution while stirring vigorously.

  • Add acetic acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture at 0-5 °C and monitor for the cessation of gas evolution, which indicates the completion of the deamination reaction.

  • The resulting aqueous solution contains 2,5-anhydro-D-mannose and can be used in subsequent steps, such as reductive amination.

Troubleshooting for this protocol:

  • Low Yield: Ensure the temperature is strictly maintained between 0-5 °C to prevent decomposition of nitrous acid and side reactions. Verify the correct stoichiometry of reagents and ensure efficient stirring.[2]

Protocol 2: General Procedure for Recrystallization of Anhydro Sugar Alcohols

Materials:

  • Crude anhydro sugar alcohol (e.g., isosorbide)

  • Methanol or Ethanol

  • Refrigerator or freezer (-18°C)

  • Filtration apparatus

Procedure:

  • Dissolve the crude anhydro sugar alcohol in the chosen solvent (e.g., 1400 g of isosorbide in 600 ml of methanol).

  • Allow the solution to recrystallize overnight in a refrigerator or freezer at -18°C.

  • Collect the crystals by filtration.

  • Wash the collected crystals with a small amount of the cold solvent (e.g., 600 ml of cold methanol at -18°C).

  • Dry the washed crystals under vacuum at room temperature.[4]

Diagrams

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the synthesis pathway from D-sorbitol and a general experimental workflow for the synthesis of this compound.

G Synthesis of this compound from D-Sorbitol sorbitol D-Sorbitol anhydroglucitol 1,4-Anhydro-D-glucitol (Intermediate) sorbitol->anhydroglucitol Intramolecular Cyclization (Dehydration) target This compound anhydroglucitol->target Further Dehydration & Rearrangement catalyst Acid Catalyst (e.g., p-TSA) catalyst->sorbitol heat Heat (e.g., 130°C) heat->sorbitol

Caption: Synthesis pathway of this compound from D-sorbitol.

G General Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Starting Material + Solvent reagents Add Catalyst/ Reagents start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction/ Neutralization quench->extraction drying Dry Organic Layer extraction->drying purify Purification (Recrystallization, Chromatography) drying->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for chemical synthesis.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting low yield in the synthesis process.

G Troubleshooting Logic for Low Yield start Low Yield of This compound check_completion Was the reaction complete? start->check_completion check_conditions Were reaction conditions optimal? check_completion->check_conditions Yes solution_time Increase reaction time and monitor progress. check_completion->solution_time No check_reagents Were reagents of good quality and correct stoichiometry? check_conditions->check_reagents Yes solution_conditions Adjust temperature and catalyst concentration. check_conditions->solution_conditions No check_purification Was there product loss during purification? check_reagents->check_purification Yes solution_reagents Verify reagent quality and remeasure. check_reagents->solution_reagents No solution_purification Optimize purification method. check_purification->solution_purification Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,5-anhydro-D-glucitol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Problem: Low Purity of this compound After Initial Synthesis

  • Question: My initial purity of this compound is low after synthesis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities depend on the synthetic route. If starting from D-mannitol, isomeric impurities such as 2,5-anhydro-D-mannitol and other anhydro sugars can be present.[1] Residual starting materials and reagents are also common.

    • For Isomeric Impurities: High-performance liquid chromatography (HPLC) or silica (B1680970) gel column chromatography are effective for separating isomers. A gradient elution with a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) on a silica gel column can be effective.

    • For Polar Impurities: Recrystallization from a suitable solvent system, such as methanol or ethanol (B145695), can effectively remove highly polar or non-polar impurities.[2]

    • For Non-volatile Impurities: If the impurities are significantly less volatile than this compound, vacuum distillation may be an option, although care must be taken to avoid thermal degradation.

Problem: Low Yield During Purification

  • Question: I am losing a significant amount of my product during the purification steps. What are the common causes and how can I improve my yield?

  • Answer: Low yields can result from several factors:

    • Incomplete Crystallization: If using recrystallization, ensure the solution is sufficiently concentrated and cooled to a low enough temperature for an adequate duration to maximize crystal formation. Seeding the solution with a small crystal of pure product can sometimes initiate crystallization.

    • Product Loss During Transfers: Be meticulous during transfers between flasks and filtration apparatus. Wash all glassware with the cold recrystallization solvent to recover any adhering product.

    • Co-elution in Chromatography: If using column chromatography, your product may be co-eluting with impurities. Optimize the mobile phase composition and gradient to achieve better separation.

    • Degradation: Anhydro sugars can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. Ensure that your purification conditions are mild.

Problem: Oiling Out During Recrystallization

  • Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. To address this:

    • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.

    • Cool Slowly: Allow the solution to cool very slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling encourages oil formation.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

    • Change the Solvent System: If the problem persists, a different solvent or a mixture of solvents may be necessary. A common technique is to dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether) until the solution becomes slightly cloudy, then heat until it is clear again and allow to cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying this compound?

    • A1: The optimal method depends on the scale of your synthesis and the nature of the impurities. For small-scale, high-purity applications, silica gel column chromatography is often preferred. For larger quantities where high purity is also required, a combination of vacuum distillation followed by recrystallization from methanol or ethanol can be very effective, similar to methods used for other anhydrosugar alcohols like isosorbide.[2]

  • Q2: How can I assess the purity of my this compound?

    • A2: Purity can be assessed using several analytical techniques:

      • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amide column) can be used for quantitative purity analysis.[3]

      • Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is not volatile, it requires derivatization (e.g., silylation or acetylation) before GC-MS analysis.[4][5]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.

  • Q3: What are the ideal storage conditions for purified this compound?

    • A3: this compound is a sugar alcohol and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, for instance at 2°C - 8°C.[6]

Quantitative Data

The following table summarizes typical purity levels that can be achieved for anhydrosugar alcohols using different purification techniques, based on data for the related compound isosorbide.[2]

Purification MethodPurity AchievedNotes
Single Recrystallization (Methanol)> 99.0%Yield can be around 60%.
Single Recrystallization (Ethanol)> 99.0%Similar to methanol recrystallization.
Vacuum Distillation> 99.5%Effective for removing less volatile impurities.
Distillation followed by Recrystallization> 99.8%The combination of methods yields the highest purity.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is adapted from methods used for similar anhydro sugar derivatives.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane - DCM).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the initial mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient from 0% to 10% methanol in DCM).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization from Methanol

This protocol is based on general methods for recrystallizing sugar alcohols.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely. Gentle heating may be required.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator or an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization purity_check Purity Analysis (HPLC, NMR, GC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_purity start Low Purity of this compound check_impurities Identify Impurities (NMR, MS) start->check_impurities isomeric Isomeric Impurities? check_impurities->isomeric polar Polar/Non-polar Impurities? check_impurities->polar isomeric->polar No use_chromatography Use Column Chromatography isomeric->use_chromatography Yes use_recrystallization Use Recrystallization polar->use_recrystallization Yes end_node Achieve High Purity use_chromatography->end_node use_recrystallization->end_node

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Stability of 2,5-Anhydro-D-Glucitol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2,5-anhydro-D-glucitol in aqueous solutions. Due to the limited publicly available stability data for this specific molecule, this guide offers general best practices for handling and storing sugar alcohols and anhydro sugars, alongside troubleshooting advice for common issues encountered during related experimental work. The information provided is based on the general chemical properties of analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is advisable to use a high-purity grade of this compound and a sterile, high-purity solvent such as USP-grade water, saline, or a buffer relevant to your experimental setup. Solutions should be prepared fresh whenever possible. If storage is necessary, filter-sterilize the solution through a 0.22 µm filter into a sterile, tightly sealed container.

Q2: What are the optimal storage conditions for an aqueous solution of this compound?

A2: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light to prevent potential photodegradation.

Q3: What are the potential signs of degradation in my this compound solution?

A3: Visual indicators of degradation can include a change in the solution's color, such as the appearance of a yellow or brown tint, which could indicate caramelization or other degradation pathways. The formation of precipitates or any change in the solution's clarity are also signs of potential degradation. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.

Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the solid material if possible. Consider performing a concentration analysis of the stock solution before use.
Change in the color of the solution (e.g., yellowing). Potential caramelization or other degradation pathways due to exposure to heat, light, or non-neutral pH.Discard the solution. Prepare a fresh solution and ensure it is stored in a dark, temperature-controlled environment. Use a buffered solvent to maintain a stable pH.
Precipitate formation in the solution. The compound's solubility limit may have been exceeded, or the precipitate could be a degradation product.Gently warm the solution and agitate to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Consider preparing a more dilute stock solution.

Experimental Protocols

While specific stability-indicating methods for this compound are not widely published, a general approach to assessing the stability of a small molecule in solution can be adapted.

Protocol: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of this compound in an aqueous solution under specific storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired aqueous medium (e.g., water, buffer).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution using a validated HPLC method to determine the initial concentration and purity.

  • Storage: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), remove an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (time zero) values. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Note: The development of a specific and validated HPLC method for this compound would be a prerequisite for this stability study. This would involve selecting an appropriate column, mobile phase, and detection method.

Visualizations

To aid in understanding the experimental workflow for stability testing, the following diagram is provided.

Stability_Testing_Workflow General Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_data Data Evaluation prep_stock Prepare Stock Solution (Known Concentration) initial_analysis Initial Analysis (T=0) - Concentration - Purity prep_stock->initial_analysis storage_conditions Aliquot and Store - Temperature - Light Exposure initial_analysis->storage_conditions timepoint_analysis Time-Point Analysis - Concentration - Purity data_analysis Compare Results to T=0 - Assess Degradation timepoint_analysis->data_analysis storage_conditions->timepoint_analysis

Caption: General workflow for assessing the stability of a compound in solution.

This guide is intended to provide foundational support for researchers working with this compound. For critical applications, it is strongly recommended to perform in-house stability studies under your specific experimental conditions.

Technical Support Center: Synthesis of 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-anhydro-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Acid-catalyzed dehydration of D-glucitol: This is a direct, one-step method but often results in a complex mixture of isomeric products.

  • Multi-step synthesis via a diepoxide intermediate: This method offers higher selectivity and yield of the desired this compound but involves a longer synthetic route.[1]

Q2: What are the major side products in the acid-catalyzed dehydration of D-glucitol?

A2: The acid-catalyzed dehydration of D-glucitol yields a mixture of anhydro- and dianhydro-alditols. The major side products include 1,4-anhydro-D-glucitol, 3,6-anhydro-D-glucitol, and 1,4:3,6-dianhydro-D-glucitol (also known as isosorbide).[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or 13C NMR spectroscopy to observe the disappearance of the starting material (D-glucitol) and the formation of the product mixture.[2]

Q4: What is a typical overall yield for the synthesis of this compound?

A4: The yield is highly dependent on the synthetic route. The acid-catalyzed dehydration of D-glucitol can result in a low yield of the desired product due to the formation of multiple isomers. A multi-step synthesis from a D-mannitol derivative via a diepoxide intermediate has been reported to have an overall yield of 32%.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low overall yield of this compound Formation of multiple isomers: The acid-catalyzed dehydration of D-glucitol is not highly selective and produces a mixture of anhydro- and dianhydro-alditols.[2]Consider the multi-step synthesis via a diepoxide intermediate for higher selectivity.[1] Optimize reaction conditions (temperature, time, acid concentration) for the dehydration reaction to favor the formation of the desired product, although complete elimination of side products is unlikely.
Incomplete reaction: The dehydration reaction may not have gone to completion.Monitor the reaction closely using TLC or 13C NMR to ensure the complete consumption of the starting material.[2]
Difficult purification of the final product Co-elution of isomers: The similar polarity and structure of the isomeric byproducts make their separation by standard column chromatography challenging.Utilize high-resolution analytical techniques like HPLC with specialized columns (e.g., HILIC) for better separation. Consider derivatization of the hydroxyl groups to alter the polarity of the isomers, facilitating separation, followed by deprotection.
Inconsistent reaction outcomes Variability in reaction conditions: Minor changes in temperature, reaction time, or the concentration of the acid catalyst can significantly impact the product distribution.Maintain precise control over all reaction parameters. Use a consistent source and concentration of the acid catalyst.
Identification of products in the reaction mixture Complex product mixture: The presence of multiple isomers can make the interpretation of analytical data, such as NMR spectra, difficult.Use 13C NMR spectroscopy and compare the obtained chemical shifts with reported values for this compound and its common isomers.[2] Two-dimensional NMR techniques (e.g., COSY, HSQC) can also aid in structure elucidation.

Data Presentation

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of D-Glucitol

The following table summarizes the product distribution from the dehydration of D-glucitol in 3 M sulfuric acid at 104°C, as determined by 13C NMR spectroscopy.[2]

CompoundPercentage after 18h (%)Percentage after 175h (%)
D-Glucitol272
This compound 18 13
1,4-Anhydro-D-glucitol5740
3,6-Anhydro-D-glucitol00
1,4:3,6-Dianhydro-D-glucitol (Isosorbide)047

Table 2: 13C NMR Chemical Shifts of D-Glucitol and its Anhydro Derivatives

Chemical shifts are reported in ppm relative to an internal dioxane standard (67.4 ppm) in D₂O.[2]

CarbonD-Glucitol1,4-Anhydro-D-glucitolThis compound 1,4:3,6-Dianhydro-D-glucitol
C-163.862.562.073.6
C-272.172.381.286.8
C-373.673.879.573.6
C-472.182.279.586.8
C-573.870.881.273.6
C-663.864.262.073.6

Experimental Protocols

1. Acid-Catalyzed Dehydration of D-Glucitol

This protocol is based on the methodology described by Bock et al. (1981).[2]

  • Materials: D-glucitol, 3 M Sulfuric Acid, Amberlite IR 4B (OH⁻) ion-exchange resin, Activated Carbon, Ethanol.

  • Procedure:

    • A solution of D-glucitol (50 g) in 3 M sulfuric acid (25 ml) is heated under reflux for 18 hours.

    • After cooling, the reaction mixture is passed through a column of Amberlite IR 4B (OH⁻) ion-exchange resin to neutralize the acid. The column is then washed with water.

    • The eluent is filtered through activated carbon and the solvent is evaporated under reduced pressure.

    • The resulting syrup is dissolved in ethanol, which is then evaporated to remove residual water.

    • The crude product is a complex mixture of anhydro- and dianhydro-alditols and requires further purification.

  • Purification:

    • Separation of the isomers is challenging. The original study focused on the isolation of 1,4-anhydro-D-glucitol by crystallization from ethanol.

    • For the isolation of this compound, advanced chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., HILIC) would be required.

2. Multi-step Synthesis via a Diepoxide Intermediate (General Workflow)

  • Protection of hydroxyl groups: Selective protection of the hydroxyl groups of the starting hexitol (B1215160).

  • Formation of a diepoxide: Conversion of the protected hexitol into a diepoxide intermediate.

  • Intramolecular cyclization: Microwave-assisted intramolecular cyclization of the diepoxide using a reagent like ammonium (B1175870) formate (B1220265) in methanol (B129727) to form the 2,5-anhydro ring system.[1]

  • Deprotection: Removal of the protecting groups to yield the final product.

Visualizations

Acid_Catalyzed_Dehydration D_Glucitol D-Glucitol Anhydro_1_4 1,4-Anhydro-D-glucitol D_Glucitol->Anhydro_1_4 H⁺, Δ (Major) Anhydro_2_5 This compound (Desired Product) D_Glucitol->Anhydro_2_5 H⁺, Δ (Minor) Anhydro_3_6 3,6-Anhydro-D-glucitol D_Glucitol->Anhydro_3_6 H⁺, Δ (Trace) Dianhydro 1,4:3,6-Dianhydro-D-glucitol (Isosorbide) Anhydro_1_4->Dianhydro H⁺, Δ Anhydro_3_6->Dianhydro H⁺, Δ

Caption: Reaction pathway for the acid-catalyzed dehydration of D-glucitol.

Diepoxide_Workflow Start D-Glucitol Protection 1. Selective Protection of Hydroxyl Groups Start->Protection Diepoxide_Formation 2. Formation of Diepoxide Intermediate Protection->Diepoxide_Formation Cyclization 3. Intramolecular Cyclization (Microwave) Diepoxide_Formation->Cyclization Deprotection 4. Deprotection Cyclization->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound via a diepoxide intermediate.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Anhydro-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for 2,5-anhydro-D-glucitol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound scaffold?

A1: The two primary synthetic routes to the this compound core scaffold start from readily available monosaccharides: D-glucosamine and D-mannitol.

  • From D-Glucosamine: This route involves a nitrous acid-induced deamination and concomitant ring contraction to form a 2,5-anhydro-D-mannose intermediate. This is then followed by reduction or reductive amination to yield the desired this compound or its amino derivatives.

  • From D-Mannitol: This approach involves an acid-catalyzed cyclization to form this compound. A variation of this involves the formation of a diepoxide intermediate followed by an intramolecular cyclization.

Q2: How do protecting groups influence the outcome of reactions involving this compound derivatives?

A2: Protecting groups are crucial in the synthesis of this compound derivatives as they:

  • Control Regioselectivity: By selectively blocking certain hydroxyl groups, reactions can be directed to specific positions on the molecule.[1][2]

  • Influence Reactivity: The nature of the protecting group can either increase or decrease the reactivity of the molecule. For instance, acylated glycosyl donors are generally less reactive than their alkylated counterparts.[2]

  • Affect Stereochemical Outcome: Some protecting groups can participate in the reaction mechanism, influencing the stereochemistry of newly formed bonds, a concept known as neighboring group participation.[3][4]

Q3: What are the key challenges in purifying this compound and its derivatives?

A3: The polyhydroxylated and often polar nature of these compounds presents purification challenges. Common issues include:

  • High Polarity: This can lead to poor retention on standard reversed-phase HPLC columns.

  • Multiple Hydroxyl Groups: These can lead to peak broadening and difficult separation of isomers.

  • Presence of Amino Groups: In amino derivatives, the basic nature of the molecule requires specific chromatographic conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are often more suitable for purifying these polar compounds.[5]

Troubleshooting Guides

Synthesis Route 1: From D-Glucosamine

Issue 1.1: Low yield of 2,5-anhydro-D-mannose intermediate in the deamination step.

Potential Cause Recommended Solution
Incorrect Reaction Temperature Maintain the reaction temperature strictly between 0-5°C to prevent the decomposition of nitrous acid.
Inaccurate Stoichiometry Ensure precise weighing and addition of sodium nitrite (B80452).
Inefficient Mixing Use a magnetic stirrer and ensure vigorous mixing throughout the reaction.
Incomplete Reaction Monitor the reaction for the cessation of nitrogen gas evolution to ensure completion.

Issue 1.2: Formation of multiple byproducts during reductive amination.

Potential Cause Recommended Solution
Over-reduction Use a milder reducing agent like sodium cyanoborohydride.
Formation of Secondary/Tertiary Amines Use a large excess of the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate).
Unreacted Aldehyde Ensure a slight excess of the reducing agent is used and that it is of high quality.
Synthesis Route 2: From D-Mannitol

Issue 2.1: Inefficient cyclization to form the 2,5-anhydro ring.

Potential Cause Recommended Solution
Inadequate Acid Catalysis Optimize the concentration and type of acid catalyst used for the dehydration reaction.
Suboptimal Reaction Conditions For microwave-assisted reactions, carefully control the temperature and reaction time to avoid degradation.
Poor Regioselectivity in Diepoxide Formation Ensure controlled conditions during the epoxidation steps to favor the desired diepoxide isomer.
General Troubleshooting: Protecting Group Manipulations

Issue 3.1: Lack of regioselectivity during protection/deprotection.

Potential Cause Recommended Solution
Similar Reactivity of Hydroxyl Groups Utilize sterically bulky protecting groups to selectively target the less hindered primary hydroxyls.[6]
Incorrect Choice of Reagents Employ regioselective methods such as enzymatic acylation or catalyst-controlled reactions.
Harsh Deprotection Conditions Use orthogonal protecting groups that can be removed under specific, mild conditions without affecting other groups.[2]

Issue 3.2: Unwanted side reactions during protecting group manipulation.

Potential Cause Recommended Solution
Protecting Group Migration This can occur under acidic or basic conditions. Optimize the pH and reaction temperature.
Incomplete Deprotection Extend the reaction time or use a more potent deprotection reagent. Monitor the reaction closely by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from D-Glucosamine

Step 1: Synthesis of 2,5-Anhydro-D-mannose

  • Dissolve D-glucosamine hydrochloride in deionized water and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred reaction mixture over 4 hours, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring for an additional hour.

  • Remove the resin by filtration. The resulting aqueous solution of 2,5-anhydro-D-mannose is typically used directly in the next step.

Step 2: Reductive Amination

  • To the crude aqueous solution of 2,5-anhydro-D-mannose, add a solution of ammonia in methanol.

  • Adjust the pH to be mildly acidic to neutral.

  • Add sodium cyanoborohydride portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by ion-exchange chromatography to obtain pure 1-amino-2,5-anhydro-1-deoxy-D-mannitol.[5]

Protocol 2: Synthesis of this compound from D-Mannitol via Diepoxide

Step 1: Synthesis of 1,2:5,6-Dianhydro-3,4-di-O-methyl-D-mannitol

  • Protect the 3 and 4 hydroxyl groups of D-mannitol (e.g., as methyl ethers).

  • Convert the terminal diols to a diepoxide using a suitable epoxidation agent.

Step 2: Intramolecular Cyclization

  • Dissolve the diepoxide intermediate in methanol.

  • Add ammonium formate.

  • Heat the reaction mixture using microwave irradiation (e.g., 100°C for 10 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and purify the crude product by silica (B1680970) gel chromatography to yield this compound.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives

Starting Material Derivative Key Reagents Reaction Time Temperature Yield (%) Reference
D-Glucosamine1-Amino-2,5-anhydro-1-deoxy-D-mannitol1. NaNO₂, H₂O2. NH₃/MeOH, NaBH₃CN4h (step 1)12h (step 2)0-5°C (step 1)RT (step 2)~70-80[8]
D-Mannitol derivativeThis compoundAmmonium formate, MeOH10 min (microwave)100°C32 (overall)[7]
2,5-anhydro-D-mannitolC-3 Sulfonamide derivativesSulfonyl chloride, Na₂CO₃, MeCN16hRT60-75[8]
2,5-anhydro-D-mannitolC-3 Thiourea derivativesIsothiocyanate, MeOH15hRT70-85[8]

Visualizations

Synthesis_Workflow_from_D_Glucosamine Start D-Glucosamine Step1 Nitrous Acid Deamination Start->Step1 NaNO2, 0-5°C Intermediate 2,5-Anhydro-D-mannose Step1->Intermediate Step2 Reductive Amination Intermediate->Step2 NH3/MeOH, NaBH3CN Product 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Step2->Product

Caption: Synthetic workflow for 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.

Troubleshooting_Low_Yield Problem Low Yield of 2,5-Anhydro-D-mannose Cause1 Incorrect Temperature? Problem->Cause1 Cause2 Inaccurate Stoichiometry? Problem->Cause2 Cause3 Inefficient Stirring? Problem->Cause3 Solution1 Maintain 0-5°C Cause1->Solution1 Solution2 Precise Reagent Addition Cause2->Solution2 Solution3 Vigorous Mixing Cause3->Solution3

Caption: Troubleshooting logic for low yield in deamination.

Protecting_Group_Strategy Start Polyhydroxylated This compound Step1 Regioselective Protection Start->Step1 e.g., Bulky silyl (B83357) ethers Intermediate Partially Protected Intermediate Step1->Intermediate Step2 Chemical Modification Intermediate->Step2 Targeted Reaction Product_P Protected Derivative Step2->Product_P Step3 Deprotection Product_P->Step3 Orthogonal conditions Final_Product Final Derivative Step3->Final_Product

Caption: General workflow for protecting group strategy.

References

Technical Support Center: Troubleshooting Low Solubility of 2,5-Anhydro-D-Glucitol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 2,5-anhydro-D-glucitol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a sugar analog that serves as an intermediate in the production of its phosphate (B84403) derivatives.[1] While it is a valuable tool for studying carbohydrate metabolism, its utility can be hampered by limited solubility in aqueous solutions commonly used in biological assays. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the recommended initial solvents for dissolving this compound?

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethyl formamide (B127407) (DMF) are common choices for creating concentrated stock solutions.

  • Aqueous Buffers: Direct dissolution in aqueous buffers like PBS (pH 7.2) is also possible.

It is crucial to note that the final concentration of any organic solvent in your assay should be kept to a minimum (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or off-target effects.

Q3: My this compound is precipitating when I dilute my stock solution into the aqueous assay buffer. What should I do?

This phenomenon, known as "precipitation upon dilution," is a common challenge with compounds that have low aqueous solubility. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent System: If your assay can tolerate a slightly higher percentage of an organic solvent, preparing your final dilution in a buffer containing a small amount of a miscible co-solvent (like DMSO or ethanol) can improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have readily ionizable groups, if you are working with a derivative, adjusting the pH of your buffer might enhance solubility. This should be done cautiously, ensuring the final pH is compatible with your experimental system.

Q4: Can I use physical methods to improve the solubility of this compound?

Yes, gentle physical methods can aid in dissolving the compound:

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, be mindful of the thermal stability of the compound.

  • Vortexing: Vigorous vortexing can help to break up solid particles and increase the surface area for dissolution.

  • Sonication: Brief periods of sonication in an ultrasonic bath can be effective in dissolving stubborn compounds. Use this method judiciously, as excessive sonication can potentially degrade the compound or promote aggregation if the solution becomes supersaturated.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Symptom Possible Cause Troubleshooting Actions
Powder will not dissolve in the initial solvent (e.g., DMSO, Ethanol). Insufficient solvent volume or low temperature.- Increase the solvent volume incrementally.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate for short periods.
A clear stock solution becomes cloudy or forms a precipitate when diluted in aqueous buffer. The compound has reached its solubility limit in the final aqueous solution.- Decrease the final concentration of this compound.- Optimize the dilution technique (e.g., rapid mixing).- Reduce the final percentage of the organic solvent.- Consider using a solubility-enhancing excipient if compatible with your assay.
Inconsistent results between replicate experiments. Precipitation of the compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before adding them to the assay.- Prepare fresh dilutions for each experiment from a stable stock solution.- Ensure the stock solution is fully dissolved before making dilutions.
High background or toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line or assay components.- Reduce the final concentration of the solvent in the assay medium to ≤ 0.1% for sensitive cell lines.- Test the tolerance of your specific cell line or assay to a range of solvent concentrations.

Data Presentation

Table 1: Solubility of 2,5-Anhydro-D-mannitol (a close analog of this compound) in various solvents.
Solvent Approximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)30
Dimethyl formamide (DMF)25
Ethanol5
PBS (pH 7.2)10

Data is for 2,5-anhydro-D-mannitol and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Thaw Stock Solution: Thaw a single-use aliquot of the concentrated stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to 37°C.

  • Serial Dilution (in medium): Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired working concentrations. It is crucial to vortex or mix the solution thoroughly after each dilution step.

  • Final Dilution (in assay plate): Alternatively, for the final dilution step, add the appropriate volume of the diluted stock solution to the wells of the assay plate containing the cells and medium. Gently mix the plate to ensure uniform distribution of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., DMSO) to control wells.

Mandatory Visualizations

Signaling Pathway Involvement

This compound, particularly in its phosphorylated form, is known to interact with key enzymes in carbohydrate metabolism. Its analog, 2,5-anhydro-D-mannitol, has been shown to be phosphorylated and subsequently affect enzymes like phosphofructokinase-1 and pyruvate (B1213749) kinase.[2] This can lead to an inhibition of gluconeogenesis and an enhancement of glycolysis.

Signaling_Pathway cluster_cell Hepatocyte 2_5_AG This compound 2_5_AG_P This compound-Phosphate 2_5_AG->2_5_AG_P Phosphorylation PFK1 Phosphofructokinase-1 2_5_AG_P->PFK1 Inhibits FBP1 Fructose-1,6-bisphosphatase 2_5_AG_P->FBP1 Inhibits PK Pyruvate Kinase 2_5_AG_P->PK Activates Glycolysis Glycolysis PFK1->Glycolysis Gluconeogenesis Gluconeogenesis FBP1->Gluconeogenesis PK->Glycolysis

Caption: Putative mechanism of this compound in carbohydrate metabolism.

Experimental Workflow for Troubleshooting Solubility

Troubleshooting_Workflow Start Low Solubility of This compound Prep_Stock Prepare Concentrated Stock (e.g., 100 mM in DMSO) Start->Prep_Stock Check_Dissolution Does it fully dissolve? Prep_Stock->Check_Dissolution Physical_Methods Apply Gentle Warming (37°C) or Sonication Check_Dissolution->Physical_Methods No Dilute Dilute Stock into Aqueous Assay Buffer Check_Dissolution->Dilute Yes Physical_Methods->Prep_Stock Check_Precipitation Does it precipitate? Dilute->Check_Precipitation Optimize_Dilution Optimize Dilution: - Lower final concentration - Rapid mixing Check_Precipitation->Optimize_Dilution Yes Success Proceed with Assay Check_Precipitation->Success No Use_Cosolvent Consider a Co-solvent System (if assay permits) Optimize_Dilution->Use_Cosolvent Failure Re-evaluate Experiment - Different solvent? - Lower concentration range? Optimize_Dilution->Failure Use_Cosolvent->Check_Precipitation

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

References

preventing degradation of 2,5-anhydro-D-glucitol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,5-Anhydro-D-glucitol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Recommendations vary slightly between suppliers, but the general consensus is to store it in a cool and dry environment. For long-term storage, refrigeration at 2-8°C is recommended.[1][2][3] Some related anhydro sugars are stored at -20°C, which is also a suitable option for long-term preservation.[4] Always ensure the container is tightly sealed to prevent moisture absorption.[5]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is best practice to store the compound at the recommended temperature. If the compound is in a crystalline or solid form, it is generally stable at room temperature for short periods, such as during shipping.[4][6]

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions, this compound is expected to be stable for an extended period. For instance, the related compound 2,5-anhydro-D-mannitol has a reported stability of at least four years when stored at -20°C.[4] For specific lot-to-lot variability, it is always best to consult the certificate of analysis provided by the supplier.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Unexpected experimental results can sometimes be attributed to the degradation of starting materials. This guide will help you troubleshoot potential issues related to the stability of this compound.

Table 1: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental outcomes Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container.[1][2][3][4]
pH-dependent degradation in solution.Prepare aqueous solutions fresh for each experiment. If storage is necessary, keep solutions at 4°C for no more than 24 hours. Avoid alkaline pH; a neutral or slightly acidic environment is preferable if the experiment allows.[7][8]
Loss of compound activity in solution over time Reaction with buffer components.Examine the composition of your experimental buffer for strong oxidizing or reducing agents that could react with the hydroxyl groups of the molecule.[8]
Precipitation of the compound in aqueous media Low solubility.For cell culture or other aqueous-based assays, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO and then diluting it into the final aqueous medium.[8]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials:

  • This compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724)
  • Reference standard of this compound (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can also be used.
  • Amine-based or a suitable polar stationary phase column (e.g., a column designed for carbohydrate analysis).

3. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the column used.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detector: Refractive Index (RI)

4. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Standard Preparation: If a reference standard is available, prepare a solution of similar concentration.
  • Analysis: Inject the sample and standard solutions onto the HPLC system.
  • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Degradation

G Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C or -20°C, dry, sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage & Re-run Experiment storage_ok->correct_storage No check_solution Investigate Solution Stability storage_ok->check_solution Yes correct_storage->start solution_fresh Was Solution Freshly Prepared? check_solution->solution_fresh prepare_fresh Action: Prepare Fresh Solution & Re-run solution_fresh->prepare_fresh No check_buffer Examine Buffer Compatibility (Avoid strong oxidizing agents/alkaline pH) solution_fresh->check_buffer Yes prepare_fresh->start buffer_ok Buffer Compatible? check_buffer->buffer_ok modify_buffer Action: Modify Buffer & Re-run buffer_ok->modify_buffer No analyze_purity Analyze Purity (e.g., HPLC) buffer_ok->analyze_purity Yes modify_buffer->start

Caption: A decision tree to guide researchers in troubleshooting unexpected experimental results.

Diagram 2: Hypothetical Degradation Pathway under Harsh Conditions

G Potential Degradation Pathways glucitol This compound oxidation Oxidation (e.g., Strong Oxidizing Agents) glucitol->oxidation alkaline Alkaline Conditions (High pH) glucitol->alkaline oxidized_products Oxidized Byproducts (e.g., Aldehydes, Ketones, Carboxylic Acids) oxidation->oxidized_products rearrangement Epimerization/Rearrangement Products alkaline->rearrangement

Caption: Potential degradation routes for this compound under adverse chemical conditions.

References

Technical Support Center: 2,5-Anhydro-D-glucitol (2,5-AG) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and quantification of 2,5-anhydro-D-glucitol (2,5-AG).

Troubleshooting Guides

This section addresses specific issues that may arise during 2,5-AG analysis using various methods. Each problem is followed by potential causes and recommended solutions.

Enzymatic Assays

Problem 1: Inaccurate or Inconsistent 2,5-AG Readings

Potential CauseRecommended Solution
Interference from Glucose: High concentrations of glucose can compete with 2,5-AG for the enzyme (e.g., pyranose oxidase), leading to inaccurate results.[1][2][3]
Solution: Implement a glucose-removal step. This can be achieved by pre-treating the sample with glucokinase and ATP to convert glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase.[2][4] Alternatively, ion-exchange chromatography can be used to separate glucose from 2,5-AG before the enzymatic reaction.[3][5]
Presence of Other Interfering Substances: Certain drugs or endogenous compounds can interfere with the assay. For example, SGLT2 inhibitors and acarbose (B1664774) can lower 2,5-AG levels, while some Chinese medicines may elevate them.[5]
Solution: Review the sample donor's medication history. If the use of interfering substances is suspected, consider an alternative detection method such as HPLC or LC-MS/MS for confirmation.
Suboptimal Assay Conditions: Incorrect temperature, pH, or incubation times can significantly affect enzyme activity and lead to variable results.
Solution: Strictly adhere to the protocol's specified temperature and pH ranges for the assay buffer. Ensure all reagents are brought to room temperature before use unless otherwise specified. Use a calibrated timer for all incubation steps.
Reagent Issues: Improperly stored or expired reagents can lose activity. Contamination of reagents can also lead to erroneous results.
Solution: Store all enzymes and reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh reagent solutions for each assay run and use high-purity water.

Problem 2: High Background Signal

Potential CauseRecommended Solution
Non-specific Binding: The detection antibody or enzyme may bind non-specifically to the plate or other proteins in the sample.
Solution: Ensure proper blocking of the microplate wells if using an ELISA-based format. Optimize washing steps by increasing the number of washes or the volume of wash buffer.
Substrate Instability: The chromogenic or fluorogenic substrate may be degrading, leading to a high background signal.
Solution: Protect the substrate from light and prepare it immediately before use.
High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor Peak Resolution or Asymmetric Peaks

Potential CauseRecommended Solution
Inappropriate Column: The stationary phase may not be suitable for separating 2,5-AG from other sample components.
Solution: For derivatized 2,5-AG, an amide column is often effective.[6] Ensure the column is properly conditioned and has not exceeded its recommended lifetime.
Mobile Phase Issues: Incorrect mobile phase composition or pH can lead to poor separation.
Solution: Prepare the mobile phase fresh daily and ensure accurate pH adjustment. Degas the mobile phase to prevent bubble formation in the system.
Sample Overload: Injecting too much sample can lead to peak broadening and asymmetry.
Solution: Reduce the injection volume or dilute the sample.

Problem 2: Inconsistent Retention Times

Potential CauseRecommended Solution
Fluctuations in Temperature: Changes in column temperature can affect retention times.
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
Pump Malfunction: Inconsistent flow from the HPLC pump will lead to variable retention times.
Solution: Purge the pump to remove air bubbles and ensure the seals are in good condition.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem 1: Ion Suppression or Enhancement (Matrix Effects)

Potential CauseRecommended Solution
Co-eluting Matrix Components: Endogenous molecules in the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of 2,5-AG in the mass spectrometer source, leading to inaccurate quantification.[6]
Solution 1: Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before injection.
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to better separate 2,5-AG from matrix components.
Solution 3: Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Solution 4: Use a Stable Isotope-Labeled Internal Standard: A labeled version of 2,5-AG will co-elute and experience similar matrix effects, allowing for accurate normalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most common methods for 2,5-AG detection are enzymatic assays, High-Performance Liquid Chromatography (HPLC) with derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Q2: My 2,5-AG levels are unexpectedly low in an enzymatic assay. What should I check first?

A2: First, verify that there was no significant glucose interference by ensuring the glucose-removal step was effective. Next, review the patient's medication history for any interfering drugs like SGLT2 inhibitors. Finally, check the storage and preparation of your reagents to ensure they are active.

Q3: What is a "matrix effect" in LC-MS analysis of 2,5-AG?

A3: A matrix effect is the alteration of the ionization efficiency of 2,5-AG by other molecules present in the sample matrix (e.g., plasma, urine). This can lead to either a suppressed or enhanced signal in the mass spectrometer, resulting in inaccurate quantification.[6]

Q4: Can I measure 2,5-AG in saliva?

A4: While 2,5-AG is present in saliva, commercial enzymatic kits designed for blood may not be directly applicable due to interference from other sugars like galactose, which are not typically found in blood. Method adaptation or alternative techniques like mass spectrometry may be necessary for accurate quantification in saliva.

Q5: What kind of sample preparation is required for HPLC analysis of 2,5-AG?

A5: For HPLC analysis with UV or fluorescence detection, a derivatization step is typically required to make 2,5-AG detectable. A common method involves derivatization with benzoic acid.[6] This is usually preceded by protein precipitation for plasma or serum samples.

Quantitative Data Summary

Table 1: Performance of a Pre-column Derivatization HPLC Method for Sugars and Sugar Alcohols
ParameterSugars (including 2,5-AG)Sugar Alcohols
Detection Limits 10-80 µg/mL100-1000 ng/mL
Linearity Up to 10 mg/mLUp to 50 µg/mL
Relative Standard Deviation (RSD) 7.0-7.3% (at 500 µg/mL)7.2-8.2% (at 10 µg/mL)
Data from a study using benzoic acid derivatization and fluorescence detection.[6]
Table 2: Interference in the GlycoMark™ Enzymatic Assay
SubstanceConcentration TestedInterference Observed
HemoglobinUp to 125 mg/dLNo
TriglyceridesUp to 1153 mg/dLNo
BilirubinUp to 53 mg/dLNo
GlucoseUp to 1000 mg/dLNo
MaltoseUp to 500 mg/dLNo
Ascorbic Acid25 mg/dLNo
Uric Acid20 mg/dLNo
Creatinine10 mg/dLNo
Urea20 mg/dLNo
AcarboseTherapeutic dosesPotential for falsely low 2,5-AG
SGLT2 InhibitorsTherapeutic dosesFalsely low 2,5-AG
This table summarizes interference data for a specific commercial enzymatic assay.[5]

Experimental Protocols

Protocol 1: Enzymatic Determination of this compound (General Principle)

This protocol is based on the principle of a coupled enzymatic reaction.

1. Principle:

  • Step 1 (Glucose Removal): Sample is pre-incubated with glucokinase (GK) and adenosine (B11128) triphosphate (ATP) to convert endogenous glucose to glucose-6-phosphate.

  • Step 2 (2,5-AG Oxidation): Pyranose oxidase (PROD) is added, which specifically oxidizes 2,5-AG, producing hydrogen peroxide (H₂O₂).

  • Step 3 (Detection): The generated H₂O₂ is quantified in a peroxidase (POD)-catalyzed reaction with a chromogenic substrate. The resulting color change is measured spectrophotometrically and is proportional to the 2,5-AG concentration.[4]

2. Reagents:

  • Tris buffer (pH 7.0-8.0)

  • Glucokinase (GK)

  • Adenosine triphosphate (ATP)

  • Pyranose oxidase (PROD)

  • Peroxidase (POD)

  • Chromogenic substrate (e.g., a Trinder's reagent system)

  • 2,5-AG standards

  • Sample (serum or plasma)

3. Procedure:

  • Prepare 2,5-AG standards of known concentrations.

  • In a microplate well or cuvette, add the sample or standard.

  • Add the glucose removal reagent containing GK and ATP. Incubate to allow for the complete conversion of glucose.

  • Initiate the reaction by adding the detection reagent containing PROD, POD, and the chromogenic substrate.

  • Incubate for a specified time at a controlled temperature.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the 2,5-AG concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: HPLC Determination of this compound with Benzoic Acid Derivatization

1. Principle: 2,5-AG and other sugars/sugar alcohols are derivatized with benzoic acid to form fluorescent esters, which are then separated by HPLC and detected by a fluorescence detector.[6]

2. Reagents and Equipment:

  • Acetonitrile (HPLC grade)

  • Acetate (B1210297) buffer (50 mM, pH 5.6)

  • Benzoic acid

  • Condensing agents (e.g., 1-isopropyl-3-(3-dimethylaminopropyl)carbodiimide perchlorate (B79767) and 4-piperidinopyridine)

  • TSK amide 80 column (or equivalent)

  • HPLC system with a fluorescence detector

3. Procedure:

  • Sample Preparation: Deproteinize serum or plasma samples (e.g., with trichloroacetic acid).

  • Derivatization:

    • To the deproteinized sample, add benzoic acid and the condensing agents.

    • Heat the mixture at 80°C for 60 minutes.[6]

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and 50 mM acetate buffer (pH 5.6) in a 4:96 (v/v) ratio.[6]

    • Column: TSK amide 80 (4.6 mm i.d. x 250 mm, 5 µm).[6]

    • Detection: Fluorescence detector with excitation at 275 nm and emission at 315 nm.[6]

  • Quantification:

    • Inject the derivatized sample into the HPLC system.

    • Identify the 2,5-AG peak based on the retention time of a derivatized standard.

    • Quantify the concentration using a calibration curve prepared with 2,5-AG standards.

Visualizations

experimental_workflow_enzymatic_assay cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Serum/Plasma Sample GlucoseRemoval Glucose Removal (Glucokinase + ATP) Sample->GlucoseRemoval Pre-incubation AddPROD Add Pyranose Oxidase (PROD) GlucoseRemoval->AddPROD H2O2 H₂O₂ Production AddPROD->H2O2 2,5-AG Oxidation AddPOD Add Peroxidase (POD) + Chromogen H2O2->AddPOD ColorDev Color Development AddPOD->ColorDev Spectro Spectrophotometry ColorDev->Spectro

Caption: Workflow for the enzymatic detection of this compound.

troubleshooting_matrix_effects Start Inaccurate LC-MS Results? CheckMatrixEffect Suspect Matrix Effects? Start->CheckMatrixEffect Yes OtherIssues Consider Other Issues (e.g., instrument) Start->OtherIssues No ImproveSamplePrep Improve Sample Prep (SPE, LLE) CheckMatrixEffect->ImproveSamplePrep Yes CheckMatrixEffect->OtherIssues No Revalidate Re-validate Assay ImproveSamplePrep->Revalidate OptimizeChromo Optimize Chromatography OptimizeChromo->Revalidate UseInternalStd Use Stable Isotope Internal Standard UseInternalStd->Revalidate UseMatrixMatched Use Matrix-Matched Calibrants UseMatrixMatched->Revalidate

Caption: Decision tree for troubleshooting matrix effects in LC-MS assays.

References

Technical Support Center: Production of 2,5-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 2,5-anhydro-D-glucitol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and effective starting material for the synthesis of this compound is 1,2:5,6-dianhydro-D-mannitol.[1][2][3] This diepoxide undergoes cyclopolymerization to yield the desired product. Another approach involves the intramolecular cyclization of a diepoxide derived from a D-mannitol derivative.[4]

Q2: What are the primary methods for synthesizing this compound?

A2: The primary methods involve the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol.[1][2][3] This can be achieved through either cationic polymerization, often initiated by reagents like boron trifluoride etherate (BF₃·OEt₂), or anionic polymerization, using initiators such as potassium tert-butoxide (t-BuOK).[2][3][5]

Q3: What are the key differences between cationic and anionic polymerization methods for this synthesis?

A3: Cationic polymerization of 1,2:5,6-dianhydro-D-mannitol typically proceeds via a proton-transfer reaction mechanism to produce hyperbranched polymers primarily composed of this compound units.[1][2][3] In contrast, anionic polymerization can sometimes lead to the formation of gels, though it can also be used to produce polymers consisting of cyclic constitutional units.[2][5]

Q4: How is the synthesized this compound purified?

A4: Purification of the resulting polymer can be achieved through methods such as precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.[3][5] For the purification of the final product, techniques like dialysis using a permeable membrane in water, followed by freeze-drying, can be employed to remove unreacted monomers and other small molecules.[2][3] Recrystallization from lower aliphatic alcohols like methanol (B129727) or ethanol (B145695) is also a viable purification method for anhydro-sugar alcohols.[6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction yield is consistently low. What are the potential causes and solutions?

    • A:

      • Incomplete Reaction: The reaction time may be insufficient. For cationic polymerization with BF₃·OEt₂, a reaction time of up to 100 hours at 0°C may be necessary.[3] For anionic polymerization with t-BuOK, a similar duration at 23°C has been reported.[2][3] Consider extending the reaction time and monitoring the reaction progress using appropriate analytical techniques.

      • Impurities in Reagents or Solvents: The presence of water or other impurities can interfere with the polymerization process. Ensure that all solvents (e.g., dichloromethane, THF) are thoroughly dried before use and that the starting material, 1,2:5,6-dianhydro-D-mannitol, is of high purity.[3][5]

      • Suboptimal Reagent Concentration: The concentration of the initiator can significantly impact the polymerization. For cationic polymerization, a molar ratio of initiator to monomer of approximately 1:100 has been used.[3] For anionic polymerization, a ratio of about 1:20 has been reported.[2] Titrate the initiator concentration to optimize the yield for your specific setup.

Issue 2: Gel Formation During Anionic Polymerization

  • Q: I am observing gel formation during the anionic polymerization of 1,2:5,6-dianhydro-D-mannitol. How can I prevent this?

    • A: Gel formation can be a challenge with anionic polymerization.[2]

      • Monomer Concentration: High monomer concentrations can favor intermolecular crosslinking, leading to gelation. Try reducing the initial concentration of 1,2:5,6-dianhydro-D-mannitol in the reaction mixture.

      • Temperature Control: Running the reaction at a lower temperature might help to control the rate of polymerization and reduce the likelihood of gel formation.

      • Alternative Initiator: While t-BuOK is commonly used, exploring other anionic initiators might provide better control over the polymerization process.

Issue 3: Difficulty in Product Purification

  • Q: I am struggling to purify the this compound polymer from the reaction mixture. What are some effective purification strategies?

    • A:

      • Precipitation: After the reaction, pouring the reaction mixture into a large volume of a non-solvent like methanol can effectively precipitate the polymer.[5] Ensure vigorous stirring during this process to facilitate complete precipitation.

      • Dialysis: For removing low molecular weight impurities, dialysis against water using a membrane with an appropriate molecular weight cutoff is a highly effective method.[2][3] Subsequent freeze-drying will yield the purified polymer.

      • Reprecipitation: To further enhance purity, the isolated polymer can be redissolved in a suitable solvent and reprecipitated.

Experimental Protocols

Protocol 1: Cationic Cyclopolymerization of 1,2:5,6-Dianhydro-D-mannitol

Objective: To synthesize hyperbranched this compound via cationic polymerization.

Materials:

  • 1,2:5,6-Dianhydro-D-mannitol (1)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dry Dichloromethane (CH₂Cl₂)

  • Aqueous ammonia

  • Water (deionized)

  • Nitrogen gas

Procedure:

  • In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 1,2:5,6-dianhydro-D-mannitol (e.g., 0.50 g, 3.42 mmol) in dry CH₂Cl₂.

  • Cool the solution to 0°C using an ice bath.

  • Using a microsyringe, add BF₃·OEt₂ (e.g., 3.42 x 10⁻² mmol) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 100 hours.

  • Quench the reaction by pouring the mixture into a large volume of water containing a drop of aqueous ammonia.

  • Remove the CH₂Cl₂ by evaporation under reduced pressure.

  • Purify the aqueous residue by dialysis against water using a permeable membrane.

  • Freeze-dry the purified solution to obtain the hyperbranched this compound polymer.[3]

Protocol 2: Anionic Cyclopolymerization of 1,2:5,6-Dianhydro-D-mannitol

Objective: To synthesize this compound via anionic polymerization.

Materials:

  • 1,2:5,6-Dianhydro-D-mannitol (1)

  • Potassium tert-butoxide (t-BuOK)

  • Dry Tetrahydrofuran (THF)

  • Acetic acid

  • Water (deionized)

  • Nitrogen gas

Procedure:

  • In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 1,2:5,6-dianhydro-D-mannitol (e.g., 0.50 g, 3.42 mmol) in dry THF.

  • At 23°C, add a solution of t-BuOK (e.g., 0.17 mmol) in THF to the reaction mixture using a microsyringe.

  • Stir the reaction mixture for 100 hours at 23°C.

  • Terminate the polymerization by pouring the reaction mixture into a large volume of water containing a few drops of acetic acid.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue using a permeable membrane in water (dialysis).

  • Freeze-dry the purified product to obtain the this compound polymer.[2][3]

Quantitative Data Summary

ParameterCationic PolymerizationAnionic PolymerizationReference
Starting Material 1,2:5,6-Dianhydro-D-mannitol1,2:5,6-Dianhydro-D-mannitol[3]
Initiator BF₃·OEt₂t-BuOK[3]
Solvent Dry CH₂Cl₂Dry THF[3]
Temperature 0°C23°C[3]
Reaction Time 100 hours100 hours[3]
Yield Not explicitly stated85.4% (water-soluble and insoluble parts)[2]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1,2:5,6-dianhydro-D-mannitol in Dry Solvent initiation Add Initiator (e.g., BF3·OEt2 or t-BuOK) start->initiation polymerization Polymerization (e.g., 100h) initiation->polymerization quench Quench Reaction polymerization->quench evaporation Solvent Evaporation quench->evaporation dialysis Dialysis evaporation->dialysis freeze_drying Freeze-Drying dialysis->freeze_drying product Purified this compound freeze_drying->product

Caption: General workflow for the synthesis and purification of this compound.

Biochemical Pathway Involvement

G cluster_glycolysis Glycolysis Pathway glucose Glucose g6p Glucose-6-phosphate glucose->g6p f6p Fructose-6-phosphate g6p->f6p pfk Phosphofructokinase (PFK) f6p->pfk f16bp Fructose-1,6-bisphosphate pyruvate Pyruvate f16bp->pyruvate pfk->f16bp inhibitor This compound-1,6-diphosphate inhibitor->pfk inhibition Inhibition

Caption: Inhibition of Phosphofructokinase in glycolysis by this compound-1,6-diphosphate.

References

Technical Support Center: 2,5-Anhydro-D-glucitol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-anhydro-D-glucitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

This compound is a structural analog of fructose (B13574). Its phosphorylated form, this compound-1,6-diphosphate, acts as a cell signaling molecule involved in the regulation of glycolysis.[1] It is known to be a limited stimulator of pyruvate (B1213749) kinase, a key enzyme in the glycolytic pathway.[2] While its exact and complete mechanism of action is still under investigation, its structural similarity to fructose suggests it may interfere with metabolic pathways that utilize fructose or its derivatives.

Q2: What are the expected effects of this compound on cellular metabolism?

Based on studies of its close analog, 2,5-anhydro-D-mannitol, this compound is expected to impact cellular metabolism, particularly glycolysis and gluconeogenesis. The phosphorylated form of 2,5-anhydro-D-mannitol inhibits key enzymes in these pathways.[3] For example, 2,5-anhydromannitol has been shown to inhibit glycolysis in isolated rat hepatocytes and Ehrlich ascites cells.[4] Therefore, researchers can anticipate that this compound may lead to decreased lactate (B86563) production and alterations in the levels of glycolytic intermediates.

Q3: Are there any known off-target effects of this compound?

Currently, there is limited specific information available in the scientific literature regarding the off-target effects of this compound. As with any experimental compound, it is crucial to include appropriate controls to monitor for unexpected cellular responses. Researchers should consider performing comprehensive phenotypic and molecular analyses to identify any potential off-target effects in their specific cell models.

Q4: In which cancer cell lines has the analog, 2,5-anhydro-D-mannitol, shown cytotoxic effects?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or metabolism 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of the compound, potentially due to low expression of relevant transporters or metabolic enzymes. 3. Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment.1. Perform a dose-response study: Test a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. 2. Screen multiple cell lines: If possible, test the compound on a panel of cell lines with varying metabolic profiles. Consider cell lines known to have high fructose metabolism. 3. Assess compound stability: The stability of this compound in your specific culture medium can be evaluated using analytical methods like HPLC. Consider preparing fresh solutions for each experiment.
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability in results. 2. Inaccurate Pipetting: Errors in pipetting the compound or assay reagents can introduce variability. 3. Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., temperature, evaporation) leading to altered cell growth and response.1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment.
Unexpected increase in cell proliferation at low concentrations Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a response and high doses inhibit it.Carefully document this observation and expand the dose-response curve to include more concentrations in the low range to accurately characterize the hormetic effect.
Precipitate formation in the culture medium Solubility Issues: this compound may have limited solubility in the cell culture medium, especially at higher concentrations.Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. Perform a solubility test before treating the cells.

Quantitative Data

The following table summarizes the IC50 values for derivatives of the structural analog, 2,5-anhydro-D-mannitol , in various breast cancer cell lines. This data is provided as a reference for researchers to estimate potential effective concentrations for this compound, though empirical determination is essential.

Compound Cell Line IC50 (µM)
1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)MCF72.3–2.7 (Ki)[5]

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the media containing the different concentrations of this compound.

    • Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in cell culture experiments.

G Experimental Workflow for Cell Viability Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A general workflow for assessing cell viability after treatment.

G Troubleshooting Logic for No Observable Effect No Effect No Effect Check Concentration Check Concentration No Effect->Check Concentration Check Cell Line Check Cell Line No Effect->Check Cell Line Check Stability Check Stability No Effect->Check Stability Dose-Response Dose-Response Check Concentration->Dose-Response Screen Lines Screen Lines Check Cell Line->Screen Lines Assess Stability Assess Stability Check Stability->Assess Stability

Caption: A logical approach to troubleshooting experiments with no effect.

G Proposed Signaling Pathway of this compound This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation 2,5-AG-1,6-P2 2,5-AG-1,6-P2 Phosphorylation->2,5-AG-1,6-P2 Pyruvate Kinase Pyruvate Kinase 2,5-AG-1,6-P2->Pyruvate Kinase Limited Stimulation Glycolysis Regulation Glycolysis Regulation Pyruvate Kinase->Glycolysis Regulation

Caption: The proposed mechanism of this compound in glycolysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related sugar analogs, 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol. While both are recognized for their ability to interfere with carbohydrate metabolism, their mechanisms of action and ultimate biological effects exhibit notable differences. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies of pivotal experiments.

Introduction

This compound and 2,5-anhydro-D-mannitol are furanose analogs locked in a specific ring conformation. This structural rigidity allows them to act as mimetics of natural sugars, primarily fructose (B13574), and interact with various enzymes and transporters involved in carbohydrate metabolism. However, the stereochemical difference at the C-2 position (epimers) leads to distinct biological activities, making one a tool for studying metabolic regulation and the other a potential phytotoxin and immunomodulator.

Core Biological Activities: A Tale of Two Epimers

The primary biological activities of these two molecules diverge significantly. 2,5-anhydro-D-mannitol is extensively studied as an inhibitor of hepatic glucose production, while this compound's known effects are centered on its role as a fungal phytotoxin and an immunomodulatory agent in its polymeric form.

2,5-anhydro-D-mannitol: An Antimetabolic Fructose Analogue

2,5-anhydro-D-mannitol acts as a potent modulator of carbohydrate metabolism, primarily in the liver. Its biological effects are largely attributed to its phosphorylation by cellular kinases, leading to the accumulation of its phosphorylated derivatives.

Key Biological Effects:

  • Inhibition of Gluconeogenesis and Glycogenolysis: In isolated rat hepatocytes, 2,5-anhydro-D-mannitol inhibits glucose production from various precursors.[1][2][3][4] This is a central aspect of its biological activity.

  • Induction of Food Intake: Administration of 2,5-anhydro-D-mannitol to rats leads to a dose-dependent increase in food intake.[5][6] This effect is believed to be mediated by the depletion of hepatic ATP levels, which mimics a state of fasting.[7]

  • Modulation of Key Metabolic Enzymes: The phosphorylated forms of 2,5-anhydro-D-mannitol interact with several key enzymes in glycolysis and gluconeogenesis.[2][8]

This compound: A Bioactivated Phytotoxin and Immunomodulator

The biological activities of this compound are less extensively characterized than its epimer. However, existing research points to distinct and potent effects following its bioactivation.

Key Biological Effects:

  • Phytotoxicity: this compound is a natural phytotoxin produced by the fungus Fusarium solani.[9] Its toxicity is dependent on its phosphorylation by plant glycolytic enzymes.[9]

  • Inhibition of Fructose-1,6-bisphosphate Aldolase: The bioactivated form, this compound-1,6-bisphosphate, is an inhibitor of fructose-1,6-bisphosphate aldolase.[9]

  • Lymphocyte Activation: A polymeric form of this compound, poly((1->6)-2,5-anhydro-D-glucitol), and its sulfated derivative have been shown to induce mitogenic activities in murine lymphocytes.[10]

Comparative Analysis of Enzymatic Inhibition

A key study directly compared the effects of the phosphorylated derivatives of both anhydrohexitols on several enzymes of carbohydrate metabolism. The results highlight their distinct inhibitory and activatory profiles.

Table 1: Comparative Effects of Phosphorylated this compound and 2,5-anhydro-D-mannitol on Key Metabolic Enzymes

EnzymeEffector MoleculeObserved EffectQuantitative DataReference
Phosphofructokinase-1 2,5-anhydro-D-mannitol-1,6-P₂ActivationMore effective activator than fructose-1,6-P₂ but less than fructose-2,6-P₂.[8]
This compound-1,6-P₂Weak ActivationLess effective activator than 2,5-anhydro-D-mannitol-1,6-P₂.[8]
Fructose 1,6-bisphosphatase 2,5-anhydro-D-mannitol-1,6-P₂Competitive Inhibition-[8]
This compound-1,6-P₂Noncompetitive InhibitionPotentiates AMP inhibition.[8]
Pyruvate Kinase 2,5-anhydro-D-mannitol-1,6-P₂Strong ActivationMaximal activation is the same as for fructose-1,6-P₂.[8]
This compound-1,6-P₂Weak Activation-[8]
Fructose-1,6-bisphosphate Aldolase This compound-1,6-bisphosphateInhibitionI₅₀ = 570 µM, Kᵢ = 103 µM[9]
2,5-anhydro-D-mannitol-1,6-bisphosphateNot reported-

Signaling and Metabolic Pathways

The distinct enzymatic interactions of the phosphorylated anhydrohexitols lead to different downstream effects on metabolic pathways.

metabolic_pathways cluster_mannitol 2,5-anhydro-D-mannitol Pathway cluster_glucitol This compound Pathway M 2,5-anhydro-D-mannitol M1P 2,5-anhydro-D-mannitol-1-P M->M1P Hexokinase / Fructokinase M16BP 2,5-anhydro-D-mannitol-1,6-BP M1P->M16BP Phosphofructokinase-1 FBPase Fructose 1,6-bisphosphatase M16BP->FBPase Inhibits PK Pyruvate Kinase M16BP->PK Activates G This compound G16BP This compound-1,6-BP G->G16BP Plant Glycolytic Kinases Aldolase Fructose-1,6-bisphosphate Aldolase G16BP->Aldolase Inhibits

Figure 1. Simplified metabolic pathways showing the bioactivation and primary enzymatic targets of 2,5-anhydro-D-mannitol and this compound.

Experimental Protocols

Assay for Gluconeogenesis in Isolated Hepatocytes

This protocol is adapted from methodologies used to study the effects of 2,5-anhydro-D-mannitol on hepatic glucose production.

Objective: To measure the rate of glucose production from non-carbohydrate precursors in primary hepatocytes.

Materials:

  • Collagenase

  • Hanks' Balanced Salt Solution (HBSS)

  • Krebs-Henseleit bicarbonate buffer

  • Gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)

  • This compound or 2,5-anhydro-D-mannitol

  • Glucose oxidase assay kit

  • BCA protein assay kit

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from fasted rats by in situ collagenase perfusion of the liver.

  • Cell Incubation: Resuspend the isolated hepatocytes in Krebs-Henseleit bicarbonate buffer and incubate at 37°C with a continuous supply of 95% O₂ / 5% CO₂.

  • Initiation of Gluconeogenesis: Add gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) to initiate glucose production.

  • Treatment: Add different concentrations of this compound or 2,5-anhydro-D-mannitol to the hepatocyte suspensions.

  • Sampling: At various time points, take aliquots of the cell suspension and centrifuge to separate the cells from the medium.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose oxidase-based colorimetric assay.

  • Protein Quantification: Determine the total protein content of the cell pellet using a BCA protein assay for normalization.

  • Data Analysis: Express the rate of gluconeogenesis as micromoles of glucose produced per milligram of protein per hour.

gluconeogenesis_workflow isolate Isolate Hepatocytes (Collagenase Perfusion) incubate Incubate Cells (Krebs-Henseleit Buffer) isolate->incubate add_substrates Add Gluconeogenic Substrates incubate->add_substrates add_compounds Add Test Compounds add_substrates->add_compounds sample Sample at Time Points add_compounds->sample measure_glucose Measure Glucose (Supernatant) sample->measure_glucose measure_protein Measure Protein (Cell Pellet) sample->measure_protein analyze Analyze Data (Normalize Glucose to Protein) measure_glucose->analyze measure_protein->analyze

Figure 2. Experimental workflow for the hepatocyte gluconeogenesis assay.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibition of specific enzymes like fructose-1,6-bisphosphatase or fructose-1,6-bisphosphate aldolase.

Objective: To determine the inhibitory potential and kinetics of this compound and 2,5-anhydro-D-mannitol and their phosphorylated derivatives on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Coupled enzyme system for detection (if necessary)

  • Buffer solution at optimal pH for the enzyme

  • Inhibitor (this compound/mannitol or their phosphorylated forms)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, substrate, and any necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme.

  • Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer. The rate of the reaction is proportional to the change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot V₀ against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mechanism of inhibition (e.g., competitive, noncompetitive), perform the assay with varying substrate and inhibitor concentrations and generate Lineweaver-Burk or Dixon plots.

Conclusion

This compound and 2,5-anhydro-D-mannitol, despite their close structural similarity, exhibit distinct biological activities. 2,5-anhydro-D-mannitol primarily acts as a modulator of hepatic glucose metabolism, with its phosphorylated derivatives inhibiting gluconeogenesis and activating glycolysis. This leads to systemic effects such as increased food intake. In contrast, this compound, upon bioactivation, functions as a potent inhibitor of fructose-1,6-bisphosphate aldolase, underlying its phytotoxic properties. Furthermore, its polymeric form shows immunomodulatory potential.

The differences in their interactions with key metabolic enzymes, as highlighted in this guide, underscore the profound impact of stereochemistry on biological function. For researchers in drug development, these molecules offer different opportunities: 2,5-anhydro-D-mannitol as a lead for metabolic disease therapies, and this compound as a potential starting point for antifungal or immunomodulatory drug design. Further research is warranted to fully elucidate the therapeutic potential of both compounds.

References

A Head-to-Head Comparison: 2,5-Anhydro-D-glucitol vs. Fructose and Their Enzymatic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of sugar analogs with metabolic enzymes is paramount. This guide provides a comprehensive comparison of the enzymatic effects of 2,5-anhydro-D-glucitol, a fructose (B13574) analog, and fructose itself. The following sections detail their respective impacts on key metabolic enzymes, supported by available experimental data and detailed protocols for further investigation.

Executive Summary

Fructose, a prevalent monosaccharide in the modern diet, is primarily metabolized in the liver and is a key substrate for glycolysis and de novo lipogenesis. Its metabolism is initiated by fructokinase and proceeds through aldolase (B8822740) B. In contrast, this compound, a structural analog of fructose, also interacts with key enzymes in the fructose metabolic pathway. However, its effects are markedly different, positioning it as a tool for metabolic research and a potential modulator of metabolic pathways. While fructose serves as a ready substrate for energy production and lipid synthesis, this compound and its phosphorylated derivatives can act as enzyme inhibitors or weak activators, thereby influencing metabolic flux.

Comparative Effects on Key Metabolic Enzymes

The interactions of fructose and this compound with critical enzymes in carbohydrate metabolism are summarized below. The data highlights their distinct roles as either a substrate or a modulator of enzymatic activity.

EnzymeSubstrate/EffectorEffectQuantitative Data
Fructokinase (Ketohexokinase) FructoseSubstrate-
This compoundSubstrateKinetic parameters not yet reported
Aldolase B Fructose-1-phosphate (B91348)Substrate-
This compound-1,6-bisphosphateInhibitorNoncompetitive inhibitor of Fructose-1,6-bisphosphatase
Hexokinase FructoseSubstrateMichaelian kinetics[1]
1,5-Anhydro-D-glucitolSubstrate & InhibitorKm (yeast): 3.9 mM; Km (rat brain): 0.83 mM; Ki (phosphorylated form on yeast hexokinase): 0.38 mM; Ki (phosphorylated form on rat brain hexokinase): 0.04 mM
Pyruvate (B1213749) Kinase Fructose-1,6-bisphosphateAllosteric Activator-
This compound-1,6-bisphosphateWeak Activator-

In-Depth Analysis of Enzymatic Interactions

Fructokinase (Ketohexokinase)

Fructose is rapidly phosphorylated by fructokinase to fructose-1-phosphate, the initial step in its metabolism. This compound is also a substrate for fructokinase, as evidenced by its utility in enzymatic assays for this analog.[2][3] However, the specific kinetic parameters (Km and Vmax) for this compound with fructokinase are not yet available in the literature, precluding a direct comparison of their efficiencies as substrates.

Aldolase B

Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The phosphorylated metabolite of this compound, this compound-1,6-bisphosphate, has been shown to be a noncompetitive inhibitor of the related enzyme, fructose-1,6-bisphosphatase.[4] While direct kinetic data on aldolase B is not available, this suggests that the accumulation of this compound metabolites could impede gluconeogenesis.

Hexokinase

Hexokinase can phosphorylate fructose to fructose-6-phosphate, although with a lower affinity than for glucose. The kinetics of fructose phosphorylation by hexokinase D (glucokinase) follow a Michaelian model.[1] A related compound, 1,5-anhydro-D-glucitol, is both a substrate for and an inhibitor of hexokinase. Its phosphorylated form competitively inhibits glucose phosphorylation. While not identical, this provides insight into how anhydro sugars might interact with hexokinases.

Pyruvate Kinase

Fructose-1,6-bisphosphate, a downstream product of fructose metabolism, is a potent allosteric activator of pyruvate kinase, a key regulatory enzyme in glycolysis. In contrast, this compound-1,6-bisphosphate is described as a weak activator of pyruvate kinase.[4][5][6] This suggests that the metabolic fate of this compound would lead to a less pronounced stimulation of the glycolytic pathway compared to fructose.

Impact on Signaling Pathways

Fructose consumption is known to activate key transcription factors that regulate lipogenesis. High-fructose diets have been shown to increase the expression and nuclear localization of Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[5][7][8] This activation leads to the upregulation of genes involved in fatty acid synthesis, contributing to hepatic steatosis and dyslipidemia.

Currently, there is no available data on the direct effects of this compound on the ChREBP and SREBP-1c signaling pathways. Further research is required to elucidate whether this fructose analog can modulate the activity of these key lipogenic transcription factors.

Fructose_Lipogenesis_Pathway Fructose Fructose ChREBP ChREBP Fructose->ChREBP Activates SREBP1c SREBP-1c Fructose->SREBP1c Activates Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) ChREBP->Lipogenic_Genes Upregulates SREBP1c->Lipogenic_Genes Upregulates De_Novo_Lipogenesis De Novo Lipogenesis Lipogenic_Genes->De_Novo_Lipogenesis Drives

Caption: Fructose-mediated activation of lipogenic signaling pathways.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key enzyme assays are provided below.

Fructokinase Activity Assay (Coupled Enzyme Assay)

This assay measures fructokinase activity by coupling the production of ADP to the oxidation of NADH.

Principle: Fructokinase phosphorylates fructose to fructose-1-phosphate, producing ADP. Pyruvate kinase then uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the fructokinase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Substrate Solution: 100 mM Fructose or this compound

  • ATP Solution: 50 mM ATP

  • Coupling Enzyme Mixture: 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase

  • PEP Solution: 50 mM Phosphoenolpyruvate

  • NADH Solution: 10 mM NADH

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, and the coupling enzyme mixture.

  • Add the enzyme sample (e.g., purified fructokinase or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding the substrate solution (fructose or this compound).

  • Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of fructokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Fructokinase_Assay_Workflow cluster_fructokinase Fructokinase Reaction cluster_coupling Coupling Reactions Fructose Fructose Fructokinase Fructokinase Fructose->Fructokinase ATP_FK ATP ATP_FK->Fructokinase F1P Fructose-1-P ADP_FK ADP PK Pyruvate Kinase ADP_FK->PK Fructokinase->F1P Fructokinase->ADP_FK PEP PEP PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate NADH NADH (A340) NADH->LDH NAD NAD+ PK->Pyruvate LDH->Lactate LDH->NAD

Caption: Workflow for the coupled fructokinase activity assay.

Aldolase B Activity Assay (Specific for Fructose-1-Phosphate)

This assay measures the cleavage of fructose-1-phosphate by aldolase B.

Principle: Aldolase B cleaves fructose-1-phosphate into DHAP and glyceraldehyde. Triosephosphate isomerase converts DHAP to glyceraldehyde-3-phosphate (G3P). Glycerol-3-phosphate dehydrogenase then reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+. The rate of NADH oxidation is measured spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrate Solution: 50 mM Fructose-1-phosphate

  • Coupling Enzyme Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-phosphate Dehydrogenase

  • NADH Solution: 10 mM NADH

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH, and the coupling enzyme mixture.

  • Add the enzyme sample (e.g., purified aldolase B or liver tissue homogenate).

  • Initiate the reaction by adding the fructose-1-phosphate solution.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the aldolase B activity from the linear rate of NADH consumption.

In Vitro Transcription Factor Activity Assay (ELISA-based)

This protocol outlines a general method to assess the DNA-binding activity of transcription factors like ChREBP and SREBP-1c in nuclear extracts.[2][4][9]

Principle: A specific double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest is immobilized on a microplate well. Nuclear extracts containing the activated transcription factor are added and bind to the oligonucleotide. The bound transcription factor is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of bound transcription factor.

Reagents:

  • 96-well plate pre-coated with streptavidin

  • Biotinylated double-stranded oligonucleotide probe for ChREBP or SREBP-1c

  • Nuclear Extraction Buffer

  • Binding Buffer

  • Primary antibody specific for ChREBP or SREBP-1c

  • HRP-conjugated secondary antibody

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

Procedure:

  • Prepare nuclear extracts from cells treated with fructose, this compound, or control conditions.

  • Coat the streptavidin-coated plate with the biotinylated oligonucleotide probe.

  • Add the nuclear extracts to the wells and incubate to allow for transcription factor binding.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody and incubate.

  • Wash and add the HRP-conjugated secondary antibody and incubate.

  • Wash and add the TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

TF_Assay_Logic Start Start with Treated Cells Nuclear_Extraction Nuclear Extraction Start->Nuclear_Extraction Binding Binding to Immobilized Probe Nuclear_Extraction->Binding Detection Antibody-based Detection Binding->Detection Quantification Colorimetric Quantification Detection->Quantification

Caption: Logical flow of a transcription factor activity assay.

Conclusion

The available evidence indicates that this compound interacts with the primary enzymes of fructose metabolism, but its effects diverge significantly from those of fructose. While fructose is a readily metabolized substrate that promotes glycolysis and lipogenesis, this compound and its metabolites appear to act as modulators, with inhibitory or weak activating properties on key enzymes. This positions this compound as a valuable tool for probing the intricacies of fructose metabolism and its associated signaling pathways. Further research, particularly focused on obtaining direct comparative kinetic data and investigating its impact on lipogenic transcription factors, is crucial to fully elucidate its metabolic role and potential therapeutic applications.

References

Validating 2,5-Anhydro-D-glucitol as a Phosphofructokinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-anhydro-D-glucitol as a phosphofructokinase (PFK) inhibitor, evaluating its performance against other known inhibitors and natural regulators of this key glycolytic enzyme. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their study of glycolysis and the development of novel therapeutic agents.

Introduction to Phosphofructokinase and its Inhibition

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][2] This step commits glucose to glycolysis, making PFK-1 a key control point for cellular energy metabolism.[2] Its activity is tightly regulated by a variety of allosteric effectors, including activators like AMP and fructose-2,6-bisphosphate, and inhibitors such as ATP and citrate.[2] Given its central role in metabolic regulation, PFK-1 is a significant target for drug development, particularly in the context of cancer and metabolic diseases.

This compound, particularly in its phosphorylated form, this compound-1,6-diphosphate, has been identified as a competitive inhibitor of PFK.[3] It acts as an allosteric regulator, influencing the enzyme's conformation and modulating glycolytic flux.[4] This guide will delve into the validation of this compound as a PFK inhibitor and compare its activity with other known inhibitors.

Comparative Analysis of Phosphofructokinase Inhibitors

The inhibitory potential of various compounds on phosphofructokinase activity is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of other PFK inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the varied experimental setups.

InhibitorPFK IsoformInhibition Constant (IC50 / Ki)Experimental ConditionsReference
This compound-1,6-diphosphate Not SpecifiedData Not AvailableCompetitive inhibitor[3]
CitrateHuman PFK-MIC50: 982 ± 109 µMpH not specified, in the presence of ATP[5]
CitrateHuman PFK-PIC50: 177 ± 132 µMpH not specified, in the presence of ATP[5]
CitrateRat PFK-PIC50: 0.08 mMNot specified[6]
CitrateRat PFK-MIC50: 0.13 mMNot specified[6]
CitrateRat PFK-LIC50: 0.18 mMNot specified[6]
ATP (as inhibitor)Human PFK-MK0.5: 152 µMNot specified[5]
ATP (as inhibitor)Human PFK-LK0.5: 160 µMNot specified[5]
ATP (as inhibitor)Human PFK-PK0.5: 276 µMNot specified[5]
Sodium OrthovanadateNot SpecifiedPotent inhibitorActs as a phosphate (B84403) analog[4]
Itaconic AcidNot SpecifiedPotent allosteric modulatorNot specified[4]
Palmitoyl-CoARabbit Muscle PFK-1Apparent Ki: ~1 µMNot specified[7]

Note: While this compound-1,6-diphosphate is confirmed as a competitive PFK inhibitor, specific IC50 or Ki values were not found in the reviewed literature. Further experimental validation is required to quantify its inhibitory potency.

Experimental Protocols

To facilitate the validation and comparison of PFK inhibitors, a detailed protocol for a coupled enzyme assay to measure PFK activity is provided below. This method is based on commercially available kits and established research protocols.[8][9][10]

Phosphofructokinase Activity Assay (Coupled Enzyme Assay)

This assay measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm or through a colorimetric probe with absorbance at 450 nm.[8][11]

Materials:

  • PFK Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrates: Fructose-6-phosphate (F-6-P) and ATP

  • Coupling Enzymes: Aldolase, Triosephosphate Isomerase (TPI), and Glycerol-3-phosphate Dehydrogenase (GDH)

  • Cofactor: NADH

  • Inhibitor Stock Solutions: this compound-1,6-diphosphate and other inhibitors of interest, dissolved in an appropriate solvent.

  • Enzyme Source: Purified PFK or cell/tissue lysates.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm.

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize ~20 mg of tissue in 200 µL of ice-cold PFK Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes to remove insoluble material. The supernatant is the enzyme source.

    • Cells: Harvest ~2 x 10^6 cells and resuspend in 200 µL of ice-cold PFK Assay Buffer. Homogenize and centrifuge as described for tissues.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing PFK Assay Buffer, F-6-P, ATP, NADH, and the coupling enzymes (aldolase, TPI, GDH). The final concentrations of each component should be optimized based on the specific enzyme source and experimental goals. A typical reaction mix might contain:

      • 50 mM Tris-HCl (pH 8.0)

      • 3.3 mM F-6-P

      • 0.1 mM ATP

      • 3.3 mM MgCl2

      • 0.04 mM NADH

      • 0.66 Units/mL GDH

      • 5.6 Units/mL TPI

      • 0.21 Units/mL Aldolase

  • Assay Execution:

    • Add a defined volume of the enzyme sample to each well of the microplate.

    • For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before initiating the reaction.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately start monitoring the change in absorbance at 340 nm (for NADH oxidation) or 450 nm (for colorimetric assays) over time.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Glycolysis and PFK Inhibition

The following diagrams illustrate the central role of PFK in the glycolytic pathway and the workflow for its experimental inhibition.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PFK Phosphofructokinase-1 (PFK-1) F6P->PFK F16BP Fructose-1,6-Bisphosphate DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate PFK->F16BP Inhibitor This compound-1,6-diphosphate & Other Inhibitors Inhibitor->PFK

Caption: The Glycolytic Pathway Highlighting PFK-1 Inhibition.

PFK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Prepare Enzyme Source (Purified PFK or Lysate) Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Source->Pre_incubation Inhibitor_Solutions Prepare Inhibitor Solutions (e.g., this compound-1,6-diphosphate) Inhibitor_Solutions->Pre_incubation Reaction_Initiation Initiate Reaction with Substrates & Coupling Enzymes Pre_incubation->Reaction_Initiation Measurement Measure Absorbance Change (340 nm or 450 nm) Reaction_Initiation->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates IC50_Determination Determine IC50 Values Calculate_Rates->IC50_Determination

Caption: Experimental Workflow for PFK Inhibition Assay.

Conclusion

This compound, in its phosphorylated form, is a confirmed competitive inhibitor of phosphofructokinase. However, a significant gap exists in the literature regarding its quantitative inhibitory potency (IC50 or Ki values). This guide provides the necessary background and experimental framework for researchers to conduct their own validation and comparative studies. By utilizing the provided assay protocol, scientists can quantitatively assess the inhibitory effects of this compound and compare it directly with other known PFK inhibitors. Such studies are crucial for advancing our understanding of glycolytic regulation and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Comparative Study of 2,5-Anhydro-D-glucitol and Other Sugar Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-anhydro-D-glucitol and other key sugar analogs. Supported by experimental data, this document delves into their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.

This comparative analysis focuses on this compound and its notable analogs: 2,5-anhydro-D-mannitol, 1,5-anhydro-D-glucitol, and 2-deoxy-D-glucose. These compounds are pivotal tools in metabolic research, offering insights into carbohydrate metabolism and pathways for potential therapeutic interventions. Their structural similarity to natural sugars allows them to interact with cellular machinery, often with inhibitory or modulatory effects on key metabolic enzymes.

Mechanism of Action: A Common Thread of Phosphorylation

The primary mechanism by which this compound and its close analog, 2,5-anhydro-D-mannitol, exert their biological effects is through intracellular phosphorylation. Upon entering the cell, these sugar analogs are phosphorylated by kinases such as hexokinase and fructokinase, leading to the formation of phosphate (B84403) derivatives.[1] These phosphorylated forms, particularly the 1,6-bisphosphate derivatives, act as potent inhibitors of key enzymes in the gluconeogenesis and glycogenolysis pathways.[1][2]

A primary target of these phosphorylated analogs is fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[1] By inhibiting FBPase, these compounds effectively block the production of glucose from non-carbohydrate precursors, a critical pathway in maintaining blood glucose homeostasis. The inhibition of glycogenolysis, the breakdown of glycogen (B147801) to glucose, is primarily achieved through the inhibition of glycogen phosphorylase by the 1-phosphate derivatives of these analogs.[1]

Quantitative Comparison of Sugar Analog Performance

The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of the phosphorylated metabolites of various sugar analogs against key metabolic enzymes. This data provides a quantitative basis for comparing their efficacy.

Table 1: Inhibitory Activity against Fructose-1,6-Bisphosphatase (FBPase)

CompoundActive MetaboliteApparent Kᵢ (µM)Source Organism for Enzyme
2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol-1,6-bisphosphate3.6 ± 0.3Rabbit Liver

Data sourced from reference[1]

Table 2: Modulation of Other Key Metabolic Enzymes

CompoundActive MetaboliteTarget EnzymeEffectApparent Kᵢ/Kₐ (µM)Source Organism for Enzyme
2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol-1-phosphateGlycogen PhosphorylaseInhibition660 ± 90Rat Liver
2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseInhibition2800 ± 200Rat Liver
2,5-Anhydro-D-mannitol2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseActivation9.5 ± 0.9 (Kₐ)Rabbit Liver
This compoundThis compound-1,6-diphosphatePyruvate KinaseLimited StimulationNot specifiedYeast

Data for 2,5-Anhydro-D-mannitol sourced from reference[1]. Data for this compound sourced from reference[2].

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of these sugar analogs are provided below.

Protocol 1: Fructose-1,6-Bisphosphatase (FBPase) Activity Assay

This assay measures the inhibition of FBPase by sugar analog metabolites.

Materials:

  • Purified FBPase

  • Fructose-1,6-bisphosphate (substrate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Mg²⁺ cofactor

  • Coupling enzymes: phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase

  • NADP⁺

  • Test compounds (phosphorylated sugar analogs)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, Mg²⁺, NADP⁺, and the coupling enzymes.

  • Add the test compound (phosphorylated sugar analog) at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Monitor the reduction of NADP⁺ to NADPH by measuring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ values for the test compounds.

Protocol 2: Measurement of Gluconeogenesis in Isolated Hepatocytes

This protocol assesses the effect of sugar analogs on glucose production from non-carbohydrate precursors in liver cells.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Ringer bicarbonate buffer (or similar)

  • Gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)

  • Test compounds (sugar analogs)

  • Glucose assay kit

Procedure:

  • Isolate hepatocytes from a suitable animal model (e.g., rat).

  • Incubate the hepatocytes in buffer containing the gluconeogenic substrates.

  • Add the test sugar analog at various concentrations to the hepatocyte suspension.

  • Incubate for a defined period (e.g., 60-120 minutes) at 37°C.

  • At the end of the incubation, collect the supernatant.

  • Measure the glucose concentration in the supernatant using a glucose assay kit.

  • Calculate the rate of gluconeogenesis and determine the inhibitory effect of the sugar analog.

Protocol 3: Hexokinase Activity Assay

This assay determines if a sugar analog can be phosphorylated by hexokinase.

Materials:

  • Purified hexokinase

  • ATP

  • Mg²⁺

  • Test compound (sugar analog)

  • Coupling enzyme: glucose-6-phosphate dehydrogenase (if the product is glucose-6-phosphate or an analog that can be a substrate)

  • NADP⁺

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and Mg²⁺.

  • Add the test sugar analog to the reaction mixture.

  • Initiate the reaction by adding hexokinase.

  • If a coupled enzyme assay is used, monitor the production of NADPH at 340 nm.

  • Alternatively, measure the consumption of ATP using a luciferase-based assay or by detecting the formation of the phosphorylated analog using techniques like HPLC or mass spectrometry.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows discussed.

Glycolysis_Gluconeogenesis_Inhibition cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate ... Pyruvate_gng Pyruvate OAA Oxaloacetate Pyruvate_gng->OAA PEP Phosphoenolpyruvate OAA->PEP F16BP_gng Fructose-1,6-BP PEP->F16BP_gng ... F6P_gng Fructose-6-P F16BP_gng->F6P_gng FBPase-1 G6P_gng Glucose-6-P F6P_gng->G6P_gng Glucose_gng Glucose G6P_gng->Glucose_gng SugarAnalog This compound / mannitol PhosphorylatedAnalog Phosphorylated Analog (e.g., 1,6-bisphosphate) SugarAnalog->PhosphorylatedAnalog Hexokinase/ Fructokinase Inhibition Inhibition PhosphorylatedAnalog->Inhibition Inhibition->F16BP_gng

Caption: Inhibition of Gluconeogenesis by this compound/mannitol.

Experimental_Workflow_Gluconeogenesis_Inhibition start Start isolate_hepatocytes Isolate Primary Hepatocytes start->isolate_hepatocytes end End prepare_incubation Prepare Incubation Medium (with Lactate/Pyruvate) isolate_hepatocytes->prepare_incubation add_analogs Add Sugar Analogs (Varying Concentrations) prepare_incubation->add_analogs incubate Incubate at 37°C add_analogs->incubate collect_samples Collect Supernatant incubate->collect_samples measure_glucose Measure Glucose Concentration collect_samples->measure_glucose analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_glucose->analyze_data analyze_data->end

Caption: Workflow for measuring gluconeogenesis inhibition in hepatocytes.

References

Comparative Guide to the Cross-Reactivity of 2,5-Anhydro-D-glucitol in Common Glucose Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,5-anhydro-D-glucitol, a furanose analog of fructose, in three common enzymatic glucose assays: hexokinase, glucose oxidase, and glucose dehydrogenase. Understanding the potential for interference by this compound is critical for researchers working with this molecule in biological systems where accurate glucose measurement is essential.

Introduction to this compound and Glucose Assays

This compound is a stable analog of the furanose form of fructose. Due to its structural similarity to monosaccharides, it has the potential to interact with enzymes involved in carbohydrate metabolism, including those used in widely adopted glucose assays. This guide summarizes the available data on this cross-reactivity to aid in experimental design and data interpretation.

The three most prevalent enzymatic methods for glucose quantification are based on the enzymes hexokinase (HK), glucose oxidase (GOx), and glucose dehydrogenase (GDH). Each of these methods relies on the specific recognition of glucose to initiate a cascade of reactions that result in a measurable signal (e.g., a change in absorbance or an electrical current). However, the specificity of these enzymes can vary, leading to potential cross-reactivity with structurally similar molecules.

Comparison of Cross-Reactivity in Glucose Assays

The following sections detail the known cross-reactivity of this compound with each of the major glucose assay types. Quantitative data, where available, is summarized in tabular form.

Hexokinase (HK) Based Assays

Hexokinase-based assays are considered a reference method for glucose determination. The assay involves the phosphorylation of glucose to glucose-6-phosphate (G6P) by hexokinase, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), leading to the production of NADH. The increase in NADH is measured spectrophotometrically.

dot

cluster_0 Hexokinase Reaction cluster_1 G6PDH Reaction Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase This compound This compound This compound->Hexokinase ATP ATP ATP->Hexokinase ADP ADP Hexokinase->ADP Glucose-6-Phosphate Glucose-6-Phosphate Hexokinase->Glucose-6-Phosphate This compound-6-Phosphate This compound-6-Phosphate Hexokinase->this compound-6-Phosphate G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH 6-Phosphoglucono-lactone 6-Phosphoglucono-lactone G6PDH->6-Phosphoglucono-lactone NADPH NADPH G6PDH->NADPH NADP+ NADP+ NADP+->G6PDH

Figure 1: Hexokinase-based glucose assay pathway.

Quantitative Data:

Studies have shown that this compound can act as a substrate for yeast hexokinase, indicating a potential for cross-reactivity in glucose assays utilizing this enzyme. The kinetic parameters for this compound have been determined and are compared to those of D-glucose and D-fructose in the table below.

SubstrateEnzymeKm (mM)Vmax (relative to D-Fructose)Source
D-Glucose Yeast Hexokinase0.1~1.7[1]
D-Fructose Yeast Hexokinase1.51.0[1]
This compound Yeast Hexokinase47 0.37 [1]

Interpretation:

The Michaelis constant (Km) for this compound (47 mM) is significantly higher than that for D-glucose (0.1 mM), indicating a much lower affinity of hexokinase for this compound.[1] The maximum velocity (Vmax) is also lower. This suggests that while there is cross-reactivity, this compound is a much poorer substrate for hexokinase than glucose. At physiological glucose concentrations, the interference from this compound in a hexokinase-based assay is likely to be minimal unless it is present at very high concentrations.

Glucose Oxidase (GOx) Based Assays

Glucose oxidase-based assays are commonly used in blood glucose meters and laboratory tests. GOx catalyzes the oxidation of glucose to D-glucono-δ-lactone and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored product.

dot

cluster_0 Glucose Oxidase Reaction cluster_1 Peroxidase Reaction Glucose Glucose GOx Glucose Oxidase Glucose->GOx O2 O₂ O2->GOx Glucono-lactone D-glucono-δ-lactone GOx->Glucono-lactone H2O2 H₂O₂ GOx->H2O2 H2O2_in H₂O₂ Peroxidase Peroxidase H2O2_in->Peroxidase Chromogen_reduced Reduced Chromogen Chromogen_reduced->Peroxidase Chromogen_oxidized Oxidized Chromogen (Colored) Peroxidase->Chromogen_oxidized H2O H₂O Peroxidase->H2O

Figure 2: Glucose oxidase-based glucose assay pathway.

Qualitative Assessment:

Based on the available indirect evidence, it is highly probable that this compound exhibits minimal to no cross-reactivity in glucose oxidase-based assays.

Glucose Dehydrogenase (GDH) Based Assays

Glucose dehydrogenase-based assays are another common method used in point-of-care glucose meters. These assays utilize GDH enzymes with different cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD-GDH), flavin adenine dinucleotide (FAD-GDH), or pyrroloquinoline quinone (PQQ-GDH).

dot

Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Glucono-lactone D-glucono-δ-lactone GDH->Glucono-lactone Cofactor_red Reduced Cofactor (NADH, FADH₂, PQQH₂) GDH->Cofactor_red Cofactor_ox Cofactor (NAD⁺, FAD, PQQ) Cofactor_ox->GDH

Figure 3: General pathway for glucose dehydrogenase-based assays.

Data Availability:

There is currently no specific quantitative data available in the peer-reviewed literature regarding the cross-reactivity of this compound in glucose dehydrogenase-based assays. It is known that some GDH-based systems, particularly those using PQQ as a cofactor, can have cross-reactivity with other sugars like maltose (B56501) and xylose. Given the structural similarity of this compound to other monosaccharides, a potential for interference exists and should be experimentally verified.

Experimental Protocols

For researchers needing to definitively assess the cross-reactivity of this compound in their specific glucose assay, the following experimental protocols are recommended.

dot

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare_Solutions Prepare Stock Solutions (Glucose, this compound) Prepare_Samples Prepare Test Samples (Varying concentrations of glucose and interferent) Prepare_Solutions->Prepare_Samples Run_Assay Run Glucose Assay on all Samples Prepare_Samples->Run_Assay Record_Data Record Absorbance/Current Run_Assay->Record_Data Calculate_Conc Calculate Apparent Glucose Concentration Record_Data->Calculate_Conc Determine_Bias Determine % Bias due to Interferent Calculate_Conc->Determine_Bias

Figure 4: General workflow for interference testing.

Protocol 1: Interference Testing in Spectrophotometric Glucose Assays (Hexokinase, Glucose Oxidase)

1. Materials:

  • Glucose assay kit (Hexokinase or Glucose Oxidase based).

  • Spectrophotometer.

  • D-Glucose standard.

  • This compound.

  • Appropriate buffer as specified by the assay kit.

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of D-Glucose (e.g., 100 mM) in the assay buffer.

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the assay buffer.

  • Prepare Test Samples:

    • Prepare a series of glucose standards at clinically relevant concentrations (e.g., 0, 50, 100, 200, 400 mg/dL).

    • For each glucose concentration, prepare a parallel set of samples spiked with a fixed, high concentration of this compound (e.g., 10 mM).

    • Prepare a set of samples with varying concentrations of this compound and no glucose to assess its direct reactivity.

  • Assay Measurement:

    • Follow the glucose assay kit manufacturer's instructions to measure the apparent glucose concentration in all prepared samples.

  • Data Analysis:

    • Calculate the percentage bias for each spiked sample using the formula:

      • % Bias = [(Apparent Glucose_spiked - True Glucose) / True Glucose] * 100

Protocol 2: Interference Testing for Glucose Dehydrogenase-Based Assays (including Point-of-Care Meters)

1. Materials:

  • Glucose meter and corresponding test strips.

  • Reference laboratory glucose analyzer (e.g., using the hexokinase method).

  • D-Glucose.

  • This compound.

  • Heparinized whole blood from healthy volunteers.

2. Procedure:

  • Prepare Blood Samples:

    • Pool the whole blood.

    • Adjust the hematocrit to a normal range (e.g., 40-45%).

    • Divide the blood into aliquots.

  • Spiking:

    • Create a set of blood samples with different glucose concentrations spanning the clinically relevant range (e.g., by adding known amounts of a glucose stock solution or by allowing glycolysis to lower the glucose level).

    • For each glucose level, create a paired sample by spiking with a high concentration of this compound.

  • Measurement:

    • For each sample, immediately measure the glucose concentration using the glucose meter being tested.

    • Simultaneously, measure the true glucose concentration of each sample using the reference laboratory analyzer.

  • Data Analysis:

    • Compare the glucose meter readings of the unspiked and spiked samples at each glucose level.

    • Calculate the bias between the meter reading and the reference method for both spiked and unspiked samples.

Alternative Methods for Glucose Measurement in the Presence of this compound

For applications where the potential for cross-reactivity with this compound is a significant concern, alternative analytical methods should be considered:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can physically separate glucose from this compound before detection, providing an accurate and specific measurement of each compound.

  • Specific Enzymatic Assays: An enzymatic assay utilizing fructokinase, for which this compound is a substrate, can be used to quantify it separately.[2]

Summary and Recommendations

Glucose Assay TypeCross-Reactivity with this compoundRecommendation
Hexokinase Low, but present. this compound is a low-affinity substrate.Use with caution. Interference is possible at high concentrations of this compound relative to glucose. Experimental validation is recommended.
Glucose Oxidase Likely negligible. Indirect evidence suggests low to no cross-reactivity.Generally a safe option, but direct testing is advisable for critical applications.
Glucose Dehydrogenase Unknown. Data is not available. Potential for interference exists.Not recommended without prior validation. The cross-reactivity should be determined experimentally using the protocol provided.

For researchers and drug development professionals working with this compound, it is imperative to consider its potential interaction with glucose assays. While glucose oxidase-based methods appear to be the most robust against interference from this compound, experimental verification is always the best practice to ensure data accuracy. When in doubt, employing a separation method like HPLC is the most reliable approach for accurately quantifying glucose in the presence of this compound.

References

Validating the Specificity of 2,5-Anhydro-D-glucitol in Biological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-anhydro-D-glucitol's biological activity and specificity against its structural analog, 2,5-anhydro-D-mannitol, and other related compounds. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of studies utilizing these fructose (B13574) analogs.

The study of carbohydrate metabolism is fundamental to understanding a vast array of physiological and pathological processes. Fructose analogs, such as this compound (2,5-AG) and 2,5-anhydro-D-mannitol (2,5-AM), are valuable tools for dissecting the roles of specific enzymes and pathways. Their utility, however, is contingent on a thorough understanding of their specificity. This guide aims to provide a clear comparison of these molecules, focusing on their primary mechanism of action: the inhibition of gluconeogenesis.

Mechanism of Action: Inhibition of Fructose-1,6-bisphosphatase

Both this compound and 2,5-anhydro-D-mannitol are fructose analogs that, upon entering cells, are phosphorylated to their respective 1,6-bisphosphate derivatives. These phosphorylated forms are the active molecules that exert their primary inhibitory effect on fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenic pathway. By inhibiting FBPase, these compounds block the production of glucose from non-carbohydrate precursors.

dot

cluster_Cell Hepatocyte Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP_GAP DHAP / GAP F1P->DHAP_GAP FBP Fructose-1,6-Bisphosphate DHAP_GAP->FBP Pyruvate (B1213749) Pyruvate DHAP_GAP->Pyruvate Glycolysis F6P Fructose-6-Phosphate FBP->F6P FBPase F6P->FBP PFK-1 G6P Glucose-6-Phosphate F6P->G6P Glucose Glucose G6P->Glucose Pyruvate->DHAP_GAP Gluconeogenesis Anhydroglucitol This compound AG_1_6_P2 This compound-1,6-P₂ Anhydroglucitol->AG_1_6_P2 Phosphorylation Anhydromannitol 2,5-Anhydro-D-mannitol AM_1_6_P2 2,5-Anhydro-D-mannitol-1,6-P₂ Anhydromannitol->AM_1_6_P2 Phosphorylation FBPase FBPase AG_1_6_P2->FBPase Inhibition PyruvateKinase Pyruvate Kinase AG_1_6_P2->PyruvateKinase Limited Activation AM_1_6_P2->FBPase Inhibition AM_1_6_P2->PyruvateKinase Activation Fructokinase Fructokinase PFK1 PFK-1

Caption: Metabolic pathway of fructose analogs.

Comparative Efficacy and Specificity

While both this compound and 2,5-anhydro-D-mannitol target FBPase, their potency and effects on other enzymes can differ, highlighting variations in their specificity.

CompoundTarget EnzymeEffectApparent Ki (µM)Reference
2,5-Anhydro-D-mannitol-1,6-bisphosphate Fructose-1,6-bisphosphataseInhibition3.6 ± 0.3[1]
This compound-1,6-bisphosphate Fructose-1,6-bisphosphataseInhibitionData not available
2,5-Anhydro-D-mannitol-1,6-bisphosphate Pyruvate Kinase (yeast)Excellent Allosteric ActivatorNot applicable[2]
This compound-1,6-bisphosphate Pyruvate Kinase (yeast)Limited StimulatorNot applicable[2]
Fructose-2,6-bisphosphate Fructose-1,6-bisphosphatasePotent Competitive Inhibitor~0.5

The available data suggests that while both analogs inhibit FBPase, their influence on other key enzymes in carbohydrate metabolism, such as pyruvate kinase, is not identical. The bisphosphate of 2,5-anhydro-D-mannitol is a potent activator of pyruvate kinase, which would further divert metabolic flux away from gluconeogenesis and towards glycolysis. In contrast, the glucitol analog is only a limited stimulator of pyruvate kinase, suggesting it may have a more specific inhibitory effect on gluconeogenesis with less impact on glycolysis.[2]

Off-Target Effects

The term "off-target effects" for sugar analogs like this compound is nuanced. Due to their structural similarity to fructose, their interactions are largely expected to be confined to enzymes involved in carbohydrate metabolism. Therefore, a more relevant consideration is the compound's activity profile across multiple enzymes within this metabolic network. The differential activation of pyruvate kinase between the mannitol (B672) and glucitol analogs is a key example of this varied specificity. Researchers should consider these differential effects when selecting an analog for their specific research question.

Experimental Protocols

Fructose-1,6-bisphosphatase (FBPase) Activity Assay

This protocol is adapted from a coupled-enzyme assay used to measure FBPase activity and its inhibition.

Principle: The activity of FBPase is measured by quantifying the production of fructose-6-phosphate. This is achieved by coupling the FBPase reaction to the phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase reactions. The latter reaction reduces NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5

  • Fructose-1,6-bisphosphate (substrate)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Purified FBPase enzyme

  • Inhibitor (e.g., this compound-1,6-bisphosphate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+ in each well of the microplate.

  • Add the desired concentration of the inhibitor (or vehicle control) to the respective wells.

  • Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of increase in absorbance at 340 nm is proportional to the FBPase activity.

  • To determine the IC50 value of the inhibitor, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity.

dot

FBP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate FBP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P PGI NADPH NADPH (A340) G6P->NADPH G6PDH NADP NADP+ Inhibitor This compound-1,6-P₂ FBPase FBPase Inhibitor->FBPase Inhibition PGI PGI G6PDH G6PDH

Caption: FBPase coupled-enzyme assay workflow.

Hepatocyte Gluconeogenesis Assay

This protocol provides a framework for assessing the effect of fructose analogs on glucose production in primary hepatocytes.

Principle: Primary hepatocytes are incubated with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate) in the presence or absence of the inhibitor. The amount of glucose produced and released into the medium is then quantified.

Materials:

  • Isolated primary hepatocytes

  • Krebs-Ringer bicarbonate buffer (or similar)

  • Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)

  • This compound (or other test compounds)

  • Glucose quantification kit

  • Multi-well cell culture plates

Procedure:

  • Isolate hepatocytes from a suitable animal model (e.g., rat) via collagenase perfusion.

  • Plate the isolated hepatocytes in multi-well plates and allow them to adhere.

  • Wash the cells and replace the medium with a glucose-free buffer containing the gluconeogenic substrates.

  • Add the test compound (e.g., this compound) at various concentrations to the designated wells. Include a vehicle control.

  • Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO₂.

  • At the end of the incubation, collect the medium from each well.

  • Quantify the glucose concentration in the collected medium using a commercially available glucose assay kit.

  • Normalize the glucose production to the total protein content in each well.

  • Calculate the percent inhibition of gluconeogenesis for each concentration of the test compound.

dot

Start Isolate & Plate Hepatocytes AddSubstrates Add Gluconeogenic Substrates (Lactate/Pyruvate) Start->AddSubstrates AddInhibitor Add this compound (or vehicle) AddSubstrates->AddInhibitor Incubate Incubate (1-3 hours) AddInhibitor->Incubate CollectMedium Collect Medium Incubate->CollectMedium QuantifyGlucose Quantify Glucose CollectMedium->QuantifyGlucose Normalize Normalize to Protein Content QuantifyGlucose->Normalize Analyze Calculate % Inhibition Normalize->Analyze

Caption: Hepatocyte gluconeogenesis assay workflow.

Conclusion

This compound is a valuable tool for the specific inhibition of gluconeogenesis through its action on FBPase. While its quantitative inhibitory potency on FBPase requires further characterization, qualitative data suggests it may offer a more targeted inhibition of gluconeogenesis compared to its analog, 2,5-anhydro-D-mannitol, due to its limited effect on pyruvate kinase. Researchers should carefully consider the specific enzymatic and metabolic context of their studies when choosing between these analogs. The provided protocols offer a starting point for the validation and comparative analysis of these and other potential modulators of carbohydrate metabolism.

References

A Tale of Two Anhydro-Sugars: 1,5-Anhydroglucitol vs. 2,5-Anhydro-D-glucitol in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the established clinical biomarker 1,5-anhydroglucitol and its lesser-known isomer, 2,5-anhydro-D-glucitol. This guide objectively compares the two molecules based on available scientific data, highlighting their disparate roles in current research and clarifying the significant gap in knowledge regarding this compound as a viable alternative to its well-studied counterpart.

Introduction

In the landscape of metabolic research and clinical diagnostics, 1,5-anhydroglucitol (1,5-AG) has carved out a significant niche as a sensitive marker for short-term glycemic control. Its utility in monitoring hyperglycemic excursions is well-documented and supported by a wealth of experimental data. In contrast, its structural isomer, this compound, remains largely in the realm of synthetic chemistry with limited and distinct biochemical applications. This guide aims to provide a clear comparison of these two molecules, summarizing the extensive data on 1,5-AG and presenting the sparse yet specific information available for this compound.

Comparative Analysis: A Stark Contrast in Research Focus

The current body of scientific literature reveals a significant disparity in the research and application of 1,5-anhydroglucitol and this compound. While 1,5-AG is a widely recognized clinical biomarker, this compound is primarily known as a chemical intermediate and a weak modulator of a specific enzyme pathway.

Feature1,5-Anhydroglucitol (1,5-AG)This compound
Primary Research Focus Clinical biomarker for short-term glycemic control.Synthetic intermediate in chemical synthesis.[1][2]
Established Biological Role Reflects recent hyperglycemic excursions.[3]Limited stimulator of yeast pyruvate (B1213749) kinase (in its diphosphate (B83284) form).[4][5]
Mechanism of Action Competes with glucose for renal tubular reabsorption.[6][7][8][9]Diphosphate derivative acts as a weak allosteric activator of pyruvate kinase.[4][5]
Clinical Significance Used to monitor glycemic control in diabetic patients.[10][11]No established clinical significance.
Data Availability Extensive quantitative data from numerous clinical studies.Very limited, primarily in vitro biochemical data.
Commercial Availability Commercially available as a clinical assay (e.g., GlycoMark™).[3]Available as a chemical reagent.[2][12][13]

In-Depth Look at 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol is a naturally occurring polyol that is structurally similar to glucose. In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia, the excess glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to its increased excretion in the urine and a corresponding decrease in its serum concentration. This inverse relationship with blood glucose makes 1,5-AG a sensitive and reliable marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[3][14]

Quantitative Data Summary: 1,5-AG in Clinical Research
ParameterValuePopulationReference
Normal Serum Concentration10.7 - 32.0 µg/mLHealthy Adults[14]
Serum Concentration in Type 1 Diabetes3.8 ± 2.8 µg/mLPatients with Type 1 Diabetes[14]
Serum Concentration in Type 2 Diabetes~57.3 µmol/L (~10.5 µg/mL)Patients with Type 2 Diabetes[10]
Cut-off for Gestational Diabetes Mellitus13.21 µg/mLPregnant Women[15]
Experimental Protocol: Quantification of 1,5-AG by ELISA

A common method for the quantification of 1,5-AG in serum is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for a competitive inhibition ELISA.

1. Sample Preparation:

  • Collect whole blood and separate the serum by centrifugation at 1,000 x g for 15 minutes.[16]

  • Samples can be stored at -20°C or -80°C prior to analysis. Avoid repeated freeze-thaw cycles.[16]

2. Assay Principle: This assay is based on the competition between 1,5-AG in the sample and a fixed amount of labeled 1,5-AG for a limited number of binding sites on a specific antibody.[16][17] The amount of bound labeled 1,5-AG is inversely proportional to the concentration of 1,5-AG in the sample.[17]

3. Procedure:

  • Prepare all reagents, standards, and samples as per the kit instructions.

  • Add 50 µL of standard or sample to each well of the antibody-pre-coated microplate.[16][18]

  • Immediately add 50 µL of biotin-labeled 1,5-AG (Detection Reagent A). Shake and incubate for 1 hour at 37°C.[16][18]

  • Aspirate and wash the wells three times.[16][18]

  • Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) (Detection Reagent B) and incubate for 30 minutes at 37°C.[16][18]

  • Aspirate and wash the wells five times.[16][18]

  • Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[16][18]

  • Add 50 µL of stop solution. The color will change from blue to yellow.[19]

  • Read the absorbance at 450 nm immediately.[16][18]

  • Calculate the concentration of 1,5-AG in the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanism: Renal Handling of 1,5-AG

The following diagram illustrates the key mechanism governing the serum concentration of 1,5-AG.

Renal_Handling_of_1_5_AG cluster_blood Bloodstream cluster_urine Urine Blood Glucose & 1,5-AG in Blood Glomerulus Glomerular Filtration Blood->Glomerulus Filtration Proximal_Tubule Proximal Tubule (SGLT-mediated Reabsorption) Glomerulus->Proximal_Tubule Filtrate Proximal_Tubule->Blood Reabsorption (Normal Glycemia) Urine Excretion in Urine Proximal_Tubule->Urine Excretion (Hyperglycemia)

Caption: Renal handling of 1,5-AG and the effect of hyperglycemia.

The Enigmatic this compound

In stark contrast to 1,5-AG, this compound has a very limited presence in biological and clinical research. Its primary identity in the scientific literature is that of a chemical compound and a precursor in organic synthesis.[1][2] Various synthetic routes for this compound have been described, often starting from D-mannitol or other carbohydrates.[1]

The most notable biochemical role attributed to this molecule is in its phosphorylated form, this compound-1,6-diphosphate. This derivative has been shown to be a limited or weak allosteric activator of yeast and rat liver pyruvate kinase.[4][5] However, its activity is significantly lower than that of the natural activator, fructose-1,6-bisphosphate, and its analogue, 2,5-anhydro-D-mannitol-1,6-bisphosphate.[5] There is no evidence to suggest that this compound or its phosphorylated forms play a significant physiological role.

Experimental Data: A Notable Absence

A thorough review of the literature reveals a lack of experimental data on this compound in the context of it being an alternative to 1,5-anhydroglucitol for any research application. There are no published studies comparing their performance as biomarkers, nor are there established protocols for its quantification in biological samples for clinical purposes.

Visualizing the Limited Role of this compound-1,6-diphosphate

The following diagram illustrates the known, limited interaction of this compound-1,6-diphosphate with pyruvate kinase in the glycolytic pathway.

Pyruvate_Kinase_Activation PEP Phosphoenolpyruvate (PEP) Pyruvate_Kinase Pyruvate Kinase PEP->Pyruvate_Kinase Pyruvate Pyruvate Pyruvate_Kinase->Pyruvate FBP Fructose-1,6-bisphosphate (Strong Allosteric Activator) FBP->Pyruvate_Kinase ++ 25AGDP This compound-1,6-diphosphate (Weak Allosteric Activator) 25AGDP->Pyruvate_Kinase +

References

A Comparative Guide to the Synthetic Routes of 2,5-Anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for obtaining 2,5-anhydro-D-glucitol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The comparison focuses on synthetic pathways starting from D-mannitol, D-sorbitol, and D-glucosamine, a derivative of D-glucose. Quantitative data, detailed experimental protocols, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved from several readily available starting materials. The choice of route often depends on factors such as desired yield, scalability, and the availability of specialized equipment. Below is a summary of the key quantitative data for each major synthetic pathway.

Starting MaterialKey Intermediate(s)Catalyst/ReagentReaction ConditionsOverall YieldKey AdvantagesKey Disadvantages
D-Mannitol 1,2:5,6-Dianhydro-D-mannitol derivativeAmmonium formate (B1220265), MeOHMicrowave irradiation32% (over 7 steps)Stereospecific outcome.Multi-step synthesis with moderate overall yield.
1,2:5,6-Dianhydro-3,4-di-O-ethyl-D-mannitolBF₃·OEt₂Polymerization in CH₂Cl₂Polymer productProduces a polymer with this compound repeating units.Does not yield the monomer directly; requires further processing.
D-Sorbitol 1,4-Anhydrosorbitol, 3,6-AnhydrosorbitolAcid catalysts (e.g., H₂SO₄, solid acids)High temperature (150-220°C)Low (often a minor byproduct)Readily available starting material; one-pot reaction.Low selectivity for this compound; complex product mixture requiring difficult separation.
ZnCl₂ (molten salt hydrate)180-220°CByproductHigh conversion of sorbitol.Primarily yields isosorbide; 2,5-anhydro forms are stable byproducts.
D-Glucosamine 2,5-Anhydro-D-mannoseNaNO₂, H⁺Deamination and ring contractionNot specified for this compoundPotential route from a glucose derivative.Yields the C-2 epimer (2,5-anhydro-D-mannitol); requires an additional epimerization step for the target molecule.

Experimental Protocols

Synthesis from D-Mannitol via Intramolecular Cyclization of a Diepoxide

This multi-step synthesis provides a stereospecific route to this compound. The key final step involves a microwave-assisted intramolecular cyclization.

Step 1-6: Preparation of the Diepoxide Precursor from D-Mannitol

The initial steps involve the protection of hydroxyl groups and the formation of a diepoxide from D-mannitol. These procedures are based on established carbohydrate chemistry methodologies.

Step 7: Microwave-Assisted Intramolecular Cyclization [1]

  • The diepoxide precursor derived from D-mannitol is dissolved in methanol (B129727) (MeOH).

  • Ammonium formate is added to the solution.

  • The reaction mixture is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Note: The overall yield for the seven-step synthesis is reported to be 32%.[1]

Synthesis from D-Sorbitol via Acid-Catalyzed Dehydration

This method involves the direct dehydration of D-sorbitol, which typically yields a mixture of anhydrohexitols. The conditions can be tuned to influence the product distribution, though this compound is generally a minor product.

Experimental Procedure using a Solid Acid Catalyst:

  • D-sorbitol and a solid acid catalyst (e.g., sulfated zirconia, Amberlyst resin) are placed in a reaction vessel.

  • The reaction is conducted under neat conditions (solvent-free) or in a high-boiling solvent.

  • The mixture is heated to a high temperature (typically between 150°C and 220°C) with vigorous stirring.

  • The reaction is monitored over time by taking aliquots and analyzing the product mixture using techniques such as HPLC or NMR.

  • After the desired reaction time, the catalyst is removed by filtration.

  • The product mixture is then subjected to separation and purification, often involving challenging chromatographic techniques, to isolate the different anhydrohexitol isomers.

Note: The yield of this compound and its isomers (2,5-anhydromannitol and 2,5-anhydro-L-iditol) is typically low, as the reaction favors the formation of 1,4-sorbitan and its subsequent conversion to isosorbide.

Synthesis of 2,5-Anhydro-D-mannitol from D-Glucosamine

This protocol describes the synthesis of the C-2 epimer of the target molecule, 2,5-anhydro-D-mannitol, starting from a readily available derivative of D-glucose.

Step 1: Deamination and Ring Contraction to 2,5-Anhydro-D-mannose

  • D-glucosamine hydrochloride is dissolved in water and cooled to 0°C.

  • An aqueous solution of sodium nitrite (B80452) is added dropwise to the cooled solution over several hours.

  • The reaction mixture is stirred at low temperature to facilitate the deamination and subsequent ring contraction.

  • The resulting solution containing 2,5-anhydro-D-mannose is typically used in the next step without extensive purification.

Step 2: Reduction to 2,5-Anhydro-D-mannitol

  • The aqueous solution of 2,5-anhydro-D-mannose is treated with a reducing agent, such as sodium borohydride.

  • The reduction is carried out at room temperature or below.

  • After the reaction is complete, the excess reducing agent is quenched.

  • The resulting 2,5-anhydro-D-mannitol is then purified from the reaction mixture.

Note: To obtain the target this compound, an additional epimerization step at the C-2 position would be required. The development of an efficient epimerization protocol is an area for further research.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_from_D_Mannitol mannitol D-Mannitol protection Protection Steps mannitol->protection Multiple Steps diepoxide Diepoxide Intermediate protection->diepoxide cyclization Microwave-Assisted Intramolecular Cyclization diepoxide->cyclization NH4OAc, MeOH product This compound cyclization->product

Caption: Synthetic workflow from D-Mannitol.

Synthesis_from_D_Sorbitol sorbitol D-Sorbitol dehydration Acid-Catalyzed Dehydration sorbitol->dehydration product_mixture Product Mixture dehydration->product_mixture isosorbide Isosorbide (Major Product) product_mixture->isosorbide anhydroglucitol This compound (Minor Product) product_mixture->anhydroglucitol other_anhydrides Other Anhydrohexitols product_mixture->other_anhydrides

Caption: Synthetic workflow from D-Sorbitol.

Synthesis_from_D_Glucosamine glucosamine D-Glucosamine deamination Deamination & Ring Contraction glucosamine->deamination NaNO2, H+ mannose_intermediate 2,5-Anhydro-D-mannose deamination->mannose_intermediate reduction Reduction mannose_intermediate->reduction e.g., NaBH4 mannitol_epimer 2,5-Anhydro-D-mannitol (C-2 Epimer) reduction->mannitol_epimer epimerization Epimerization (Proposed) mannitol_epimer->epimerization glucitol_product This compound epimerization->glucitol_product

Caption: Synthetic workflow from D-Glucosamine.

References

Assessing the Purity of Synthesized 2,5-anhydro-D-glucitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2,5-anhydro-D-glucitol, a key intermediate in the production of various pharmaceutical compounds.[1][2] Objective evaluation of product purity is critical for ensuring the safety, efficacy, and quality of final drug products. This document details various analytical techniques, their experimental protocols, and comparative performance data to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and its Synthesis

This compound, also known as 2,5-anhydrosorbitol, is a sugar alcohol with the chemical formula C₆H₁₂O₅.[1] A common synthetic route involves the intramolecular cyclization of a diepoxide derived from a D-mannitol derivative. This process can introduce several potential impurities, including unreacted starting materials, the diepoxide intermediate, reagents such as ammonium (B1175870) formate, and stereoisomers. Therefore, robust analytical methods are essential to quantify the purity of the final product and identify any byproducts.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the potential impurities. The following sections provide a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Derivatization Often required for UV or fluorescence detection (e.g., benzoylation, p-aminobenzoic acid ethyl ester).Required to increase volatility and thermal stability (e.g., silylation).Not required.
Typical Stationary Phase Amino-based carbohydrate column, C18 (with derivatization).5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms).Not applicable.
Common Detector Refractive Index (RI), UV-Vis (with derivatization), Fluorescence (with derivatization).Mass Spectrometer (MS).Radiofrequency detector.
Information Provided Quantitative purity, retention time for identification.Quantitative purity, mass spectrum for structural elucidation and impurity identification.Structural confirmation, identification of impurities, and quantification.
Strengths Good for non-volatile and thermally labile compounds (with appropriate column and detector).High sensitivity and selectivity, excellent for impurity identification.Provides detailed structural information without the need for reference standards for all components.
Limitations RI detection has lower sensitivity; derivatization can be complex and time-consuming.Derivatization is necessary and can introduce artifacts. Not suitable for non-volatile impurities.Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-derivatization)

This method is suitable for the quantification of this compound and can be adapted for the detection of related impurities. Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Acetonitrile (B52724)/Water Sample->Dissolve 1. Solubilization Derivatize Derivatize with Benzoyl Chloride Dissolve->Derivatize 2. Reaction Neutralize Neutralize and Extract Derivatize->Neutralize 3. Work-up HPLC HPLC System Neutralize->HPLC 4. Injection Column C18 Column HPLC->Column Separation Detector UV Detector (230 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Quantify Quantify Purity Chromatogram->Quantify Peak Integration

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a mixture of acetonitrile and water (50:50 v/v).

    • Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a similar concentration.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 200 µL of a derivatization reagent solution (e.g., 10% benzoyl chloride in pyridine).

    • Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).

    • Heat the mixture at 60°C for 1 hour.

    • Cool the reaction mixture and add 500 µL of water to quench the reaction.

    • Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at 230 nm.

  • Quantification:

    • Purity is calculated by comparing the peak area of this compound in the sample to that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both quantification and identification of impurities. Derivatization is essential to increase the volatility of the polar this compound.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dry Dry Sample (Lyophilization) Sample->Dry 1. Moisture Removal Derivatize Silylation with BSTFA/TMCS Dry->Derivatize 2. Derivatization GCMS GC-MS System Derivatize->GCMS 3. Injection Column HP-5ms Column GCMS->Column Separation MS Mass Spectrometer Column->MS Ionization & Detection TIC Total Ion Chromatogram MS->TIC Data Acquisition Identify Identify Impurities (Mass Spectra) TIC->Identify Quantify Quantify Purity TIC->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1-5 mg of the dried this compound sample into a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent like pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-600.

  • Data Analysis:

    • The purity is determined by the area percentage of the this compound peak in the total ion chromatogram (TIC).

    • Impurities are identified by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for derivatization.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in D₂O Sample->Dissolve 1. Solubilization InternalStd Add Internal Standard (for qNMR) Dissolve->InternalStd NMR NMR Spectrometer InternalStd->NMR 2. Analysis Acquire Acquire ¹H and ¹³C Spectra NMR->Acquire Spectra Process Spectra Acquire->Spectra 3. Processing Analyze Assign Signals and Quantify Spectra->Analyze 4. Interpretation

Caption: Workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O).

    • For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid).

  • NMR Spectroscopy:

    • Spectrometer: Bruker Avance 400 MHz or higher.

    • Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra. For structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Assign the signals to the respective protons and carbons of this compound.

    • For purity assessment, integrate the signals corresponding to the compound and any visible impurities. For qNMR, compare the integral of a known proton of the analyte to that of the internal standard.

Expected NMR Data (based on similar structures):

  • ¹H NMR (D₂O): Expect complex multiplets in the region of 3.5-4.5 ppm corresponding to the protons on the furanose ring and the hydroxymethyl groups.

  • ¹³C NMR (D₂O): Expect signals in the range of 60-90 ppm for the carbons of the furanose ring and the hydroxymethyl groups.

Comparison with an Alternative: 2,5-anhydro-D-mannitol

2,5-anhydro-D-mannitol is a stereoisomer of this compound and is also used in biomedical research, particularly in studies related to fructose (B13574) transport.[3] Its analysis presents similar challenges and can be performed using the same analytical techniques.

Table 2: Performance Comparison of Analytical Methods for Anhydro Sugars
ParameterHPLC-RIHPLC-UV (with Derivatization)GC-MS (with Silylation)
Limit of Detection (LOD) ~0.01 - 0.1 mg/mL~1 - 10 µg/mL~1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.03 - 0.5 mg/mL~5 - 50 µg/mL~5 - 50 ng/mL
Precision (RSD) < 5%< 3%< 5%
Accuracy (Recovery) 95 - 105%97 - 103%95 - 105%

Note: The values in this table are typical and may vary depending on the specific instrumentation, derivatization efficiency, and matrix effects.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized this compound is crucial for its application in research and drug development.

  • HPLC with RI detection is a straightforward method for quantification but lacks sensitivity. HPLC with UV or fluorescence detection after derivatization offers improved sensitivity.

  • GC-MS after derivatization provides high sensitivity and is the gold standard for identifying and quantifying volatile impurities.

  • NMR spectroscopy is an invaluable tool for structural confirmation and can be used for quantification without the need for derivatization, providing a comprehensive purity profile.

For routine quality control, a validated HPLC method may be sufficient. For in-depth impurity profiling and structural confirmation, a combination of GC-MS and NMR spectroscopy is recommended. Researchers should validate their chosen method according to the relevant guidelines to ensure reliable and accurate results.

References

2,5-Anhydro-D-glucitol vs. Other Anhydro Sugars: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biochemical and potential therapeutic distinctions between 2,5-anhydro-D-glucitol and other notable anhydro sugars, with a focus on experimental data for researchers, scientists, and drug development professionals.

Anhydro sugars, carbohydrates from which one or more water molecules have been removed, represent a fascinating class of molecules with diverse biological activities. Among these, this compound and its analogs, such as 2,5-anhydro-D-mannitol, have garnered significant attention for their roles as metabolic modulators and potential therapeutic agents. This guide provides an objective comparison of this compound with other anhydro sugars, supported by experimental data, to aid researchers in their exploration of these compounds.

Chemical Structure and Synthesis

This compound is a structural analog of β-D-fructofuranose. Its synthesis can be achieved through various methods, including the acid-catalyzed cyclization of D-mannitol or via intramolecular cyclization of a diepoxide derived from a D-mannitol derivative.[1] Similarly, other anhydro sugars like 2,5-anhydro-D-mannitol are synthesized from their corresponding sugar alcohols. The key structural difference between this compound and 2,5-anhydro-D-mannitol lies in the stereochemistry at the C2 position, which significantly influences their biological activity.

Comparative Biological Performance: Enzyme Inhibition and Metabolic Effects

The primary biological effects of this compound and its analogs stem from their ability to be phosphorylated by cellular kinases, leading to the formation of sugar-phosphate analogs that can interact with key metabolic enzymes.

Inhibition of Gluconeogenesis

The mechanism of this inhibition involves the intracellular phosphorylation of these anhydro sugars.[2][5] Once converted to their 1,6-bisphosphate derivatives, they act on key regulatory enzymes of gluconeogenesis and glycolysis.

Table 1: Comparative Effects of Phosphorylated Anhydro Sugars on Key Metabolic Enzymes

Anhydro Sugar DerivativeTarget EnzymeEffectPotencyReference
This compound-1,6-bisphosphate Fructose-1,6-bisphosphataseNoncompetitive Inhibition-[5]
Pyruvate (B1213749) KinaseWeak Activation-[5]
2,5-Anhydro-D-mannitol-1,6-bisphosphate Fructose-1,6-bisphosphataseCompetitive InhibitionApparent Ki = 3.6 ± 0.3 µM[2][5]
Pyruvate KinasePotent ActivationApparent Kα = 9.5 ± 0.9 µM[2][5]

Ki: Inhibition constant; Kα: Activation constant

The data clearly indicates that 2,5-anhydro-D-mannitol-1,6-bisphosphate is a much more potent modulator of these key enzymes than its glucitol counterpart. It acts as a competitive inhibitor of fructose-1,6-bisphosphatase, a key rate-limiting enzyme in gluconeogenesis, and a potent allosteric activator of pyruvate kinase, a key glycolytic enzyme.[5] This dual action effectively shuts down glucose production and promotes glycolysis. In contrast, this compound-1,6-bisphosphate is a noncompetitive inhibitor of fructose-1,6-bisphosphatase and only a weak activator of pyruvate kinase, explaining its comparatively weaker effect on gluconeogenesis.[5]

Other Metabolic Effects

2,5-Anhydro-D-mannitol has been studied more extensively for its metabolic effects. As a fructose (B13574) analog, it has been shown to increase food intake in rats by inhibiting hepatic gluconeogenesis and glycogenolysis, thereby creating a metabolic state that mimics fasting.[6][7]

Experimental Protocols

Protocol for Measuring Inhibition of Gluconeogenesis in Isolated Hepatocytes

This protocol provides a general framework for assessing the inhibitory effects of anhydro sugars on gluconeogenesis in primary hepatocytes.

1. Isolation of Hepatocytes:

  • Hepatocytes are isolated from fasted rats (or other appropriate animal models) by collagenase perfusion of the liver.

  • Cell viability is assessed using trypan blue exclusion, with viability typically needing to be >90%.

2. Incubation:

  • Isolated hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer (pH 7.4) gassed with 95% O2 / 5% CO2.

  • Cells are incubated at 37°C in the presence of a gluconeogenic substrate (e.g., 10 mM lactate (B86563) and 1 mM pyruvate).

  • Varying concentrations of the anhydro sugar to be tested are added to the cell suspension.

3. Measurement of Glucose Production:

  • Aliquots of the cell suspension are taken at specific time points (e.g., 0, 30, and 60 minutes).

  • The reaction is stopped by the addition of a deproteinizing agent (e.g., perchloric acid).

  • The samples are neutralized, and the glucose concentration in the supernatant is determined using a standard enzymatic assay (e.g., glucose oxidase method).

4. Data Analysis:

  • The rate of glucose production is calculated for each concentration of the anhydro sugar.

  • The IC50 value is determined by plotting the percentage of inhibition of glucose production against the logarithm of the anhydro sugar concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and 2,5-anhydro-D-mannitol can be visualized through their impact on the central carbohydrate metabolism pathway.

Nanoparticle_Workflow Workflow for Anhydro Sugar Nanoparticle Development cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation AnhydroSugar Anhydro Sugar (e.g., this compound) Drug Therapeutic Agent Polymer Biodegradable Polymer (e.g., PLGA, Chitosan) FormulationMethod Nanoprecipitation or Emulsion Solvent Evaporation Polymer->FormulationMethod Nanoparticles Anhydro Sugar-Based Nanoparticles FormulationMethod->Nanoparticles Size Particle Size & PDI (DLS) Nanoparticles->Size Zeta Zeta Potential Nanoparticles->Zeta Morphology Morphology (SEM/TEM) Nanoparticles->Morphology EE Encapsulation Efficiency & Drug Loading Nanoparticles->EE DrugRelease In Vitro Drug Release (Dialysis Method) Nanoparticles->DrugRelease CellUptake Cellular Uptake (Confocal Microscopy) Nanoparticles->CellUptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Nanoparticles->Cytotoxicity

References

Safety Operating Guide

Personal protective equipment for handling 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-anhydro-D-glucitol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets (SDS).

Protection Type Recommended Equipment Specifications and Standards
Eye/Face Protection Safety GogglesShould be tightly fitting with side-shields. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.
Skin Protection Impervious Clothing & GlovesWear a lab coat or fire/flame-resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal technique should be followed.
Respiratory Protection Full-face Respirator (if needed)Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.

  • Designate a specific area for handling this compound.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as outlined in the table above. This includes a lab coat, safety goggles, and gloves.

3. Weighing and Transfer:

  • When weighing the solid, do so in a fume hood or a designated weighing enclosure to minimize the inhalation of any airborne particles.

  • Use a clean spatula and weighing paper or a weighing boat.

  • Carefully transfer the desired amount of this compound to your reaction vessel or container.

  • Avoid creating dust during transfer.

4. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating. Avoid open flames.

5. Post-Handling Procedures:

  • After handling, thoroughly wash your hands with soap and water, even after removing gloves.

  • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is not classified as a hazardous material, the following general guidelines for non-hazardous chemical waste apply.

  • Unused Product:

    • Collect and arrange for disposal through a licensed professional waste disposal service.

    • Do not dispose of down the drain unless permitted by local regulations for non-hazardous chemicals.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) should be placed in a sealed, labeled container for disposal.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., water).

    • Dispose of the rinsed containers as regular laboratory glass or plastic waste, unless otherwise directed by local guidelines.

Quantitative Data

The following table summarizes available quantitative data for this compound. Note that specific toxicity and exposure limit data are not available.

Property Value
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Melting Point Not available
Boiling Point Not available
Occupational Exposure Limits No data available
Toxicity Data (e.g., LD50) No data available

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation (Fume Hood) A->B C Prepare Work Area & Equipment B->C D Don Appropriate PPE C->D E Weigh Solid in Enclosure D->E F Carefully Transfer Chemical E->F G Prepare Solution (if applicable) F->G H Clean Equipment & Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K Segregate Waste J->K L Label Waste Container K->L M Dispose via Licensed Service L->M

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-anhydro-D-glucitol
Reactant of Route 2
Reactant of Route 2
2,5-anhydro-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.